N-(pyridin-4-ylmethyl)cyclohexanamine
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAPGRIUVWGKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355153 | |
| Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128802-98-2 | |
| Record name | N-[(Pyridin-4-yl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine, a secondary amine with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic process, grounded in scientific principles and practical, field-proven insights. The primary focus is on the reductive amination of 4-pyridinecarboxaldehyde with cyclohexylamine, a robust and efficient method for the preparation of the target molecule. This guide delves into the mechanistic underpinnings of this transformation, offers detailed, step-by-step experimental protocols, and provides a thorough discussion of the characterization of the final product.
Introduction: The Significance of this compound
This compound is a molecule of interest in the landscape of pharmaceutical research due to its structural motifs. The pyridine ring is a common feature in a vast array of bioactive compounds, imparting desirable physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding. The cyclohexyl group, a lipophilic moiety, can enhance a molecule's ability to cross cellular membranes. The secondary amine linkage provides a key point for further functionalization and interaction with biological targets. The combination of these structural features makes this compound a valuable building block in the synthesis of novel therapeutic agents.
The most direct and widely employed synthetic strategy for the preparation of this compound is through the reductive amination of 4-pyridinecarboxaldehyde and cyclohexylamine. This one-pot reaction is favored for its operational simplicity, high yields, and tolerance of a wide range of functional groups.
The Core Synthesis: Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.
The overall transformation for the synthesis of this compound can be depicted as follows:
Figure 1: General scheme for the reductive amination synthesis.
Mechanistic Insights
The reaction commences with the nucleophilic attack of the cyclohexylamine on the carbonyl carbon of 4-pyridinecarboxaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. The reducing agent then delivers a hydride to the iminium carbon, yielding the final secondary amine product.
Caption: Mechanistic pathway of reductive amination.
The choice of reducing agent is critical to the success of a one-pot reductive amination. The reagent must be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the iminium ion intermediate. Two of the most effective and commonly used reagents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using two different, highly effective reducing agents.
Protocol 1: Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, making it an excellent choice for reductive amination.[2][3][4] It is less toxic than its cyanoborohydride counterpart and often provides high yields with minimal side products.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Pyridinecarboxaldehyde | 107.11 | 1.07 g | 10.0 |
| Cyclohexylamine | 99.17 | 1.09 g (1.2 mL) | 11.0 |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 |
| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add cyclohexylamine (1.09 g, 11.0 mmol) to the solution and stir for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford this compound as a pale yellow oil.
Protocol 2: Synthesis using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive amination due to its selectivity for iminium ions over carbonyls at neutral to slightly acidic pH.[5][6][7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Pyridinecarboxaldehyde | 107.11 | 1.07 g | 10.0 |
| Cyclohexylamine | 99.17 | 1.09 g (1.2 mL) | 11.0 |
| Sodium Cyanoborohydride | 62.84 | 0.75 g | 12.0 |
| Methanol | 32.04 | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | ~0.6 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and cyclohexylamine (1.09 g, 11.0 mmol) in methanol (50 mL).
-
Stir the solution at room temperature and adjust the pH to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (0.75 g, 12.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by flash column chromatography as described in Protocol 1.
Product Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol [8] |
| Appearance | Pale yellow oil |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum for the protonated form, cyclohexyl(pyridin-4-ylmethyl)azanium, is available.[9] The expected signals for the neutral compound in CDCl₃ would be:
-
Pyridine Protons: Two doublets in the aromatic region, one for the protons ortho to the nitrogen (δ ~8.5 ppm) and one for the protons meta to the nitrogen (δ ~7.2 ppm).
-
Methylene Protons (-CH₂-): A singlet around δ 3.8 ppm.
-
Cyclohexyl Protons: A series of multiplets in the upfield region (δ ~1.0-2.5 ppm), with the proton on the carbon attached to the nitrogen appearing as a multiplet at a slightly downfield position.
-
Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected chemical shifts (in CDCl₃) would be approximately:
-
Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm), with the carbon atoms adjacent to the nitrogen appearing at the most downfield shifts.
-
Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.
-
Cyclohexyl Carbons: Signals in the aliphatic region (δ ~25-55 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12][13][14]
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ for the cyclohexyl and methylene groups.
-
C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the pyridine ring.
-
C=N and C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region for the pyridine ring.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 190.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and cleavage at the benzylic position.[10]
-
Safety and Handling
-
4-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Cyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Triacetoxyborohydride: Moisture sensitive. Handle in a dry environment.
-
Sodium Cyanoborohydride: Highly toxic. May release hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a fume hood.
-
1,2-Dichloroethane: Carcinogen. Use in a well-ventilated fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound via reductive amination of 4-pyridinecarboxaldehyde and cyclohexylamine is a reliable and efficient method. This guide provides the necessary theoretical background, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and characterize this valuable chemical building block. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific laboratory conditions and safety considerations, with the former being the less toxic and often preferred option. Adherence to the described protocols and safety precautions will ensure a successful and safe synthetic outcome.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]
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Myers, A. (n.d.). Chem 115. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
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ResearchGate. (2025, October 17). Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles. Retrieved from [Link]
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Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
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Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
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PubChem. (n.d.). (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]
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PMC. (n.d.). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanamine, N-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Pyridinamine, N-(4-pyridinylmethylene)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexanamine, N-methyl-n-propyl-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ChemRxiv. (2024, November 21). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]
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PubMed. (n.d.). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Retrieved from [Link]
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N-(pyridin-4-ylmethyl)cyclohexanamine physical properties
An In-depth Technical Guide to the Physical Properties of N-(pyridin-4-ylmethyl)cyclohexanamine
Foreword: A Senior Application Scientist's Perspective
In modern drug discovery and materials science, the journey from a synthesized molecule to a functional candidate is paved with rigorous characterization. Understanding a compound's physical properties is not a mere academic exercise; it is the foundational language that predicts its behavior, from solubility in a biological matrix to its stability on a shelf. This guide is structured not as a static data sheet, but as a dynamic workflow for the comprehensive physical characterization of this compound. We will not only present the known and predicted data but also delve into the causality behind the experimental methodologies chosen for their validation. Each protocol is designed as a self-validating system, ensuring that the data obtained is both accurate and reproducible.
Molecular Identity and Core Physicochemical Descriptors
This compound is a bifunctional molecule incorporating a saturated carbocyclic amine (cyclohexanamine) and an aromatic heterocycle (pyridine). This unique combination suggests its potential utility as a scaffold in medicinal chemistry, where the cyclohexyl group can provide lipophilicity and conformational rigidity, the secondary amine can act as a hydrogen bond donor/acceptor and a basic center, and the pyridine ring offers a polar, aromatic system capable of various intermolecular interactions.
A summary of its fundamental properties is presented below. These descriptors form the initial basis for any experimental design involving this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 128802-98-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Physical Form | Liquid (at standard conditions) | [1] |
| LogP (Predicted) | 2.04 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 (aliphatic N, pyridine N) | [2] |
| Rotatable Bond Count | 3 | [2] |
Scientist's Insight: The predicted LogP value of 2.04 suggests a moderate lipophilicity, a crucial parameter for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors and acceptors, coupled with two basic centers, indicates that its solubility and binding interactions will be highly pH-dependent.
Thermodynamic Properties: Boiling and Melting Points
Thermodynamic transition points like boiling and melting points are critical indicators of a substance's purity and the strength of its intermolecular forces. For this compound, which is a liquid at room temperature, the boiling point is the more relevant property for the free base. The melting point becomes significant when characterizing a solid salt form, a common strategy for improving the handling and stability of amine compounds.
Boiling Point Determination
Given the molecular weight and presence of hydrogen bonding, a relatively high boiling point is expected. Direct determination at atmospheric pressure may risk thermal decomposition. Therefore, vacuum distillation is the authoritative method.
Experimental Protocol: Boiling Point Determination via Vacuum Distillation
-
System Setup: Assemble a short-path distillation apparatus as illustrated in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place approximately 5-10 mL of the sample liquid into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Data Acquisition: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Validation: The observation of a stable and narrow boiling temperature range (e.g., ±1 °C) serves as an internal validation of the sample's purity.
Caption: Workflow for pKa Determination via Titration.
Solubility
The molecule's structure suggests it will be miscible with water due to hydrogen bonding capabilities, especially at lower pH where it will be protonated. It is also expected to be soluble in a wide range of organic solvents.
Experimental Protocol: Qualitative Solubility Testing
-
Setup: Arrange a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure: To each tube, add the compound dropwise (if liquid) or in small portions (if a solid salt) with agitation.
-
Observation: Observe and record whether the compound dissolves completely. Classify as "freely soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).
-
pH Dependence: For the tube with water, repeat the experiment after acidifying the water with a drop of HCl and, in a separate tube, after making it basic with a drop of NaOH solution. Observe any changes in solubility.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Expected Absorptions:
-
3350-3300 cm⁻¹: A single, medium-intensity peak corresponding to the N-H stretch of the secondary amine. [3]This distinguishes it from primary amines, which show two peaks in this region.
-
3100-3000 cm⁻¹: C-H stretching from the aromatic pyridine ring.
-
2950-2850 cm⁻¹: Strong, sharp peaks from the C-H stretching of the cyclohexyl group.
-
~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250-1020 cm⁻¹: C-N stretching vibrations.
Protocol: A spectrum can be obtained by placing a single drop of the neat liquid between two NaCl or KBr plates and analyzing it with an FTIR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals (in CDCl₃, relative to TMS at 0 ppm):
-
~8.5 ppm: 2 protons, doublet, aromatic protons on pyridine adjacent to the nitrogen.
-
~7.2 ppm: 2 protons, doublet, other aromatic protons on the pyridine ring.
-
~3.8 ppm: 2 protons, singlet, methylene protons (-CH₂-) connecting the two rings.
-
~2.5-2.7 ppm: 1 proton, multiplet, the methine proton on the cyclohexyl ring attached to the nitrogen.
-
~1.0-2.0 ppm: 11 protons, broad multiplets, remaining cyclohexyl protons and the N-H proton. The N-H proton signal is often broad and can be identified by its disappearance upon shaking the sample with a drop of D₂O. [3] Expected ¹³C NMR Signals (in CDCl₃):
-
~150 ppm: 2 carbons, pyridine carbons adjacent to nitrogen.
-
~148 ppm: 1 carbon, pyridine carbon at the point of substitution.
-
~123 ppm: 2 carbons, other pyridine carbons.
-
~55-60 ppm: 1 carbon, methine carbon of the cyclohexyl ring attached to nitrogen.
-
~50-55 ppm: 1 carbon, methylene bridge carbon.
-
~25-35 ppm: 4 carbons, remaining cyclohexyl carbons.
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural elucidation.
Expected Fragmentation (under Electron Impact, EI):
-
Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound. The presence of two nitrogen atoms means this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogens). [3]* Base Peak: The most likely fragmentation is the alpha-cleavage, breaking the bond between the methylene bridge and the pyridine ring, to form a stable pyridinium-methylene cation at m/z = 92 . An alternative alpha-cleavage could yield a cyclohexylaminium fragment.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties can be inferred from its constituent parts, namely cyclohexylamine and pyridine derivatives.
-
Hazard Class: Expected to be corrosive and potentially flammable, similar to other aliphatic amines. [4][5][6]* Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid contact with skin and eyes, as it is likely to be a strong irritant or corrosive. [4][6]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [4]
References
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Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. (2025). ResearchGate. [Link]
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(N-Pyridin-4-ylmethylene)(N'-pyridin-2-ylmethylene) cyclohexane-1,2-diamine | C18H20N4. PubChem. [Link]
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Cyclohexyl(pyridin-4-ylmethyl)azanium | C12H19N2+. PubChem. [Link]
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N,4,4-trimethyl-2-pyridin-4-ylhexan-3-amine | C14H24N2. PubChem. [Link]
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Safety Data Sheet - 4-Methyl-N'-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. Jubilant Ingrevia. [Link]
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N-Methylcyclohexylamine | C7H15N. PubChem. [Link]
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Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo. [Link]
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Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. PubMed. [Link]
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N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4. PubChem. [Link]
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chemical structure of N-(pyridin-4-ylmethyl)cyclohexanamine
An In-Depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical structure, synthesis, characterization, and potential biological significance, grounded in established scientific principles and methodologies.
Introduction and Molecular Overview
This compound is a secondary amine featuring a cyclohexyl group and a pyridin-4-ylmethyl substituent attached to a central nitrogen atom. This unique combination of a flexible, saturated carbocycle (cyclohexane) and a rigid, heteroaromatic ring (pyridine) imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. The pyridine moiety can act as a hydrogen bond acceptor and a basic center, while the cyclohexyl group provides lipophilicity.[1][2] The structural arrangement allows for three rotatable bonds, granting it conformational flexibility.[1]
The exploration of such hybrid molecules is driven by the fact that both pyridine and cyclohexylamine scaffolds are prevalent in a wide range of biologically active compounds, including antimicrobial and antitumor agents.[3][4][5] Understanding the synthesis and properties of this specific structure is a foundational step for its potential application in drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 128802-98-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| LogP (Computed) | 2.04 | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 3 | [1] |
| Form | Liquid | [1] |
Synthesis Pathway: Reductive Amination
The most direct and efficient method for synthesizing this compound is through a one-pot reductive amination.[6][7] This powerful reaction involves the condensation of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine. This approach is favored for its high atom economy and often milder reaction conditions compared to multi-step alternatives.[8]
The synthesis can proceed via two equivalent routes:
-
Reaction of cyclohexanone with 4-(aminomethyl)pyridine.
-
Reaction of cyclohexylamine with pyridine-4-carboxaldehyde.
The choice between routes often depends on the commercial availability and cost of the starting materials. For this guide, we will detail the protocol using cyclohexanone and 4-(aminomethyl)pyridine.
Causality in Reagent Selection
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over harsher reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[9]
-
Mildness and Selectivity: NaBH(OAc)₃ is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone. This prevents the wasteful formation of cyclohexanol as a byproduct.[9]
-
Safety: It is less toxic and easier to handle than the highly toxic sodium cyanoborohydride.[9]
-
Acid Catalysis: The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion, the species that is actually reduced.[9]
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
Cyclohexanone (1.0 eq)
-
4-(Aminomethyl)pyridine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (catalytic amount, ~5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq), 4-(aminomethyl)pyridine (1.0 eq), and anhydrous dichloromethane.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add a catalytic amount of acetic acid to the mixture.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. An exothermic reaction may be observed. Maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Diagram: Synthesis Workflow
Caption: Reductive amination workflow for synthesizing the title compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. Standard analytical techniques are employed for this purpose.
Table 2: Expected Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | - Pyridine Ring: Two distinct signals in the aromatic region (δ 7.0-8.6 ppm), integrating to 2H each, corresponding to the α- and β-protons. - Methylene Bridge (-CH₂-): A singlet around δ 3.5-4.0 ppm, integrating to 2H. - Cyclohexyl Ring: A complex multiplet in the aliphatic region (δ 1.0-2.5 ppm), integrating to 11H (10H from CH₂ groups and 1H from the N-CH group). - Amine Proton (N-H): A broad singlet, often exchangeable with D₂O, integrating to 1H. |
| ¹³C NMR | - Pyridine Ring: Four signals in the aromatic region (δ 120-155 ppm). - Methylene Bridge (-CH₂-): A signal around δ 50-60 ppm. - Cyclohexyl Ring: Multiple signals in the aliphatic region (δ 25-60 ppm). |
| FT-IR (cm⁻¹) | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H (sp³): Strong peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹). - C-H (sp²): Weaker peaks just above 3000 cm⁻¹. - C=N, C=C (Pyridine): Peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spec (ESI+) | - [M+H]⁺: A prominent peak at m/z = 191.15, corresponding to the protonated molecule (C₁₂H₁₉N₂⁺).[2] |
Potential Biological and Pharmacological Relevance
While specific biological activity for this compound is not extensively documented in public literature, its structural components are featured in numerous pharmacologically active agents. This makes it a compound of interest for screening and as a scaffold for further derivatization.
-
Pyridine Moiety: The pyridine ring is a key pharmacophore found in drugs with diverse activities, including antiviral, antimicrobial, and kinase inhibition properties.[4] Its ability to participate in hydrogen bonding and coordinate with metal ions is crucial to its biological function.
-
Cyclohexylamine Moiety: Cyclohexylamine derivatives have been investigated for various bioactivities, including as acetylcholinesterase inhibitors and antimicrobial agents.[3] The lipophilic nature of the cyclohexyl group can enhance membrane permeability and improve pharmacokinetic profiles.
-
Kinase Inhibition Analogy: Many potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), feature a substituted pyridine or pyrimidine ring that interacts with the hinge region of the ATP-binding pocket.[10] For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[10] The structure of this compound could conceptually serve as a fragment or starting point for designing inhibitors where the pyridine nitrogen interacts with the kinase hinge, and the cyclohexyl group occupies a hydrophobic pocket.
Diagram: Conceptual Model of Kinase Hinge Binding
Caption: Hypothetical binding mode based on known pyridine-based kinase inhibitors.
Safety, Handling, and Storage
As with any research chemical, this compound should be handled with care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is limited, related compounds can be harmful if swallowed and may cause skin and eye irritation.[11] A full safety assessment should be conducted before use.
References
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ResearchGate. Direct reductive amination of cyclohexanone | Download Table. Available from: [Link]
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Pelter, A., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available from: [Link]
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]
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Synlett. Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Available from: [Link]
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PubChem. N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information. Available from: [Link]
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National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link]
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Molbase. Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Available from: [Link]
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National Institutes of Health. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Available from: [Link]
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PubChem. (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]
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ResearchGate. Synthesis and in vitro biological activity of N--pyrimidinamine derivatives. Available from: [Link]
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National Institutes of Health. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines. Available from: [Link]
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National Institutes of Health. N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Available from: [Link]
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An In-depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyridin-4-ylmethyl)cyclohexanamine is a secondary amine featuring a pyridine ring linked to a cyclohexyl group via a methylene bridge. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The presence of both a lipophilic cyclohexyl ring and a hydrogen-bond accepting pyridine ring imparts amphiphilic properties to the molecule, influencing its solubility, membrane permeability, and potential for intermolecular interactions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on practical experimental protocols and the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 190.29 g/mol | [PubChem][1] |
| Molecular Formula | C₁₂H₁₈N₂ | [ChemSpider][2] |
| CAS Number | 128802-98-2 | [ChemSpider][2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Expected to have some water solubility due to the pyridine nitrogen. | Inferred from chemical structure |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through reductive amination. This reaction involves the condensation of 4-pyridinecarboxaldehyde with cyclohexylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
Caption: Reductive amination of 4-pyridinecarboxaldehyde and cyclohexylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.[3]
Materials:
-
4-Pyridinecarboxaldehyde (1.0 eq)
-
Cyclohexylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add cyclohexylamine (1.05 eq) to the solution at room temperature with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Once imine formation is deemed complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the imine spot is no longer visible.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Self-Validating System:
-
TLC Monitoring: The progress of the reaction should be monitored at each stage. The disappearance of the starting materials and the appearance of the product spot with a different Rf value validates the reaction's progression.
-
Work-up Efficacy: The use of a basic quench (sodium bicarbonate) is crucial to neutralize any remaining acid and the borate byproducts. Successful separation of layers in the separatory funnel indicates proper quenching.
-
Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization and Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the α and β protons of the pyridine ring. - Methylene Protons: A singlet or a sharp multiplet (δ 3.5-4.0 ppm) for the -CH₂- group connecting the pyridine and cyclohexyl rings. - Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons on the cyclohexyl ring. - N-H Proton: A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm). - Methylene Carbon: A signal around δ 50-60 ppm. - Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-50 ppm). |
| IR Spectroscopy | - N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹. - C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹. - C=N and C=C Stretch (pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 190. - Fragmentation: Characteristic fragmentation patterns including the loss of the cyclohexyl group or cleavage at the benzylic position. The nitrogen rule suggests an even molecular weight, which is consistent with the presence of two nitrogen atoms.[4] |
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive scaffold for various applications.
Medicinal Chemistry and Drug Discovery
The pyridine moiety is a common feature in many biologically active compounds and approved drugs. It can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The cyclohexyl group provides a lipophilic anchor, which can be important for binding to hydrophobic pockets in proteins.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP-binding site. The cyclohexyl group can be modified to explore structure-activity relationships and optimize binding affinity and selectivity.[6]
-
GPCR Ligands: The combination of an aromatic, polar head (pyridine) and a bulky, non-polar tail (cyclohexyl) is a common pharmacophore for G-protein coupled receptor (GPCR) ligands.
-
Antimicrobial and Antiviral Agents: Pyridine derivatives have been extensively studied for their antimicrobial and antiviral properties.
Materials Science
The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[7] These materials have applications in gas storage, catalysis, and sensing.
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via reductive amination is a robust and scalable method. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and an outlook on its potential applications. As with any chemical compound, proper safety precautions should be followed during its handling and use. Further research into the biological activities and material properties of this compound and its derivatives is warranted.
References
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Choi, H. J., & Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1635–1638. [Link]
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PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanamine, 4,4'-methylenebis-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
MDPI. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. Molecules, 26(23), 7293. [Link]
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Mambanda, A., et al. (2012). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2194. [Link]
-
PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Retrieved from [Link]
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LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(48), 31235-31251. [Link]
-
ResearchGate. (2022). Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. [Link]
-
NIST. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6649. [Link]
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IUPAC name for N-(pyridin-4-ylmethyl)cyclohexanamine
An In-depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine: Synthesis, Characterization, and Medicinal Chemistry Applications
Abstract
This compound is a secondary amine featuring both a saturated carbocyclic moiety (cyclohexane) and an aromatic heterocycle (pyridine). This unique structural combination makes it a valuable building block and scaffold in medicinal chemistry and materials science. The pyridine ring offers opportunities for hydrogen bonding, metal coordination, and π-stacking interactions, while the cyclohexyl group provides a lipophilic, three-dimensional character that can be crucial for modulating pharmacokinetic properties. This guide provides a comprehensive overview of the nomenclature, synthesis, spectroscopic characterization, potential applications, and safety considerations for this compound, intended for researchers in organic synthesis and drug development.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. This compound is identified by a unique set of descriptors that ensure its unambiguous recognition in literature and databases.
1.1. Nomenclature and Structural Identifiers
The compound is systematically named according to IUPAC conventions, which provide a clear and precise description of its molecular architecture.[1]
-
IUPAC Name: this compound
-
CAS Number: 128802-98-2[2]
-
Molecular Formula: C₁₂H₁₈N₂[2]
-
Canonical SMILES: C1CCC(CC1)NCC2=CC=NC=C2[1]
-
InChI Key: LSAPGRIUVWGKBN-UHFFFAOYSA-N[1]
Caption: 2D structure of this compound.
1.2. Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The data below is a compilation of computed and experimentally available values.
| Property | Value | Source |
| Molecular Weight | 190.29 g/mol | [2] |
| Monoisotopic Mass | 190.14700 g/mol | [1] |
| LogP (octanol/water) | 2.04 | [2] |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | [1] |
| Number of Rotatable Bonds | 3 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Form | Liquid | [2] |
Synthesis and Mechanistic Rationale
The construction of this compound is most efficiently achieved through reductive amination. This widely-used method forms the C-N bond by first creating an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction. This approach is favored for its high yields, operational simplicity, and the commercial availability of starting materials.
2.1. Proposed Synthetic Workflow: Reductive Amination
The primary strategy involves the reaction of cyclohexanone with 4-(aminomethyl)pyridine. An alternative, equally viable route is the reaction of pyridine-4-carboxaldehyde with cyclohexylamine. The choice between these pathways often depends on the cost and availability of the starting materials. Below, we detail the protocol starting from cyclohexanone.
Caption: Experimental workflow for the synthesis via reductive amination.
2.2. Detailed Experimental Protocol
-
Step 1: Imine Formation. To a solution of cyclohexanone (1.0 eq) in methanol (0.2 M), add 4-(aminomethyl)pyridine (1.05 eq). Add glacial acetic acid (0.1 eq) to catalyze the condensation. Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or GC-MS to observe the consumption of the starting materials.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine. The subsequent dehydration step to form the imine is also acid-catalyzed.
-
-
Step 2: Reduction. Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the C=N double bond of the imine without affecting the pyridine ring. Portion-wise addition at low temperature is a crucial safety and control measure to manage the exothermic reaction and hydrogen gas evolution.
-
-
Step 3: Workup. Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add saturated sodium bicarbonate solution to basify the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: The quench neutralizes any unreacted borohydride. Basification ensures the product, a secondary amine, is in its free base form, maximizing its solubility in the organic extraction solvent.
-
-
Step 4: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound.
-
Causality: The brine wash removes residual water. Triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, ensuring a sharp and efficient separation.
-
Spectroscopic Characterization
Structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its characteristic features can be reliably predicted based on fundamental principles of spectroscopy and data from analogous structures.[3][4][5][6][7]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemical environment.
-
Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.6 ppm). The protons ortho to the nitrogen (at C2 and C6 positions) will be further downfield (e.g., δ ~8.5 ppm) compared to the protons at C3 and C5 (e.g., δ ~7.3 ppm).
-
Methylene Bridge (-CH₂-): A singlet or a sharp multiplet at approximately δ 3.5-3.8 ppm.[3] Its proximity to both the electron-withdrawing pyridine ring and the nitrogen atom causes a significant downfield shift.
-
Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (δ 1.0-2.6 ppm). The methine proton on the carbon attached to the amine nitrogen (C-NH) will be the most downfield of this group, likely around δ 2.4-2.6 ppm.
-
Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range (δ 1.5-4.0 ppm), depending on solvent and concentration. This peak will disappear upon D₂O exchange, a definitive test for labile protons.
-
-
¹³C NMR:
-
Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C2, C6) being the most deshielded. The carbon attached to the methylene bridge (C4) will also be distinct.
-
Methylene Bridge Carbon: A signal around δ 50-60 ppm.
-
Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-55 ppm). The carbon directly bonded to the amine nitrogen will be the most downfield within this group (δ ~55 ppm).
-
3.2. Infrared (IR) Spectroscopy [3][4][5]
-
N-H Stretch: A characteristic single, sharp to moderately broad absorption band for the secondary amine at approximately 3300-3350 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region.
-
C-H Stretches: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while aliphatic (cyclohexyl and methylene) C-H stretches appear just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
3.3. Mass Spectrometry (MS) [4][5]
-
Molecular Ion (M⁺): The compound has an even molecular weight (190.29). According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even-numbered molecular ion peak.[4][5] The high-resolution mass spectrum should show the M⁺ peak at m/z ≈ 190.1470.
-
Key Fragmentation Pattern: The most prominent fragmentation pathway for amines is alpha-cleavage. This involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized cation. For this molecule, two primary alpha-cleavages are possible:
-
Loss of a cyclohexyl radical, leading to a fragment at m/z = 92 (C₅H₄N-CH₂⁺).
-
Loss of a pyridylmethyl radical, leading to a fragment at m/z = 98 (C₆H₁₂N⁺).
-
Applications in Medicinal Chemistry and Drug Development
The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Its ability to act as a hydrogen bond acceptor and its involvement in aromatic interactions make it a key pharmacophoric element. This compound serves as an excellent scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.
Caption: Role of the scaffold in generating pharmacophoric diversity.
4.1. Scaffold for Kinase Inhibitors
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the ATP-binding pocket. The pyridine nitrogen of this scaffold is perfectly positioned to act as a hinge-binder. The secondary amine provides a convenient attachment point for introducing other pharmacophoric groups, while the cyclohexyl ring can occupy hydrophobic pockets within the kinase domain, potentially improving potency and selectivity. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, a structurally related class, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy.[9]
4.2. Building Block for CNS-Active Agents
The lipophilic nature of the cyclohexyl group can enhance blood-brain barrier (BBB) penetration, a critical property for drugs targeting the central nervous system (CNS). By modifying the pyridine ring or the amine position, libraries of compounds can be generated and screened for activity against CNS targets like G-protein coupled receptors (GPCRs) or ion channels.
4.3. Antimicrobial and Anti-inflammatory Potential
Pyridine and pyrimidine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[10] The this compound core can be used as a starting point to design novel agents in these therapeutic areas.
Safety, Handling, and Storage
As a secondary amine derivative, this compound requires careful handling. While specific toxicity data is not available for this compound, a conservative approach based on structurally related chemicals like cyclohexylamine is warranted.[11][12][13]
-
Health Hazards: Assumed to be corrosive and an irritant. Contact can cause severe skin and eye irritation or burns.[12][13] Inhalation may irritate the respiratory tract. Ingestion is likely harmful.[14][15]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and development. Its structure combines key features—a hydrogen-bonding heterocycle, a lipophilic carbocycle, and a reactive secondary amine—that make it an attractive scaffold for generating diverse chemical libraries. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
References
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Kim, H., Huh, H. N., & Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1453–1456. Available from: [Link]
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Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 1-15. Available from: [Link]
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Mambanda, A., et al. (2012). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E, 68(Pt 11), o2194. Available from: [Link]
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Spectroscopic Blueprint of N-(pyridin-4-ylmethyl)cyclohexanamine: A Guide for Researchers
Introduction: The Imperative of Structural Verification
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N-(pyridin-4-ylmethyl)cyclohexanamine, a molecule incorporating a flexible cyclohexyl moiety and a functional pyridine ring, presents a compelling scaffold for the development of novel chemical entities. Its potential interactions with biological targets are fundamentally dictated by its three-dimensional structure and electronic properties. Therefore, a comprehensive spectroscopic characterization is not merely a procedural step but a critical component of its scientific narrative.
This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while predictive in nature, is firmly grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.
Molecular Architecture and Spectroscopic Implications
The structure of this compound combines a saturated aliphatic ring system with an aromatic heterocycle, linked by a secondary amine. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the pyridine, methylene, and cyclohexyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H (ortho to N) | ~8.5 | Doublet (d) | 2H | Deshielded by the adjacent electronegative nitrogen atom. |
| Pyridine H (meta to N) | ~7.3 | Doublet (d) | 2H | Located on the aromatic ring, deshielded compared to aliphatic protons. |
| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H | Adjacent to the electron-withdrawing pyridine ring. |
| Cyclohexyl-CH-N | ~2.5 | Multiplet (m) | 1H | Deshielded due to attachment to the nitrogen atom. |
| N-H | 1.5 - 3.0 | Broad Singlet (br s) | 1H | Chemical shift and line shape are dependent on solvent and concentration. |
| Cyclohexyl (-CH₂-) | 1.0 - 2.0 | Multiplets (m) | 10H | Complex overlapping signals for the remaining cyclohexyl protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine C (ortho to N) | ~150 | sp² hybridized and deshielded by the adjacent nitrogen. |
| Pyridine C (ipso-C) | ~148 | The carbon atom of the pyridine ring attached to the methylene group. |
| Pyridine C (meta to N) | ~124 | sp² hybridized aromatic carbon. |
| Cyclohexyl-CH-N | ~58 | sp³ hybridized carbon deshielded by the attached nitrogen. |
| Methylene (-CH₂-) | ~52 | sp³ hybridized carbon deshielded by both the nitrogen and the pyridine ring. |
| Cyclohexyl (-CH₂-) | 25 - 35 | sp³ hybridized aliphatic carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary Amine |
| 3000 - 3100 | C-H stretch (aromatic) | Pyridine Ring |
| 2850 - 2960 | C-H stretch (aliphatic) | Cyclohexyl & Methylene |
| ~1600, ~1500 | C=N, C=C stretches | Pyridine Ring |
| 1400 - 1500 | C-H bend (aliphatic) | Cyclohexyl & Methylene |
| 1000 - 1250 | C-N stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data
-
Molecular Ion: The calculated molecular weight of this compound (C₁₂H₁₈N₂) is 190.29 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 191.
-
Key Fragmentation: Amines characteristically undergo alpha-cleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.
Proposed Fragmentation Pathway
Caption: Key fragmentation pathways for this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and orthogonal set of data for the unambiguous structural elucidation of this compound. While the data presented in this guide is based on established spectroscopic principles and analysis of related structures, it serves as a robust template for researchers. Any deviation from these expected values in experimentally obtained spectra can provide further insights into the subtle electronic and conformational properties of the molecule. Rigorous spectroscopic analysis is, and will remain, an indispensable tool in advancing chemical and pharmaceutical research.
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Introduction: The Pyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyridine Derivatives
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties, including its planar structure, aromaticity, and the nitrogen atom's ability to act as a hydrogen bond acceptor, make it a "privileged scaffold".[2][3] This means it can interact with a wide array of biological targets with high affinity and specificity.[4][5] Pyridine derivatives are integral to numerous natural products, including vitamins and alkaloids, and are found in a significant portion of FDA-approved drugs, treating conditions from cancer to viral infections and inflammation.[3][5][6] The versatility of the pyridine nucleus allows medicinal chemists to fine-tune a molecule's physicochemical properties, such as solubility and bioavailability, making it a critical tool for optimizing lead compounds into viable drug candidates.[7][8][9]
This guide provides an in-depth exploration of the diverse biological activities of pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Part 1: Anticancer Activity of Pyridine Derivatives
Pyridine derivatives have emerged as a highly versatile class of anticancer agents, targeting multiple pathways critical for tumor growth and survival.[10][11] Their efficacy has been demonstrated against a broad spectrum of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT 116).[10][11]
Mechanisms of Anticancer Action
The anticancer effects of pyridine derivatives are multifaceted, often involving the inhibition of key enzymes and signaling pathways essential for cancer progression.[12]
-
Kinase Inhibition: Many pyridine compounds function as potent kinase inhibitors, interfering with signaling pathways that drive tumor growth.[10] A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][13] By inhibiting VEGFR-2 phosphorylation, these derivatives disrupt the formation of new blood vessels that supply nutrients to tumors, effectively starving them.[10][13]
-
Tubulin Polymerization Inhibition: Certain pyridine analogues act as anti-tubulin agents.[12][14] They bind to the colchicine site of tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle, leading to programmed cell death (apoptosis).[12][14]
-
Enzyme Inhibition: Pyridine derivatives can selectively inhibit tumor-associated enzymes. For instance, some have shown potent inhibitory activity against human carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[10][12] Others are effective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in certain cancers.[15]
-
Androgen Receptor (AR) Inhibition: In hormone-dependent cancers like prostate cancer, specific steroidal pyridine derivatives can inhibit the androgen receptor, blocking the signaling that promotes tumor cell growth.[14]
Diagram 1: VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives This diagram illustrates how pyridine derivatives can block the VEGFR-2 signaling cascade, a critical pathway for angiogenesis in tumor development.
Caption: Inhibition of the VEGFR-2 signaling cascade by pyridine derivatives.
Quantitative Analysis of Anticancer Activity
The potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%. Several pyridine derivatives have demonstrated exceptional potency, in some cases surpassing standard chemotherapeutic drugs.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.11 | Doxorubicin | 1.93 | [13] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 0.80 | Doxorubicin | 1.93 | [13] |
| Diphenyl ether-pyridine | OCH3 substituted | A-549 (Lung) | 10.57 | - | - | [11] |
| Diphenyl ether-pyridine | OH substituted | A-549 (Lung) | 16.74 | - | - | [11] |
| Pyridine Thiazolidinone | 56 | MCF-7 (Breast) | Potent | Doxorubicin | Less Potent | [12] |
| Pyridine Thiazolidinone | 57 | HepG2 (Liver) | Potent | Doxorubicin | Less Potent | [12] |
Table 1: Comparative cytotoxic activity of selected pyridine derivatives.
Part 2: Antimicrobial and Antiviral Activities
The structural versatility of pyridine derivatives makes them effective agents against a wide range of microbial and viral pathogens, a critical need in an era of growing drug resistance.[16][17]
Antimicrobial Activity (Antibacterial & Antifungal)
Pyridine-based compounds exert antimicrobial effects through various mechanisms, including the disruption of microbial cell walls, inhibition of essential enzymes, or interference with metabolic processes.[16] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[16][18][19]
The effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
| Compound Class | Derivative Example | Target Microbe | MIC (mg/mL) | Reference |
| Thienopyridine | 12a | E. coli | 0.0195 | [18] |
| Thienopyridine | 12a | B. mycoides | <0.0048 | [18] |
| Thienopyridine | 12a | C. albicans | <0.0048 | [18] |
| Thienopyridine | 15 | B. mycoides | 0.0098 | [18] |
| N-alkylated pyridine salt | 66 | S. aureus | 0.056 (56%) | [20] |
| N-alkylated pyridine salt | 65 | E. coli | 0.055 (55%) | [20] |
Table 2: Minimum Inhibitory Concentrations (MIC) of selected antimicrobial pyridine derivatives. *Values represent % inhibition at 100 µg/mL.
Antiviral Activity
Pyridine derivatives have demonstrated significant antiviral activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV).[17][21][22] Their mechanisms of action are varied and target specific stages of the viral life cycle.[21][23]
-
Enzyme Inhibition: Inhibition of viral enzymes is a common mechanism. This includes blocking reverse transcriptase (RT) in retroviruses like HIV, inhibiting viral polymerases to prevent replication of the viral genome, and inhibiting neuraminidase (NA) to prevent the release of new virions from infected cells.[17][21][23]
-
Replication Cycle Disruption: Other mechanisms include inhibiting viral maturation, blocking post-integrational events, and interfering with cellular pathways that the virus hijacks for its own replication, such as the NF-κB signaling pathway.[17][21]
Diagram 2: Targets in the Viral Replication Cycle for Pyridine Derivatives This diagram shows a simplified viral life cycle and highlights the key stages where pyridine derivatives can exert their inhibitory effects.
Caption: Workflow for identifying bioactive pyridine derivatives.
Conclusion
The pyridine scaffold is a remarkably versatile and enduringly important core structure in the development of new therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The ability of medicinal chemists to readily modify the pyridine ring allows for the systematic optimization of activity, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of novel pyridine derivatives will undoubtedly continue to yield next-generation therapies that address the most pressing challenges in human health.
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An In-depth Technical Guide to the Crystal Structure of N-(pyridin-4-ylmethyl)cyclohexanamine and Related Compounds
Authored by a Senior Application Scientist
Foreword: From Molecule to Crystal Lattice
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or conformation, dictates how a molecule interacts with its biological target or how it self-assembles to form functional materials. While computational models provide valuable predictions, the gold standard for elucidating molecular structure with atomic resolution remains single-crystal X-ray diffraction.[1] This guide provides a detailed exploration of the crystal structures of this compound and its derivatives, compounds of significant interest due to their versatile coordination chemistry and potential as scaffolds in drug design.[2][3] We will move beyond a mere description of structures to understand the causality behind their formation, the nuances of their intermolecular interactions, and the implications for their application.
Synthesis and Crystallization: The Art of Inducing Order
The journey to determining a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The derivatives discussed herein are typically synthesized via reductive amination, a robust and widely used method in organic chemistry.
Synthetic Pathway: A Logical Flow
The synthesis of N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine, a representative precursor, involves a condensation reaction between 1,4-cyclohexanediamine and 4-pyridinecarboxaldehyde, followed by reduction of the resulting imine.[4] The choice of a condensation reaction is guided by the reactivity of the primary amine and the aldehyde, leading to the formation of a C=N double bond.
Caption: Synthetic workflow for a dipyridyl-type ligand.
Experimental Protocol: Synthesis and Crystallization
The following protocol for the preparation of the title salt, N,N'-bis-(pyridin-4-ylmethyl)cyclo-hexane-1,4-di-ammonium dichloride dihydrate, is adapted from established literature.[5] The trustworthiness of this protocol lies in its simplicity and the use of slow evaporation, a technique that allows for the gradual, ordered assembly of molecules into a crystalline lattice.
Step-by-Step Methodology:
-
Ligand Synthesis: The precursor ligand, N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine, is first synthesized according to a literature method, typically involving the condensation of 1,4-cyclohexanediamine and 4-pyridinecarboxaldehyde followed by in-situ reduction.[4]
-
Protonation and Salt Formation: The synthesized ligand is dissolved in an ethanol solution.
-
pH Adjustment: A 2M solution of hydrochloric acid in ethanol is added dropwise to the ligand solution until the pH reaches a value between 4 and 5. This step is crucial as it protonates the basic nitrogen centers of the amine and pyridine moieties, creating the dication necessary for salt formation with chloride anions.
-
Crystallization: The resulting mixture is left undisturbed and allowed to evaporate slowly at ambient temperature over several days. This slow removal of the solvent is the key to obtaining X-ray quality single crystals, as it provides the necessary time for molecules to arrange themselves into a low-energy, highly ordered crystal lattice.
-
Crystal Harvesting: Colorless, block-like crystals of the title salt are formed and can be harvested for analysis.[5]
Crystal Structure Analysis: Unveiling the Supramolecular Architecture
With single crystals in hand, X-ray diffraction analysis provides a precise map of electron density, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.[6]
Case Study: N,N'-bis-(pyridin-4-ylmethyl)cyclo-hexane-1,4-di-ammonium dichloride dihydrate
The crystal structure of this salt is a paragon of how non-covalent interactions dictate solid-state architecture.[5][7] The asymmetric unit contains one half of the dication, a chloride anion, and a water molecule, with a crystallographic inversion center at the middle of the cyclohexyl ring.[4][5]
Molecular Geometry: The central cyclohexyl ring adopts a stable chair conformation.[5][7] The two trans-(4-pyridine)-CH₂-NH₂- groups are positioned equatorially. This conformation is sterically favorable, minimizing non-bonded interactions. The terminal pyridine ring is tilted relative to the mean plane of the cyclohexyl ring by 27.98 (5)°.[5]
Caption: Key structural features and H-bonds of the title salt.
Supramolecular Network: The true elegance of this structure lies in its three-dimensional network, built from a symphony of hydrogen bonds. Dications, chloride anions, and water molecules are interconnected via N-H⋯Cl, O-H⋯Cl, and N-H⋯O hydrogen bonds.[5][7] Furthermore, weaker C-H⋯π interactions are observed, where hydrogen atoms from the cyclohexyl ring interact with the electron-rich π systems of the pyridine rings, adding further stability to the crystal packing.[5] This extensive network of non-covalent interactions is the primary reason for the compound's crystalline nature and thermal stability.
Comparative Analysis: The Impact of Isomerism
To appreciate the subtleties of crystal engineering, it is instructive to compare the 4-pyridyl derivative with its 3-pyridyl analogue, N,N'-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride.[8]
-
Conformation: The 3-pyridyl derivative also features a chair conformation for the cyclohexyl ring with equatorial substituents, indicating this is a highly stable arrangement for the dication core.[8]
-
Pyridine Orientation: The most significant difference is the tilt of the pyridine ring, which is 53.72 (6)° relative to the cyclohexyl mean plane, a much steeper angle than the 27.98 (5)° observed in the 4-pyridyl isomer.[5][8] This change is a direct consequence of moving the nitrogen atom within the pyridine ring.
-
Packing Interactions: This altered geometry leads to different packing arrangements. While the 3-pyridyl isomer also forms a 3D network via N⁺—H⋯Cl⁻ and C—H⋯Cl⁻ hydrogen bonds, it notably features π–π stacking interactions between adjacent pyridine rings, an interaction not dominant in the 4-pyridyl analogue's crystal.[8] This demonstrates how a simple positional change can dramatically alter the primary intermolecular forces governing crystal assembly.
Crystallographic Data Summary
For rigorous scientific comparison, quantitative data is indispensable. The table below summarizes the key crystallographic parameters for two related compounds.
| Parameter | N,N'-bis(pyridin-4-ylmethyl)...[4] | N,N'-bis(pyridin-3-ylmethyl)...[8] |
| Chemical Formula | C₁₈H₂₆N₄²⁺·2Cl⁻·2H₂O | C₁₈H₂₆N₄²⁺·2Cl⁻ |
| Formula Weight (Mr) | 405.36 | 369.34 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.2739 (2) | 8.2913 (3) |
| b (Å) | 17.4955 (5) | 17.5144 (6) |
| c (Å) | 7.2365 (2) | 7.2356 (3) |
| β (°) | 108.756 (1) | 108.694 (1) |
| V (ų) | 991.90 (5) | 993.44 (6) |
| Z | 2 | 2 |
| Temperature (K) | 173 | 173 |
Implications for Materials Science and Drug Development
The detailed structural knowledge gained from these studies is not merely an academic exercise. These dipyridyl-type ligands, with their bulky central cyclohexyl moiety, are designed as "extended" building blocks for Metal-Organic Frameworks (MOFs).[4] The precise bond angles, N⋯N distance (15.864 (2) Å in the 4-pyridyl dication), and conformational rigidity are critical parameters that determine the topology and properties of the resulting MOF.[4][5]
In drug development, understanding the solid-state structure is crucial for formulation. The hydrogen bonding capacity and observed crystal packing can inform predictions of solubility, dissolution rate, and polymorphism—all critical factors for a successful pharmaceutical product.
Conclusion
The crystal structures of this compound related compounds reveal a rich interplay of conformational preferences and non-covalent interactions. The stability of the chair-form cyclohexyl ring with equatorial substituents provides a rigid and predictable core. The ultimate supramolecular architecture, however, is exquisitely sensitive to the subtle placement of heteroatoms, as evidenced by the dramatic packing differences between 3-pyridyl and 4-pyridyl isomers. This detailed structural understanding provides a validated, trustworthy foundation for the rational design of new materials and pharmaceutical agents.
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Moon, S.-H., Kang, D., & Park, K.-M. (2016). Crystal structure of N, N'-bis-(pyridin-4-ylmeth-yl)cyclo-hexane-1,4-di-ammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1453–1455. [Link]
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Moon, S.-H., Kang, D., & Park, K.-M. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1453-1455. [Link]
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Moon, S.-H., Kang, D., & Park, K.-M. (2016). Crystal structure of N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. ScienceOpen, E72, 1453–1455. [Link]
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An In-depth Technical Guide to the Safe Handling of N-(pyridin-4-ylmethyl)cyclohexanamine
Introduction & Hazard Synthesis: A Proactive Safety Paradigm
N-(pyridin-4-ylmethyl)cyclohexanamine (CAS No. 128802-98-2; Molecular Formula: C12H18N2) is a bifunctional organic molecule utilized in various research and development pipelines, particularly in medicinal chemistry and materials science.[1] Its structure, incorporating both a cyclohexanamine and a 4-methylpyridine moiety, presents a unique safety profile that demands careful consideration.
A comprehensive review of dedicated safety data for this specific compound reveals a sparse landscape. Therefore, this guide adopts a foundational safety principle: hazard assessment by structural analogy . We will extrapolate a robust safety and handling protocol by analyzing the known hazards of its core components: cyclohexanamine and substituted pyridines. This proactive approach ensures that all potential risks, not just those documented for close analogs, are anticipated and mitigated.
The resulting analysis indicates that this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant.[2][3] Furthermore, due to its parent structures, it carries a significant potential for more severe hazards, including flammability, acute toxicity, corrosivity, and reproductive toxicity.[4][5][6][7][8] This guide provides the necessary framework for researchers and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.
Hazard Identification and Comprehensive Risk Assessment
The risk profile for this compound is built from both direct analog data and a logical synthesis of the hazards posed by its constituent parts.
Table 2.1: GHS Hazard Classification (Observed and Inferred)
| Hazard Class | GHS Hazard Statement | Basis for Classification |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Documented for similar structures.[3] |
| Potential H314: Causes severe skin burns and eye damage. | Inferred from Cyclohexylamine, a corrosive substance.[4][7][8] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Documented for similar structures.[2][3] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | Documented for similar structures.[2][3] |
| Flammable Liquids | Potential H226: Flammable liquid and vapor. | Inferred from Cyclohexylamine and Pyridine.[5][7][9] |
| Acute Toxicity (Oral) | Potential H301/H302: Toxic or Harmful if swallowed. | Inferred from Cyclohexylamine and Pyridine derivatives.[7][10] |
| Acute Toxicity (Dermal) | Potential H311: Toxic in contact with skin. | Inferred from Cyclohexylamine.[5][7] |
| Reproductive Toxicity | Potential H361: Suspected of damaging fertility or the unborn child. | Inferred from Cyclohexylamine.[5][7] |
Dermal and Ocular Hazards
Direct contact poses a significant risk. The compound is known to be an irritant to the skin and eyes.[2][3] The presence of the cyclohexanamine moiety introduces the potential for corrosivity; cyclohexylamine itself can cause severe chemical burns.[4][11] Therefore, any skin or eye contact must be treated as a serious exposure event.
Respiratory Hazards
Vapors or aerosols may cause respiratory tract irritation.[2][3] The characteristic fishy, amine-like odor of related compounds serves as a sensory warning, but work should always be performed in a manner that prevents inhalation, regardless of odor detection.[6][7]
Flammability Hazards
Both pyridine and cyclohexylamine are flammable liquids.[7][9][12] Consequently, this compound must be treated as a flammable substance. All potential ignition sources (sparks, open flames, hot surfaces) must be rigorously excluded from handling and storage areas.[9][13][14]
Systemic and Chronic Health Hazards
The toxicological properties have not been fully investigated.[15] However, cyclohexylamine is toxic if swallowed or absorbed through the skin and is a suspected reproductive hazard.[5][7][8] These potential systemic effects necessitate the prevention of any internal exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Barrier Approach
A robust safety strategy is founded on the hierarchy of controls. For handling this compound, engineering controls are primary, with PPE serving as the essential final barrier.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:
-
Vapor Containment: It protects the user from inhaling potentially toxic and irritating vapors.[6][16]
-
Explosion/Spill Containment: The sash provides a physical barrier in the event of an unexpected reaction or splash.
Personal Protective Equipment (PPE)
Proper PPE is mandatory for all personnel handling the compound.
Table 3.1: Mandatory Personal Protective Equipment
| Body Area | PPE Specification | Standard / Rationale |
| Eye/Face | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers).[3][17] | ANSI Z87.1 / EU EN166. Protects against splashes of irritant/corrosive liquid.[2][3][13] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Check manufacturer's data for breakthrough times. Avoid thin latex gloves.[6][16] Double-gloving is recommended for extended handling. |
| Body | Flame-resistant lab coat, fully buttoned. | Protects skin from incidental contact and provides a removable barrier in case of a spill. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects against spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls fail or for emergency response.[5][7][18] | Use is subject to a formal risk assessment and institutional respiratory protection program. |
Standard Operating Procedures (SOPs): From Benchtop to Storage
Adherence to validated protocols is the cornerstone of laboratory safety.
Handling Protocol
-
Preparation: Don all required PPE as specified in Table 3.1. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Assemble all necessary equipment (spatulas, glassware, weighing paper, waste container) inside the fume hood to minimize movement in and out of the containment area.
-
Dispensing: Ground equipment when transferring significant quantities to prevent static discharge.[9][12][13] Open the container slowly. Weigh or measure the required amount of the compound, keeping the container opening away from your breathing zone.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Sealing: Tightly close the primary container immediately after dispensing.[2][6][9][19]
-
Cleanup: Decontaminate any surfaces and equipment that may have come into contact with the chemical. Dispose of all contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, sealed hazardous waste container.[10]
-
Doffing: Remove PPE in the correct order (gloves first) to prevent self-contamination. Wash hands thoroughly with soap and water after handling is complete.[2][3]
Caption: Standard workflow for handling this compound.
Storage Protocol
-
Container: Store in the original, tightly-closed container.[2][9][19]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[2][9][19][20]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[18][21]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[9][13]
Emergency Procedures: Preparedness and Response
Immediate and correct action during an emergency is critical to minimizing harm.
First Aid Measures
All personnel must be familiar with the location of safety showers and eyewash stations.[13][18]
Table 5.1: First Aid for Exposure
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][19] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5][19] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention and show them the Safety Data Sheet.[5][7][20] |
Spill Response Protocol
-
Assess: Evaluate the size of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate the area and alert your institution's emergency response team.
-
Contain: Prevent the spill from entering drains or waterways.[2][3]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[14][21]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5][9][13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste container and all cleanup materials according to institutional and local regulations.[2]
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and contaminated consumables, must be treated as hazardous chemical waste.[6]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for disposal through your institution's EHS program, adhering to all local, state, and federal regulations.[2]
Summary of Physicochemical & Toxicological Data
Table 7.1: Compound Data Summary
| Property | Value / Information | Source |
| CAS Number | 128802-98-2 | [1] |
| Molecular Formula | C12H18N2 | [1][22] |
| Molecular Weight | 190.29 g/mol | [1][22] |
| Appearance | Liquid | [1] |
| Hazards (Known/Potential) | Skin/Eye/Respiratory Irritant. Potential for: Flammability, Corrosivity, Acute Toxicity (all routes), Reproductive Toxicity. | [2][3][5][7] |
| Occupational Exposure Limits | No specific OEL. For Cyclohexylamine (analog): ACGIH TLV: 10 ppm (TWA); NIOSH REL: 10 ppm (TWA). | [4][7][23] |
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An In-Depth Technical Guide to N-(pyridin-4-ylmethyl)cyclohexanamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(pyridin-4-ylmethyl)cyclohexanamine, a versatile building block in medicinal chemistry and drug discovery. We will delve into its commercial availability, synthesis, quality control, and safe handling, offering insights grounded in practical laboratory experience.
Introduction: The Significance of this compound in Drug Discovery
This compound is a secondary amine featuring a pyridine ring linked to a cyclohexylamine moiety. This structural motif is of significant interest to medicinal chemists. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the cyclohexyl group provides a lipophilic scaffold that can be crucial for optimizing pharmacokinetic properties. The secondary amine linkage offers a key point for further chemical modification, allowing for the construction of diverse molecular libraries for screening and lead optimization.
The strategic combination of these structural features makes this compound a valuable starting material for the synthesis of compounds targeting a wide range of therapeutic areas. Its application can be found in the development of enzyme inhibitors, receptor antagonists, and other pharmacologically active agents.
Commercial Availability and Supplier Specifications
For researchers embarking on projects involving this compound, a reliable source of high-quality starting material is paramount. Several chemical suppliers offer this compound, though purity and available documentation can vary. Below is a comparative table of some commercial suppliers. It is crucial to request a lot-specific Certificate of Analysis (CoA) to ensure the material meets the requirements of your specific application.
| Supplier | Product Number | Purity | Form | CAS Number |
| ChemBridge | 5522246 | >95% | Liquid | 128802-98-2[1] |
| Capot Chemical Co., Ltd. | 49695 | ≥98% (HPLC) | - | 101946-63-6[2] |
| Fluorochem | - | - | - | - |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to conduct their own searches on supplier platforms for the most up-to-date offerings.
Synthesis and Quality Control
A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities and establishing appropriate quality control measures.
Primary Synthetic Route: Reductive Amination
The most common and efficient method for synthesizing this compound is through the reductive amination of 4-pyridinecarboxaldehyde with cyclohexylamine.[3][4][5][6] This reaction proceeds in two key steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.
Figure 1. General workflow for the reductive amination synthesis.
A variety of reducing agents can be employed for the reduction of the imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often preferred for one-pot reductive aminations.[5] Sodium borohydride (NaBH₄) is another common choice, though it may require careful control of reaction conditions to avoid reduction of the starting aldehyde.[7]
Experimental Protocol: A Representative Procedure
The following is a representative, non-optimized protocol for the synthesis of this compound based on established principles of reductive amination.
Materials:
-
4-Pyridinecarboxaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add cyclohexylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.
Potential Impurities and Analytical Characterization
As with any chemical synthesis, impurities can arise from side reactions or incomplete reactions. For the reductive amination synthesis of this compound, potential impurities include:
-
Unreacted starting materials: 4-pyridinecarboxaldehyde and cyclohexylamine.
-
Over-alkylation product: Bis(pyridin-4-ylmethyl)cyclohexylamine.
-
Reduced aldehyde: 4-Pyridylmethanol.
A robust analytical quality control strategy is essential to ensure the purity of the final product. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the desired product and detect the presence of major impurities.[8]
-
Mass Spectrometry (MS): LC-MS is an invaluable technique for confirming the molecular weight of the product and for detecting trace-level impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of the final compound. A well-developed HPLC method can separate the desired product from starting materials and byproducts.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling:
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids.
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. A clear understanding of its commercial availability, synthesis, and handling is crucial for its effective and safe use in the laboratory. By implementing rigorous quality control measures and adhering to appropriate safety protocols, scientists can confidently utilize this compound to advance their research programs.
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PubMed Central. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. [Link]
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discovery and history of N-substituted cyclohexanamines
An In-depth Technical Guide to the Discovery and History of N-Substituted Cyclohexanamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted cyclohexanamine scaffold is a cornerstone in medicinal chemistry and materials science, underpinning the structure of vital pharmaceuticals, agrochemicals, and industrial compounds. This guide provides a comprehensive exploration of the discovery and historical development of this versatile chemical class. We trace its origins from the initial synthesis of the parent cyclohexylamine to the landmark discovery of the arylcyclohexylamines, which heralded a new era of anesthetic and neuropharmacological research. The narrative emphasizes the evolution of synthetic methodologies, from classical reductive aminations to modern palladium-catalyzed cross-coupling reactions, explaining the causal drivers behind these innovations. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with a thorough and practical understanding of this critical molecular framework.
Early History and Foundational Syntheses
The story of N-substituted cyclohexanamines begins with the parent molecule, cyclohexylamine. First synthesized in the 19th century, its preparation laid the groundwork for future derivatives.[1] The two primary industrial routes to cyclohexylamine, still in use today, are the catalytic hydrogenation of aniline and the reductive amination of cyclohexanol or cyclohexanone.[2][3]
-
Aniline Hydrogenation: This route involves the complete reduction of the aromatic ring of aniline using hydrogen gas over cobalt or nickel-based catalysts.[2] C₆H₅NH₂ + 3 H₂ → C₆H₁₁NH₂
-
From Cyclohexanol/Cyclohexanone: Alternatively, cyclohexanol can be reacted with ammonia at elevated temperatures and pressures, often involving a dehydrogenation to cyclohexanone followed by amination.[1] This pathway highlights the importance of cyclohexanone as a key intermediate.
These early industrial processes made the cyclohexyl moiety readily accessible, paving the way for further exploration of its chemical and pharmacological potential. The parent amine itself found use as a corrosion inhibitor, a precursor for vulcanization accelerators in the rubber industry, and a building block for pharmaceuticals and the artificial sweetener cyclamate.[1][3]
The Dawn of Pharmacological Significance: The Arylcyclohexylamines
While simple N-alkyl cyclohexanamines were accessible, the class gained profound significance with the synthesis and investigation of N-aryl and N-(aryl-alkyl) derivatives. The first reported synthesis of an arylcyclohexylamine was 1-phenylcyclohexan-1-amine (PCA) in 1907.[4] However, the field was truly revolutionized by the work at Parke-Davis pharmaceutical company in the 1950s.
In 1956, chemist Victor Maddox at Parke-Davis synthesized 1-(1-phenylcyclohexyl)piperidine, better known as Phencyclidine (PCP).[5][6] This work was part of a broader investigation into synthetic analgesic and anesthetic agents.[6][7] PCP exhibited potent anesthetic and analgesic properties without causing the cardiorespiratory depression common with barbiturates.[5][8] Marketed as Sernyl, its clinical use in humans was approved but ultimately short-lived. Undesirable side effects, including postoperative delirium, hallucinations, and manic behavior, led to its discontinuation for human use in 1965.[5][8]
Despite its clinical failure, the discovery of PCP was a watershed moment. It established the arylcyclohexylamine scaffold as a powerful pharmacophore and spurred intensive research into its mechanism of action and the synthesis of analogues with improved therapeutic profiles.[4] This research led to the understanding that PCP and related compounds act as non-competitive antagonists of the NMDA receptor, a key excitatory glutamate receptor in the brain.[5] This discovery, credited to David Lodge and colleagues in the early 1980s, was fundamental to modern neuropharmacology.[5] The exploration of PCP analogues at Parke-Davis also led to the synthesis of Ketamine in 1962, which proved to be a shorter-acting anesthetic with a more manageable psychotomimetic profile, securing its place in medicine to this day.[4]
The timeline below illustrates the key milestones in the early history of this compound class.
Caption: A timeline of key discoveries in N-substituted cyclohexanamine history.
Evolution of Synthetic Methodologies
The methods for creating N-substituted cyclohexanamines have evolved significantly, driven by the need for efficiency, versatility, and functional group tolerance. The choice of method depends critically on the nature of the desired N-substituent (e.g., alkyl vs. aryl) and the complexity of the target molecule.
Reductive Amination: The Workhorse Reaction
Reductive amination is arguably the most fundamental and widely used method for synthesizing N-alkyl and some N-aryl cyclohexanamines.[9] This one-pot reaction involves the condensation of cyclohexanone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
The causality behind its widespread use is clear:
-
Atom Economy: It is a convergent process that forms the C-N bond and sets the final oxidation state in a single operational sequence.
-
Accessibility of Starting Materials: Cyclohexanone is a readily available and inexpensive bulk chemical.[10]
-
Versatility: A vast array of primary and secondary amines can be used, allowing for the synthesis of a diverse library of derivatives.
Caption: Workflow for N-substituted cyclohexanamine synthesis via reductive amination.
Detailed Protocol: Synthesis of N-Benzylcyclohexanamine via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in methanol (MeOH). Add benzylamine (1.0-1.1 eq) to the solution.
-
pH Adjustment: Add acetic acid dropwise to adjust the pH to approximately 5-6. This is critical to catalyze iminium ion formation without deactivating the amine nucleophile.
-
Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, controlling the temperature. NaBH₃CN is a milder and more selective reagent that will only reduce the protonated iminium ion, preventing reduction of the starting ketone.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by slowly adding aqueous HCl. Basify the solution with aqueous NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield N-benzylcyclohexanamine.
Buchwald-Hartwig Amination: A Modern Approach for N-Arylation
While reductive amination is effective for many substrates, the synthesis of N-aryl cyclohexanamines often requires different strategies, especially for complex or electron-deficient aryl groups. Classical methods like the Ullmann condensation require harsh conditions (high temperatures, copper catalyst) and have limited scope. The development of the Buchwald-Hartwig amination in the mid-1990s was a revolutionary advance.[11][12]
This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine under relatively mild conditions.[11] Its adoption in drug discovery was driven by its remarkable functional group tolerance and broad substrate scope, enabling the synthesis of previously inaccessible molecules.[12][13]
Caption: The palladium-catalyzed cycle for Buchwald-Hartwig C-N bond formation.
Detailed Protocol: Synthesis of N-Phenylcyclohexanamine via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).[14]
-
Reagent Addition: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the aryl halide (e.g., bromobenzene, 1.0 eq), cyclohexylamine (1.2 eq), and an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. The choice of ligand is critical and must be optimized for the specific substrates to prevent side reactions like β-hydride elimination.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-phenylcyclohexanamine.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision for any research or development professional. The table below provides a comparative summary of the two primary methodologies discussed.
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Bond Formed | Csp3-N | Csp2-N (Aryl-N) |
| Key Precursors | Cyclohexanone, Amine | Cyclohexylamine, Aryl Halide/Triflate |
| Catalyst | Acid/Base (catalytic), or none. Metal for H₂. | Palladium complex with phosphine ligand |
| Key Reagents | Hydride reducing agent (e.g., NaBH₄, H₂) | Strong, non-nucleophilic base (e.g., NaOt-Bu) |
| Conditions | Generally mild (0 °C to RT) | Moderate to high heat (80-110 °C) |
| Advantages | High atom economy, inexpensive reagents, robust | Broad substrate scope, high functional group tolerance |
| Limitations | Less effective for electron-poor or sterically hindered amines | Expensive catalyst/ligands, requires inert atmosphere |
Conclusion and Future Outlook
The journey of N-substituted cyclohexanamines from a simple industrial chemical to a privileged scaffold in drug discovery is a testament to the interplay between synthetic innovation and pharmacological inquiry. The initial synthesis of cyclohexylamine provided the foundation, but it was the discovery of PCP at Parke-Davis that unlocked the immense potential of the arylcyclohexylamine subclass, fundamentally altering our understanding of neuro-anesthetics.
The evolution of synthetic methods, from the robust and economical reductive amination to the precise and versatile Buchwald-Hartwig amination, has empowered chemists to design and create novel derivatives with tailored properties. For researchers and drug development professionals, a deep understanding of this history and the causal logic behind the evolution of these synthetic tools is indispensable. Future research will likely focus on developing more sustainable catalytic methods, perhaps utilizing earth-abundant metals, and exploring new N-substitutions to address complex biological targets, ensuring the N-substituted cyclohexanamine core remains a vital component in the scientific toolkit for decades to come.
References
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Wikipedia. Phencyclidine. [Online] Available at: [Link] [Accessed January 9, 2026].[5]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of medicinal chemistry. [Online] Available at: [Link] [Accessed January 9, 2026].[15]
-
Maddox, V. H., Godefroi, E. E., & Parcele, R. E. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. [Online] Available at: [Link] [Accessed January 9, 2026].[6]
-
Molbase. Cyclohexylamine 108-91-8 wiki. [Online] Available at: [Link] [Accessed January 9, 2026].[1]
-
Wikipedia. Arylcyclohexylamine. [Online] Available at: [Link] [Accessed January 9, 2026].[4]
-
Shulgin, A. T., & MacLean, D. E. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. Clinical Toxicology, 9(4), 553-560. [Online] Available at: [Link] [Accessed January 9, 2026].[8]
-
Grogan, G., & Slabu, I. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(5), 559-571. [Online] Available at: [Link] [Accessed January 9, 2026].[16]
-
Maddox, V.H., Godefroi, E.F., & Parcell, R.F. The synthesis of phencyclidine and other 1-arylcyclohexylamines. TUE Research Portal. [Online] Available at: [Link] [Accessed January 9, 2026].[7]
-
ResearchGate. Direct reductive amination of cyclohexanone. [Online] Available at: [Link] [Accessed January 9, 2026].[9]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Online] Available at: [Link] [Accessed January 9, 2026].[17]
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link] [Accessed January 9, 2026].[11]
-
Wikipedia. Cyclohexylamine. [Online] Available at: [Link] [Accessed January 9, 2026].[2]
-
Han, Y., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Online] Available at: [Link] [Accessed January 9, 2026].[14]
-
RSC Publishing. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. [Online] Available at: [Link] [Accessed January 9, 2026].[18]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Online] Available at: [Link] [Accessed January 9, 2026].[12]
-
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-
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-
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Methodological & Application
Application Notes & Protocols: N-(pyridin-4-ylmethyl)cyclohexanamine as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry
Introduction
N-(pyridin-4-ylmethyl)cyclohexanamine is a versatile ligand in coordination chemistry, distinguished by its unique structural features that offer a compelling blend of flexibility and functionality. It incorporates a rigid pyridyl group, a well-established coordinating moiety, with a flexible and sterically significant cyclohexyl group via a secondary amine linkage. This design allows it to function as a robust N,N'-bidentate chelating agent or as a bridging ligand, making it an excellent candidate for the construction of both discrete mononuclear complexes and extended supramolecular structures like coordination polymers and metal-organic frameworks (MOFs).[1][2] The interplay between the electronic properties of the pyridine ring and the conformational flexibility of the cyclohexylamine backbone provides a platform for fine-tuning the steric and electronic environment around a metal center. These characteristics are highly desirable in fields ranging from catalysis, where the ligand can stabilize various oxidation states of a metal catalyst[3], to medicinal chemistry, where the resulting metal complexes may exhibit significant biological activity.[4][5][6] This guide provides detailed protocols for the synthesis of the ligand and its metal complexes, outlines key characterization techniques, and discusses its potential applications for researchers in chemistry and drug development.
Physicochemical Properties & Structural Features
The utility of this compound stems from its distinct structural components. The pyridine nitrogen acts as a σ-donor and a modest π-acceptor, while the secondary amine on the cyclohexyl ring is a strong σ-donor. This combination allows for the formation of stable five-membered chelate rings with a variety of transition metals. The bulky cyclohexyl group provides steric protection to the metal center, which can influence reaction selectivity in catalysis and modulate interactions with biological macromolecules.
Table 1.1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | [7] |
| Molecular Weight | 190.28 g/mol | [7] |
| CAS Number | 128802-98-2 | [7] |
| LogP | 2.04 | [7] |
| Rotatable Bonds | 3 | [7] |
| Parent Compound CID | 792681 |[8] |
Figure 1.1: Structure of this compound.
Synthesis Protocol for this compound
The synthesis of this compound is most reliably achieved through a one-pot reductive amination procedure. This method is efficient, high-yielding, and utilizes readily available starting materials.
Protocol 2.1: Reductive Amination
This protocol involves the initial formation of a Schiff base (imine) intermediate from the condensation of 4-pyridinecarboxaldehyde and cyclohexylamine, followed by in-situ reduction to the desired secondary amine.
Materials:
-
4-Pyridinecarboxaldehyde
-
Cyclohexylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous methanol (50 mL). Stir until fully dissolved.
-
Imine Formation: Add cyclohexylamine (1.05 eq) dropwise to the solution at room temperature. A color change to yellow and a slight exotherm are typically observed. Allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the imine intermediate.
-
Causality Insight: Using a slight excess of the amine helps drive the condensation equilibrium towards the imine product. The reaction is typically spontaneous at room temperature.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.
-
Causality Insight: The reaction is cooled to control the exothermicity of the hydride reduction. NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine C=N bond without affecting the pyridine ring.
-
-
Quenching and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution.
-
Extraction: Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol. Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC. The disappearance of the aldehyde spot and the appearance of a new, higher Rf spot (imine), followed by the appearance of the final product spot (amine), confirms the reaction sequence.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the imine C=N stretch (around 1650 cm⁻¹) in the IR spectrum and the appearance of an N-H stretch (around 3300 cm⁻¹) are indicative of successful reduction.
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Application Notes and Protocols for Complexation with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the principles and protocols for the complexation of transition metals. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical understanding and practical, step-by-step methodologies. We delve into the critical aspects of ligand design, the causality behind experimental choices, and the analytical techniques essential for the characterization of transition metal complexes. This guide is structured to empower you with the knowledge to design, synthesize, and analyze these versatile compounds for a range of applications, from catalysis to medicinal chemistry.
Introduction: The Significance of Transition Metal Complexes
Transition metal complexes are at the heart of numerous scientific advancements, playing pivotal roles in catalysis, materials science, and, notably, in the development of novel therapeutics.[1][2] These complexes consist of a central transition metal ion bonded to one or more molecules or ions known as ligands.[3][4] The unique electronic configurations of transition metals, particularly their partially filled d-orbitals, allow them to form a variety of coordination compounds with diverse geometries and reactivity. This versatility makes them invaluable in the design of new drugs, where they can act as therapeutic agents or as scaffolds for targeted drug delivery.[5][6][7] The journey from a simple metal salt and a ligand to a well-defined, functional complex is a multi-step process that requires a deep understanding of coordination chemistry and meticulous experimental execution. This guide will walk you through this process, providing both the "how" and the "why" at each stage.
The Heart of the Complex: Ligand Design and Selection
The properties and reactivity of a transition metal complex are profoundly influenced by the nature of the ligands coordinated to the metal center. Therefore, rational ligand design is a cornerstone of synthesizing functional metal complexes.
The Language of Interaction: Hard and Soft Acids and Bases (HSAB) Principle
The Hard and Soft Acids and Bases (HSAB) principle is a powerful qualitative tool for predicting the stability of coordination complexes.[5][8] It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline."
-
Hard acids are small, highly charged, and not easily polarizable (e.g., Fe³⁺, Cr³⁺, Co³⁺).
-
Hard bases are small, highly electronegative, and not easily polarizable (e.g., F⁻, OH⁻, H₂O, NH₃).
-
Soft acids are large, have a low positive charge, and are highly polarizable (e.g., Cu⁺, Ag⁺, Pt²⁺).
-
Soft bases are large, have low electronegativity, and are highly polarizable (e.g., I⁻, SCN⁻, R₃P).
The core principle is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [5] This principle guides the initial selection of ligands to form stable complexes with a chosen metal ion. For instance, to complex with Fe(III), a hard acid, one would select ligands with hard donor atoms like oxygen or nitrogen.[9]
The Chelate and Macrocyclic Effects: Enhancing Stability
The stability of a metal complex can be significantly increased by using polydentate ligands, which are molecules that can bind to a metal ion through multiple donor atoms. This enhanced stability is attributed to two key thermodynamic principles:
-
The Chelate Effect: This effect describes the greater affinity of chelating ligands for a metal ion compared to their monodentate counterparts.[10][11] The primary driving force for the chelate effect is a significant increase in entropy upon complexation.[1][12] When a polydentate ligand replaces several monodentate ligands, the total number of free molecules in the solution increases, leading to a more disordered and entropically favorable state.
-
The Macrocyclic Effect: This is an even more pronounced stabilizing effect observed with macrocyclic ligands, which are large, cyclic molecules containing multiple donor atoms.[2][10][11] In addition to the entropic advantage of chelation, macrocyclic ligands are "pre-organized" for binding, meaning they require less conformational change to coordinate to the metal ion. This reduces the enthalpic penalty associated with ligand rearrangement, leading to exceptionally stable complexes.[10]
Experimental Protocols: Synthesis of a Transition Metal Complex
This section provides a general, step-by-step protocol for the synthesis of a transition metal Schiff base complex, a common class of coordination compounds. Schiff bases are formed by the condensation of a primary amine and an aldehyde or ketone.[13][14]
General Protocol for the Synthesis of a Metal-Schiff Base Complex
This protocol is a template and may require optimization for specific metal-ligand systems.
Materials:
-
Transition metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)
-
Aldehyde (e.g., salicylaldehyde)
-
Primary amine (e.g., ethylenediamine)
-
Solvent (e.g., ethanol, methanol)
-
Stirring hotplate
-
Reflux condenser
-
Glassware (round-bottom flask, beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Ligand Synthesis (Schiff Base Formation): a. Dissolve the aldehyde (e.g., 2 mmol of salicylaldehyde) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. b. In a separate beaker, dissolve the primary amine (e.g., 1 mmol of ethylenediamine) in the same solvent (e.g., 10 mL of ethanol). c. Slowly add the amine solution to the aldehyde solution while stirring. A color change and/or the formation of a precipitate is often observed. d. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Schiff base ligand.
-
Complexation with the Transition Metal: a. In a separate beaker, dissolve the transition metal salt (e.g., 1 mmol of CuCl₂·2H₂O) in the solvent (e.g., 15 mL of ethanol). b. Add the metal salt solution dropwise to the Schiff base ligand solution with continuous stirring. A distinct color change is typically indicative of complex formation. c. Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.[13][15] The elevated temperature facilitates the coordination of the ligand to the metal ion.
-
Isolation and Purification of the Complex: a. After the reflux period, allow the reaction mixture to cool to room temperature. The solid complex will often precipitate out of the solution. b. If precipitation is incomplete, the solution can be placed in an ice bath to encourage further crystallization. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials. e. Dry the purified complex in a desiccator or a vacuum oven at a moderate temperature.
Causality Behind Experimental Choices
-
Choice of Solvent: The solvent plays a crucial role in dissolving the reactants and stabilizing the transition state of the complexation reaction.[6][16][17][18] Polar protic solvents like ethanol and methanol are commonly used as they can dissolve both the metal salts and the organic ligands.[19] The solvent can also coordinate to the metal ion, and the ligand must be able to displace these solvent molecules.[6][20]
-
Reaction Temperature: Heating the reaction mixture under reflux provides the necessary activation energy for the ligand to displace any coordinated solvent molecules and form a stable complex with the metal ion.
-
Molar Ratios: The stoichiometry of the reactants is critical. A 2:1 ligand-to-metal molar ratio is often used for bidentate ligands to form an octahedral complex, but the optimal ratio depends on the desired coordination number of the metal.[21]
Characterization of Transition Metal Complexes
Once synthesized, the identity, purity, and structure of the transition metal complex must be confirmed through various analytical techniques.
Spectroscopic Techniques
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion.[22][23][24] The position and intensity of the absorption bands can give insights into the coordination geometry and the ligand field strength.[24][25][26]
Complex Example λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) d-d Transition [Ti(H₂O)₆]³⁺ 510 5 ²T₂g → ²Eg [Cu(NH₃)₄]²⁺ 600 50 ²Eg → ²T₂g [Ni(H₂O)₆]²⁺ 395, 650, 720 5, 2, 2 ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g -
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine how they are affected by coordination to the metal ion. A shift in the vibrational frequency of a functional group (e.g., C=N in a Schiff base) upon complexation provides evidence of its coordination to the metal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a cornerstone of organic chemistry, its application to paramagnetic transition metal complexes can be challenging due to significant peak broadening and large chemical shifts.[3][27] However, for diamagnetic complexes, NMR provides detailed structural information. For paramagnetic complexes, specialized techniques and interpretation are required to obtain useful data.[28][29]
Structural and Analytical Techniques
-
X-Ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information on bond lengths, bond angles, and coordination geometry. Proper sample preparation is crucial for obtaining high-quality crystals suitable for diffraction.[19][30][31][32][33]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help in confirming its structure.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the complex, which is used to confirm its empirical formula.
-
Magnetic Susceptibility Measurements: This method is used to determine the number of unpaired electrons in the complex, which provides information about the oxidation state and spin state of the metal ion.
Application in Drug Development
The principles and protocols described above are fundamental to the design and synthesis of transition metal-based drugs.[1][5] Metal complexes can exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6] The ability to tune the electronic and steric properties of a complex by modifying the ligands allows for the optimization of its therapeutic efficacy and the reduction of side effects.[34]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incorrect stoichiometry- Incomplete reaction- Product is soluble in the solvent | - Verify calculations and accurately weigh reagents.- Increase reaction time or temperature.- Try a different solvent or cool the reaction mixture in an ice bath. |
| Impure product | - Incomplete reaction- Side reactions- Inefficient washing | - Ensure the reaction goes to completion.- Modify reaction conditions (e.g., temperature, solvent).- Wash the product with fresh, cold solvent. Recrystallization may be necessary. |
| Difficulty in characterizing the complex | - Paramagnetism (for NMR)- Amorphous solid (for X-ray)- Instability of the complex | - Use alternative techniques like magnetic susceptibility.- Attempt to grow single crystals by slow evaporation or solvent diffusion.- Handle the complex under an inert atmosphere if it is air or moisture sensitive. |
Conclusion
The synthesis and characterization of transition metal complexes is a dynamic and interdisciplinary field with profound implications for science and medicine. A thorough understanding of the underlying principles of coordination chemistry, coupled with robust experimental protocols, is essential for success. This guide has provided a foundational framework for researchers to confidently navigate the process of complexation with transition metals, from the rational design of ligands to the comprehensive analysis of the final product. The continued exploration of this fascinating area of chemistry promises to yield new materials and therapeutics with significant societal impact.
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Correlation between HSAB Principle and Substitution Reactions in Bioinorganic Reactions. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. (2016, September 25). Hilaris Publisher. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (2025, May 22). Iraqi National Journal of Chemistry. [Link]
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Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). (n.d.). Jetir.Org. [Link]
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Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. (2014, January 21). RSC Publishing. [Link]
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Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. (n.d.). PMC - PubMed Central. [Link]
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Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. (n.d.). INEOS OPEN. [Link]
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Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning. (2021, July 14). Chemical Reviews - ACS Publications. [Link]
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SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (n.d.). Bibliomed. [Link]
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The Versatile Ligand: N-(pyridin-4-ylmethyl)cyclohexanamine in Catalysis
Introduction: Bridging Homogeneous and Heterogeneous Catalysis
N-(pyridin-4-ylmethyl)cyclohexanamine is a bifunctional ligand of significant interest in the development of advanced catalytic systems. Its structure, featuring a coordinating pyridine ring and a secondary amine on a cyclohexane scaffold, allows for versatile applications, from acting as a robust ligand for transition metal catalysts to serving as a foundational building block for more complex molecular architectures. The pyridine moiety provides a strong coordination site for a variety of metals, while the cyclohexylamine portion can be readily functionalized, for example, to enable immobilization on solid supports. This unique combination of features makes this compound a valuable tool for researchers in organic synthesis and drug development, offering a bridge between homogeneous and heterogeneous catalysis. This application note provides a detailed guide to the synthesis of this ligand and its application in a representative catalytic transformation: the cobalt-catalyzed epoxidation of olefins.
Synthesis of this compound
The synthesis of this compound is typically achieved through a reductive amination reaction between cyclohexanone and 4-(aminomethyl)pyridine or, more commonly, between cyclohexylamine and pyridine-4-carboxaldehyde. The latter is often preferred due to the commercial availability of the starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Protocol: Reductive Amination Synthesis
Materials:
-
Pyridine-4-carboxaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of pyridine-4-carboxaldehyde (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at room temperature, add cyclohexylamine (1.1 equiv.).
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equiv.) in DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture containing the imine.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.
Application in Catalysis: Cobalt-Catalyzed Epoxidation of Olefins
This compound and its derivatives are excellent ligands for transition metal-catalyzed oxidation reactions. A notable application is in the cobalt-catalyzed epoxidation of olefins using molecular oxygen as the oxidant. The ligand can be used to form a cobalt complex in situ, which then acts as the active catalyst. For enhanced recyclability and stability, the ligand can be immobilized on a solid support.
Workflow for Catalyst Preparation and Use
Caption: Experimental workflow for the synthesis of this compound and its use in a cobalt-catalyzed epoxidation reaction.
Protocol: Cobalt-Catalyzed Epoxidation of Styrene
This protocol is adapted from the use of a similar ligand, pyridin-4-ylmethyl-propyl-amine, in a heterogeneous catalytic system[1].
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Styrene
-
Toluene
-
Molecular Oxygen (O₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.05 mmol) and Cobalt(II) acetate tetrahydrate (0.05 mmol) in toluene (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the cobalt-ligand complex.
-
Add styrene (5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Once the desired temperature is reached, begin bubbling molecular oxygen through the solution at a steady rate.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, styrene oxide, can be isolated and purified by standard techniques such as column chromatography.
Data Presentation: Representative Catalytic Performance
The following table summarizes typical results for the cobalt-catalyzed epoxidation of various olefins using a system analogous to one employing this compound as a ligand[1].
| Olefin Substrate | Conversion (%) | Epoxide Selectivity (%) |
| Styrene | >95 | ~85 |
| 1-Decene | ~40 | ~70 |
| Cyclooctene | >90 | >95 |
Note: The data presented is illustrative and based on results from a closely related catalytic system. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Mechanistic Insights
The catalytic cycle for the cobalt-catalyzed epoxidation of olefins is believed to proceed through a radical mechanism. The cobalt(II) complex activates molecular oxygen to form a cobalt-peroxo or cobalt-oxo species. This highly reactive intermediate then transfers an oxygen atom to the double bond of the olefin, forming the epoxide product and regenerating the active catalyst.
Caption: A simplified proposed mechanism for cobalt-catalyzed epoxidation.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile ligand for catalysis. Its application in cobalt-catalyzed epoxidation demonstrates its potential in facilitating challenging oxidative transformations. The ability to tune the ligand's structure, for instance by introducing chirality into the cyclohexane ring, opens up possibilities for developing asymmetric catalytic systems. Furthermore, the secondary amine provides a convenient handle for immobilization on various supports, enabling the development of robust and recyclable heterogeneous catalysts for sustainable chemical processes. The protocols and insights provided herein serve as a valuable starting point for researchers and drug development professionals looking to harness the catalytic potential of this promising ligand.
References
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Pruss, T., Macquarrie, D. J., & Clark, J. H. (2004). Pyridine-4-ylmethyl-propyl-amine-organomodified HMS as support for in situ formed cobalt complexes-influence of the metal source on structure and catalytic activity in the aerial epoxidation of olefins. Journal of Molecular Catalysis A: Chemical, 222(1-2), 107-116. [Link]
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Mambanda, A., & Jaganyi, D. (2012). Kinetic and mechanistic study of the platinum(II) chelate of N,N-bis(pyridin-2-ylmethyl)cyclohexanamine. Dalton Transactions, 41(3), 936-944. [Link]
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Lee, H. J., & Lee, S. W. (2017). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1686–1689. [Link]
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Gourbatsis, S., Perlepes, S. P., & Plakatouras, J. C. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(18), 3326. [Link]
-
Paswan, S., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 9(3). [Link]
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Application Notes and Protocols for N-(pyridin-4-ylmethyl)cyclohexanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridyl Ligand
N-(pyridin-4-ylmethyl)cyclohexanamine is a bifunctional molecule incorporating a sterically demanding cyclohexanamine moiety and a coordinating pyridyl group. This unique structural combination positions it as a compelling candidate for applications in organic synthesis, particularly as a ligand in transition metal catalysis. The pyridine nitrogen, with its available lone pair of electrons, can effectively coordinate to a metal center, while the bulky cyclohexyl group can influence the steric environment around the catalyst, potentially enhancing selectivity and stability. This document provides a detailed exploration of the applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions, and offers a representative protocol for its use in the Heck-Mizoroki reaction.
Scientific Foundation: The Role of Pyridine-Containing Ligands in Catalysis
The pyridine motif is a ubiquitous and highly effective ligand scaffold in transition metal catalysis[1]. The nitrogen atom's sp² hybridization and lone pair of electrons allow for strong σ-donation to the metal center, forming stable metal complexes[1]. This coordination is fundamental to the catalytic cycle of many important transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions[2][3][4]. The electronic properties of the pyridine ring can be readily tuned through substitution, which in turn modulates the catalytic activity of the metal complex.
In the case of this compound, the cyclohexyl group introduces significant steric bulk. This steric hindrance can play a crucial role in:
-
Stabilizing the catalytic species: The bulky substituent can prevent catalyst agglomeration and deactivation, leading to higher turnover numbers and overall efficiency.
-
Influencing regioselectivity and stereoselectivity: The steric environment created by the ligand can direct the approach of substrates to the metal center, favoring the formation of a specific isomer.
-
Enhancing catalyst solubility: The aliphatic cyclohexyl group can improve the solubility of the metal complex in organic solvents commonly used in synthesis.
Application in Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base[5][6][7]. The ligand employed plays a critical role in the efficiency and selectivity of this transformation. Structurally related N-(1-methylpyridin-4(1H)-ylidene)amine ligands have demonstrated the ability to significantly enhance the catalytic activity of palladium acetate in Heck-Mizoroki reactions[8]. This precedent strongly suggests that this compound can serve as an effective ligand in this context.
The proposed catalytic cycle for a Heck-Mizoroki reaction utilizing a palladium complex of this compound is depicted below.
Caption: Proposed catalytic cycle for the Heck-Mizoroki reaction.
Representative Protocol: Heck-Mizoroki Coupling of an Aryl Halide with an Alkene
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 4-bromoanisole)
-
Alkene (e.g., styrene)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for the Heck-Mizoroki cross-coupling reaction.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%).
-
Add this compound (2 mol%).
-
Add anhydrous DMF (to achieve a suitable concentration, e.g., 0.1 M with respect to the aryl halide).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the palladium-ligand complex.
-
-
Reaction Setup:
-
To the flask containing the in situ generated catalyst, add the aryl halide (1.0 equiv).
-
Add the alkene (1.2-1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Halide | Alkene | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | K₂CO₃ | 110 | 12 | 85 |
| 2 | 4-Iodobenzonitrile | n-Butyl acrylate | Et₃N | 100 | 8 | 92 |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | NaOAc | 120 | 16 | 78 |
Broader Applications and Future Outlook
The utility of this compound is not limited to the Heck-Mizoroki reaction. Based on the broader literature on pyridine-containing ligands, this molecule holds promise in a variety of other catalytic transformations:
-
Suzuki-Miyaura Coupling: As one of the most widely used cross-coupling reactions, the development of efficient and robust catalyst systems is of paramount importance[9][10][11][12]. The steric and electronic properties of this compound make it a promising ligand for palladium-catalyzed Suzuki-Miyaura couplings.
-
Sonogashira Coupling: The formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms is another area where pyridine-based ligands have been successfully employed[13][14].
-
C-H Activation: The direct functionalization of C-H bonds is a rapidly growing field in organic synthesis[2][15]. The design of ligands that can facilitate this challenging transformation is crucial, and this compound represents a potential candidate for developing novel C-H activation catalysts.
-
Oxidation Catalysis: The use of a related pyridin-4-ylmethyl-propyl-amine ligand in cobalt-catalyzed olefin epoxidation suggests that this compound could be effective in developing catalysts for various oxidation reactions[16].
Conclusion
This compound is a versatile and promising ligand for applications in organic synthesis. Its unique combination of a coordinating pyridine moiety and a sterically demanding cyclohexyl group offers the potential for developing highly efficient and selective catalysts for a range of important transformations. The provided protocol for the Heck-Mizoroki reaction serves as a starting point for exploring the catalytic utility of this molecule. Further research into its coordination chemistry and application in other catalytic reactions is warranted and is expected to unveil its full potential in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.
References
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Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate - PMC. (n.d.). Retrieved from [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (n.d.). Retrieved from [Link]
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Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation - MDPI. (2021). Retrieved from [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. (n.d.). Retrieved from [Link]
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N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine - PMC. (n.d.). Retrieved from [Link]
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One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction - TÜBİTAK Academic Journals. (2017). Retrieved from [Link]
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(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Retrieved from [Link]
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Pyridine: A Useful Ligand in Transition Metal Complexes - SciSpace. (n.d.). Retrieved from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pyridine-4-ylmethyl-propyl-amine-organomodified HMS as support for in situ formed cobalt complexes-influence of the metal source on structure and catalytic activity in the aerial epoxidation of olefins - York Research Database. (2004). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing). (2021). Retrieved from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation - MDPI. (2021). Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC. (n.d.). Retrieved from [Link]
-
Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
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Selective C-H activation alpha to primary amines. Bridging metallaaziridines for catalytic, intramolecular alpha-alkylation - PubMed. (2009). Retrieved from [Link]
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The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
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Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. (2018). Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. (n.d.). Retrieved from [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.). Retrieved from [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. (2018). Retrieved from [Link]
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Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - NIH. (n.d.). Retrieved from [Link]
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CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. (2022). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using N-(pyridin-4-ylmethyl)cyclohexanamine
Introduction: The Role of Functionalized Ligands in Designing Advanced Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands.[1] The modularity of their synthesis allows for precise control over pore size, surface area, and functionality, making them highly promising for applications in gas storage and separation, catalysis, drug delivery, and sensing. The choice of the organic ligand is paramount in dictating the final properties of the MOF. While rigid ligands have been extensively studied, the use of flexible and functionalized ligands, such as N-(pyridin-4-ylmethyl)cyclohexanamine, offers unique opportunities to create novel framework topologies and introduce specific chemical functionalities.
This compound is a bifunctional ligand featuring a pyridyl group, which can coordinate to metal centers, and a flexible, non-coordinating cyclohexanamine moiety. The pyridyl nitrogen provides a well-defined coordination site, while the bulky and flexible cyclohexyl group can act as a pore-directing agent, influencing the framework's architecture and porosity. Furthermore, the secondary amine group within the linker can be a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel MOFs. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for solvothermal synthesis, and outline the essential characterization techniques to validate the successful formation of the desired MOF.
Ligand Overview and Design Logic
This compound presents a unique combination of a rigid coordinating group (pyridine) and a flexible aliphatic component (cyclohexanamine). This duality is key to its potential in creating MOFs with interesting properties.
-
Coordinating Moiety: The pyridyl nitrogen atom is a well-established coordinating group in MOF chemistry, capable of forming stable bonds with a variety of metal ions.[1]
-
Flexible Backbone: The cyclohexylmethylamine linker introduces a degree of conformational flexibility. This can lead to the formation of dynamic frameworks that may exhibit interesting guest-responsive behaviors.[2]
-
Pore Space Occupant: The bulky cyclohexyl group can occupy significant space within the forming framework, influencing the pore size and shape.
Below is a diagram illustrating the design logic for incorporating this compound into a MOF structure.
Caption: Design logic for MOFs from the specified ligand.
Experimental Protocols
The following protocols are based on established methods for the solvothermal synthesis of MOFs using pyridyl-containing ligands.[3] They provide a robust starting point for the synthesis of a zinc-based MOF using this compound as a co-ligand alongside a dicarboxylic acid linker.
Protocol 1: Solvothermal Synthesis of a Zn-based MOF with a Dicarboxylate Co-ligand
Objective: To synthesize a crystalline MOF using this compound and terephthalic acid (H₂BDC) as organic linkers and zinc nitrate as the metal source.
Materials:
| Reagent | Formula | Purity | Supplier |
| This compound | C₁₂H₁₈N₂ | ≥95% | e.g., ChemBridge |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| Terephthalic acid (H₂BDC) | C₈H₆O₄ | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, 99.8% | Sigma-Aldrich |
| Methanol | CH₃OH | ACS reagent, ≥99.8% | Sigma-Aldrich |
Procedure:
-
In a 20 mL glass vial, combine 0.1 mmol of zinc nitrate hexahydrate, 0.05 mmol of this compound, and 0.05 mmol of terephthalic acid.
-
Add 10 mL of DMF to the vial.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution of all reagents.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a programmable oven and heat to 120 °C for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Colorless, crystalline solids should be observed at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times.
-
To remove residual DMF from the pores, immerse the crystals in 10 mL of methanol. Replace the methanol every 12 hours for a total of 3 days.
-
Activate the sample by heating under a dynamic vacuum at 150 °C for 12 hours to yield the porous MOF.
Causality behind Experimental Choices:
-
Metal Source: Zinc(II) is a common choice for MOF synthesis due to its versatile coordination chemistry and ability to form well-defined secondary building units (SBUs).
-
Co-ligand: Terephthalic acid is a rigid dicarboxylate linker that provides structural stability to the framework. The combination of a rigid and a flexible ligand can lead to the formation of complex and interesting topologies.
-
Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in solvothermal MOF synthesis. It effectively dissolves the reactants and facilitates the crystallization process.[4]
-
Temperature and Time: The reaction temperature and time are critical parameters that influence the nucleation and growth of MOF crystals. The chosen conditions (120 °C for 48 hours) are typical for the formation of many zinc-based MOFs.[4]
-
Activation: The solvent exchange with methanol followed by heating under vacuum is a crucial step to remove the guest molecules (DMF and methanol) from the pores of the MOF, making the internal surface area accessible for applications like gas sorption.[5]
Caption: General workflow for the solvothermal synthesis of MOFs.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the new MOF. The following are the key analytical techniques that should be employed.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystalline structure.
-
Procedure: A small amount of the activated MOF powder is gently ground and mounted on a sample holder. The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation.
-
Expected Results: A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available, or indexed to determine the unit cell parameters. The absence of broad features or peaks corresponding to starting materials confirms the phase purity of the sample.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.
-
Procedure: A small, accurately weighed sample of the activated MOF is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.
-
Expected Results: A typical TGA curve for a stable, activated MOF will show a plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linkers and the collapse of the framework.[6] The absence of significant weight loss at lower temperatures (e.g., below 200 °C) confirms the successful removal of solvent molecules during activation.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and crystal size of the synthesized MOF.
-
Procedure: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging. The sample is then imaged in the SEM.
-
Expected Results: SEM images can reveal the crystal habit (e.g., cubic, octahedral, rod-like) and the size distribution of the MOF crystals.[7] Homogeneous morphology and narrow size distribution are often indicative of a well-controlled synthesis.
Nitrogen Gas Sorption Analysis
Nitrogen sorption measurements at 77 K are used to determine the surface area and porosity of the activated MOF.
-
Procedure: A degassed sample of the activated MOF is placed in a gas sorption analyzer. The amount of nitrogen gas adsorbed by the material is measured at various relative pressures at 77 K (the boiling point of liquid nitrogen).
-
Expected Results: The resulting nitrogen adsorption-desorption isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) surface area, Langmuir surface area, and total pore volume. The shape of the isotherm provides information about the pore size distribution of the material.[8][9]
Table of Expected Characterization Data for a Hypothetical Zinc-based MOF with this compound:
| Characterization Technique | Parameter | Expected Value/Observation |
| PXRD | Crystal System | Orthorhombic (hypothetical) |
| Major Peaks (2θ) | 8.5°, 12.1°, 15.8°, 20.3° (hypothetical) | |
| TGA | Decomposition Temp. | > 350 °C |
| Solvent Loss | < 2% below 200 °C | |
| SEM | Crystal Morphology | Cubic or block-like crystals |
| Crystal Size | 10-50 µm | |
| N₂ Sorption (77 K) | BET Surface Area | 800 - 1500 m²/g |
| Langmuir Surface Area | 1000 - 1800 m²/g | |
| Total Pore Volume | 0.4 - 0.8 cm³/g |
Conclusion and Future Outlook
This compound is a promising ligand for the synthesis of novel metal-organic frameworks with unique structural features and potential applications. The combination of a coordinating pyridyl group and a flexible, space-filling cyclohexanamine moiety provides a powerful tool for crystal engineering. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the synthesis and properties of MOFs based on this and similar functionalized ligands.
Future research in this area could focus on exploring different metal ions to vary the coordination environment and framework topology. Furthermore, the secondary amine group on the ligand offers a handle for post-synthetic modification, opening up avenues for creating MOFs with tailored functionalities for specific applications in catalysis, sensing, and drug delivery. The systematic investigation of MOFs derived from this compound and its analogues will undoubtedly contribute to the continued expansion and diversification of the exciting field of metal-organic frameworks.
References
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Ningbo Inno Pharmchem Co., Ltd. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Available from: [Link]
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- Loots, L. (2007). Metal-organic frameworks using pyridyldiyne ligands.
- Pachfule, P., Das, R., Poddar, P., & Banerjee, R. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(4), 1215-1222.
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PubChem. Cyclohexyl(pyridin-4-ylmethyl)azanium. Available from: [Link]
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The University of Liverpool Repository. Synthesis, characterisation and properties of flexible metal-organic frameworks. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Unlocking the Potential of MOF Synthesis: A Guide to Advanced Ligands. Available from: [Link]
- Hernandez, D., & McManus, G. (2017). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons.
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Molecules 2023, 28(4), 1816; [Link]. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions.
- Mbonu, I. J., & Abiola, O. K. (2021). Adsorption of Nitrogen on Mn (II) Metal-Organic Framework Nanoparticles. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 941-952.
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
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PubChem. N-(pyridin-4-ylmethyl)aniline. Available from: [Link]
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-
RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]
-
ResearchGate. Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. Available from: [Link]
-
SciSpace. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Available from: [Link]
- Mambanda, A., & Jaganyi, D. (2012). N, N-Bis (pyridin-2-ylmethyl) cyclohexanamine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3194.
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MDPI. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Available from: [Link]
- Wang, T. C., Bury, W., Gómez-Gualdrón, D. A., & Farha, O. K. (2015). A tale of two MOFs: a report on the synthesis and characterization of a new mesoporous MOF, NU-1200, and its microporous isomer, NU-1100. Journal of the American Chemical Society, 137(10), 3585-3591.
- Kulesza, J. A., & Wright, J. T. (2018). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of controlled release, 286, 16-27.
- Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472.
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Application Notes and Protocols for Screening the Antimicrobial Activity of N-(pyridin-4-ylmethyl)cyclohexanamine
Authored by: A Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridine and cyclohexanamine derivatives have emerged as promising scaffolds in medicinal chemistry, with various analogues demonstrating significant biological activities, including antimicrobial properties.[1][2][3][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of N-(pyridin-4-ylmethyl)cyclohexanamine for its potential antimicrobial activity. We present a multi-tiered screening cascade, beginning with initial qualitative assessments and progressing to quantitative evaluations of inhibitory and cidal concentrations, and finally, to the dynamics of microbial killing. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5]
Introduction and Scientific Rationale
This compound is a synthetic compound featuring a pyridine ring linked to a cyclohexanamine moiety. The pyridine nucleus is a common feature in numerous natural and synthetic bioactive compounds, including vitamins and established drugs, and is known to contribute to antimicrobial effects.[2] Similarly, cyclohexane derivatives have been reported to possess a wide range of biological activities, including potent antibacterial and antifungal properties.[1][6][7] The combination of these two pharmacophores in this compound presents a logical basis for investigating its potential as a novel antimicrobial agent.
This guide outlines a systematic, four-stage screening protocol designed to comprehensively evaluate the antimicrobial profile of this compound. This structured approach ensures a thorough investigation, from initial broad-spectrum activity checks to a more detailed characterization of its antimicrobial effects.
Overall Screening Workflow
A hierarchical approach is recommended to efficiently screen this compound. This ensures that resources are directed toward the most promising activities. The workflow progresses from a simple, qualitative diffusion assay to more complex, quantitative, and dynamic assessments.
Caption: Hierarchical workflow for antimicrobial screening.
Materials and Reagents
-
This compound (CAS: 128802-98-2)[8]
-
Dimethyl sulfoxide (DMSO), sterile
-
Mueller-Hinton Broth (MHB), Cation-Adjusted[11]
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB) for fungi
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile 96-well microtiter plates[12]
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used for stock solution)
-
Bacterial and fungal strains (see Table 1)
Table 1: Recommended Microbial Strains for Screening
| Microorganism | Type | ATCC No. | Growth Medium | Incubation Conditions |
| Staphylococcus aureus | Gram-positive bacteria | 25923 | MHA/MHB | 37°C, 18-24 hours |
| Bacillus subtilis | Gram-positive bacteria | 6633 | MHA/MHB | 37°C, 18-24 hours |
| Escherichia coli | Gram-negative bacteria | 25922 | MHA/MHB | 37°C, 18-24 hours |
| Pseudomonas aeruginosa | Gram-negative bacteria | 27853 | MHA/MHB | 37°C, 18-24 hours |
| Candida albicans | Yeast (Fungus) | 10231 | SDA/SDB | 28-35°C, 24-48 hours |
| Aspergillus niger | Mold (Fungus) | 16404 | SDA/SDB | 28-35°C, 48-72 hours |
Experimental Protocols
Preparation of this compound Stock Solution
The initial preparation of the test compound is a critical step that influences all subsequent assays.
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for organic compounds and is generally non-inhibitory to microbial growth at low final concentrations (typically ≤1%).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Agar Disk Diffusion Assay
This qualitative method provides a rapid initial assessment of antimicrobial activity.[9][10][13][14][15] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.
Caption: Workflow for the Time-Kill Kinetics Assay.
Step-by-Step Methodology:
-
Preparation: Prepare flasks of broth containing this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask. [16][17]4. Enumeration: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [18]
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound's antimicrobial properties. By following this structured, multi-phase approach, researchers can generate reliable and reproducible data, progressing from initial qualitative screening to in-depth quantitative and dynamic characterization. This systematic evaluation is a critical step in the pre-clinical assessment of novel antimicrobial candidates, paving the way for further development and potential therapeutic application.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). Semantic Scholar. Retrieved from [Link]
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Disk agar diffusion. (n.d.). University of Technology - Iraq. Retrieved from [Link]
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Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
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Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). National Institutes of Health. Retrieved from [Link]
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M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. Retrieved from [Link]
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Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. (2015, August 6). ResearchGate. Retrieved from [Link]
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Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). National Institutes of Health. Retrieved from [Link]
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SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO. Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). National Institutes of Health. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2023, December 15). FDA. Retrieved from [Link]
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Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. (2019, November 26). National Institutes of Health. Retrieved from [Link]
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CLSI 2024 M100Ed34(1). (n.d.). CLSI. Retrieved from [Link]
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Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. (2023, February 12). ResearchGate. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
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Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. (2023, August 4). ResearchGate. Retrieved from [Link]
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Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (n.d.). PubMed. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and antimicrobial activity of cyclohexanone derivatives. (2022, September 30). Retrieved from [Link]
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New pyridine derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2022, February 14). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Antiviral Activity Assays for N-(pyridin-4-ylmethyl)cyclohexanamine Derivatives
Introduction
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a robust and continuous pipeline for the discovery of new antiviral agents. Small molecule inhibitors offer a promising therapeutic avenue, and among these, heterocyclic compounds are of significant interest. N-(pyridin-4-ylmethyl)cyclohexanamine derivatives, which feature a pyridine scaffold, belong to a class of compounds known for a wide spectrum of biological activities, including potent antiviral effects against a range of viruses such as HIV, Hepatitis C (HCV), and Respiratory Syncytial Virus (RSV).[1][2] The development of these molecules from promising hits to lead candidates requires a systematic and rigorous evaluation of their antiviral efficacy and safety profile.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the antiviral activity of this compound derivatives. Moving beyond a simple recitation of steps, this guide explains the causality behind methodological choices, ensuring that the data generated is both robust and reliable. We will detail an integrated assay cascade, beginning with the foundational assessment of cytotoxicity, progressing to primary and secondary efficacy screening, and concluding with initial mechanistic studies.
Section 1: The Foundational Prerequisite: Cytotoxicity Assessment
Expert Insight: Before any antiviral activity can be claimed, it is imperative to determine the compound's effect on the host cells alone. An ideal antiviral agent must be potent against the virus at concentrations that are non-toxic to the host.[3] This principle is quantified by the Selectivity Index (SI), a critical parameter derived from cytotoxicity and efficacy data. Therefore, the first step in any screening cascade is to establish the 50% cytotoxic concentration (CC50) of the test compounds.
Protocol 1: Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Its reliability and suitability for a 96-well plate format make it ideal for initial toxicity screening.
Principle of Causality: The assay's logic is rooted in cellular function. In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. A reduction in signal in compound-treated wells compared to controls indicates cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Select an appropriate cell line relevant to the target virus (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, A549 for RSV).[5][6]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of complete growth medium).
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of each this compound derivative in 100% DMSO.
-
Perform a serial dilution of the compounds in a separate plate using complete growth medium to achieve final desired concentrations (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the seeded cells and add 100 µL of the compound dilutions to the respective wells.
-
Crucial Controls: Include "cells only" wells (untreated, 100% viability) and "media only" wells (background). A positive control for toxicity (e.g., doxorubicin) can also be included.
-
-
Incubation:
-
Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[7]
-
-
MTT Reagent Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals. Mix gently by pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.[6]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_compound - OD_blank) / (OD_cell_control - OD_blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format.
| Compound ID | Cell Line | Incubation Time (h) | CC50 (µM) |
| Cmpd-001 | Vero E6 | 72 | >100 |
| Cmpd-002 | A549 | 48 | 45.2 |
| Cmpd-003 | MDCK | 48 | 88.1 |
Section 2: Primary Antiviral Efficacy Screening
Expert Insight: With the toxicity profile established, the next step is to perform a primary screen to identify "hits"—compounds that demonstrate antiviral activity. The Cytopathic Effect (CPE) Inhibition Assay is a highly effective and scalable method for this purpose.[8][9] It provides a holistic view of a compound's ability to protect cells from virus-induced damage, regardless of the specific mechanism of action.[10]
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the morphological changes and cell death induced by viral infection.[10]
Principle of Causality: Many viruses cause visible damage to host cells, a phenomenon known as CPE. This can include cell rounding, detachment, and lysis. In a successful infection, this leads to a widespread loss of the cell monolayer. An effective antiviral compound will inhibit viral replication, thereby preventing CPE and preserving the health of the cell monolayer. Cell viability is used as the quantitative readout; higher viability in the presence of the virus indicates stronger antiviral activity.[8][9]
Detailed Protocol: CPE Inhibition Assay
-
Cell Seeding:
-
Seed a suitable host cell line in a 96-well plate as described in the MTT protocol. Allow cells to form a monolayer overnight.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compounds in infection medium (low-serum medium) at 2x the final concentration. The highest concentration tested should be below the compound's CC50 value.
-
Prepare a virus stock diluted in infection medium to a pre-determined Multiplicity of Infection (MOI) that will cause 80-100% CPE within the assay duration (e.g., 72 hours).[8][9]
-
-
Infection and Treatment:
-
Remove the growth medium from the cell plate.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the diluted virus to the wells (final volume 100 µL).
-
Crucial Controls:
-
Virus Control (VC): Cells + Virus (0% protection).
-
Cell Control (CC): Cells only (100% protection/viability).
-
Compound Cytotoxicity Control: Cells + Compound (at highest concentration) without virus.
-
Positive Control: A known antiviral drug (e.g., Remdesivir for SARS-CoV-2).
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂, or until the Virus Control wells show complete CPE.[8]
-
-
Quantification of Cell Viability:
-
Data Acquisition and Analysis:
-
Measure luminescence or absorbance.
-
Calculate the percentage of protection using the formula: % Protection = [(OD_compound - OD_VC) / (OD_CC - OD_VC)] * 100
-
Plot the % Protection against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).
-
The Decisive Metric: Selectivity Index (SI)
The SI is the cornerstone for prioritizing antiviral hits. It provides a measure of the therapeutic window.
SI = CC50 / EC50
A higher SI value (ideally >10) indicates that the compound's antiviral effect occurs at concentrations far below its toxic threshold, making it a more promising candidate for further development.[12]
Data Presentation: Primary Screening Results
| Compound ID | Target Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Cmpd-001 | SARS-CoV-2 | >100 | 7.5 | >13.3 |
| Cmpd-002 | Influenza A | 45.2 | 2.1 | 21.5 |
| Cmpd-003 | Influenza A | 88.1 | 41.0 | 2.1 |
Section 3: Secondary and Confirmatory Assays
Expert Insight: While the CPE assay is excellent for primary screening, it is an indirect measure of antiviral activity. Secondary assays are essential to confirm the initial hits and to directly quantify the reduction in viral replication. The two most widely accepted methods are the Plaque Reduction Assay and RT-qPCR-based viral load quantification.
Protocol 3: Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for quantifying viral infectivity and neutralization.[13] It directly visualizes and counts infectious viral particles.
Principle of Causality: A single infectious virus particle, upon infecting a cell in a monolayer, will replicate and spread to adjacent cells, creating a localized zone of cell death or "plaque."[14] A semi-solid overlay medium (like agarose or Avicel) is applied to restrict the spread of the virus through the liquid medium, ensuring that each plaque originates from a single infectious event. By counting the number of plaques, one can determine the viral titer. An effective antiviral compound will reduce the number (or size) of plaques formed.[13]
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer (95-100% confluency is critical).[15]
-
-
Compound-Virus Incubation:
-
In separate tubes, mix a standard amount of virus (e.g., 100 Plaque-Forming Units, PFU) with serial dilutions of the test compound.
-
Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[11]
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Add the virus-compound mixtures to the wells and incubate for 1 hour for viral adsorption, gently rocking the plates every 15 minutes.[16]
-
-
Overlay Application:
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible in the virus control wells. Do not disturb the plates during this time.
-
-
Plaque Visualization and Counting:
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 (or PRNT50), the concentration that reduces the plaque count by 50%.
-
Protocol 4: Viral Load Quantification by RT-qPCR
This molecular assay provides a highly sensitive and direct measurement of viral genome copies, reflecting the extent of viral replication.[18][19]
Principle of Causality: Real-time quantitative PCR (RT-qPCR) uses fluorescent probes to amplify and quantify specific target sequences in the viral genome.[20] For RNA viruses, a reverse transcription (RT) step is first performed to convert the viral RNA into complementary DNA (cDNA). The amount of amplified product is measured in real-time, and the cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of viral genetic material. By comparing the Ct values of treated samples to untreated controls, a precise fold-reduction in viral replication can be calculated.[21]
Detailed Protocol: RT-qPCR for Viral Load
-
Experimental Setup:
-
Perform a virus infection experiment in a 24- or 48-well plate, treating cells with serial dilutions of the compound as in the CPE assay.
-
-
Sample Collection:
-
At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant. This will measure the amount of released virions.
-
-
Nucleic Acid Extraction:
-
Extract viral RNA (or DNA) from the supernatant using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions.[19]
-
-
RT-qPCR Reaction:
-
Prepare a master mix containing a one-step RT-qPCR reagent, forward and reverse primers, and a probe specific to a conserved region of the viral genome (e.g., the N gene for coronaviruses).[20]
-
Add the extracted RNA to the master mix.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Generate a standard curve using a known quantity of a plasmid containing the target sequence to enable absolute quantification of viral genome copies/mL.[22]
-
Alternatively, use the ΔΔCt method for relative quantification against the untreated virus control.
-
Plot the reduction in viral load against compound concentration to determine the EC50.
-
Section 4: Preliminary Mechanism of Action (MoA) Studies
Expert Insight: Once a compound's activity is confirmed, the next logical question is: how does it work? A Time-of-Addition assay is a straightforward yet powerful tool to determine which stage of the viral lifecycle is being inhibited.[23]
Protocol 5: Time-of-Addition Assay
Principle of Causality: The viral lifecycle can be broadly divided into stages: attachment/entry, replication (post-entry), and budding/release. By adding the compound at different time points relative to the infection, we can infer its target stage.[16]
-
Inhibition when added before infection: Suggests the compound may block viral entry.
-
Inhibition only when added after infection: Suggests the compound targets post-entry steps like genome replication or protein synthesis.
-
Inhibition when added late in the cycle: May suggest an effect on virion assembly or release.
Conceptual Protocol: Time-of-Addition
-
Setup: Seed cells in a multi-well plate and prepare a high concentration of the test compound (e.g., 5-10x EC50).
-
Experimental Arms:
-
Full-Time: Compound is present throughout the experiment.
-
Pre-Infection: Cells are pre-treated with the compound, which is then washed away before adding the virus.
-
During Infection: Compound is present only during the 1-hour viral adsorption period.
-
Post-Infection: Compound is added at various time points after viral adsorption (e.g., 2, 4, 6, 8 hours post-infection).
-
-
Readout: After a single replication cycle (e.g., 24 hours), collect the supernatant and determine the viral titer using RT-qPCR or a plaque assay.
-
Interpretation: Plot the viral titer reduction against the time of compound addition. The resulting curve will reveal the temporal window of the compound's activity, providing crucial clues about its MoA.
Conclusion
The characterization of novel antiviral candidates such as this compound derivatives is a multi-step process that demands methodological rigor and a logical, stepwise approach. By following the integrated assay cascade detailed in these notes—from foundational cytotoxicity assessment to direct quantification of viral inhibition and preliminary mechanistic studies—researchers can generate high-quality, reliable data. This systematic evaluation is essential for identifying compounds with a favorable safety and efficacy profile, thereby enabling confident decision-making for advancing the most promising candidates into the next phase of preclinical development.
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Title: Cytotoxicity Screening Assay - Paired with Antiviral Assays Source: Protocols.io URL: [Link]
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Title: 2.3. qRT-PCR viral quantification Source: Bio-protocol URL: [Link]
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Title: An In Vitro Microneutralization Assay for Influenza Virus Serology Source: National Institutes of Health (NIH) URL: [Link]
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Title: Plaque Reduction Assay Source: Creative Diagnostics URL: [Link]
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Title: A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action Source: Wiley Online Library URL: [Link]
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Title: Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives Source: ResearchGate URL: [Link]
-
Title: Neuraminidase Inhibitors: Mechanism of Action Source: YouTube URL: [Link]
-
Title: A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation Source: National Institutes of Health (NIH) URL: [Link]
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- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 6. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analytical Determination of N-(pyridin-4-ylmethyl)cyclohexanamine
Introduction
N-(pyridin-4-ylmethyl)cyclohexanamine is a compound of interest in various fields, including pharmaceutical research and forensic toxicology, due to its structural similarity to other biologically active molecules. As a substituted cyclohexylamine with a pyridine moiety, its detection and quantification require robust and sensitive analytical methods. This guide provides detailed application notes and protocols for the analysis of this compound in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and validated approaches for similar chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value (Predicted/Actual) | Source |
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.28 g/mol | |
| pKa (most basic) | ~10.5 (Cyclohexylamine nitrogen) | Estimated based on cyclohexylamine[1] |
| pKa (pyridine N) | ~5.5 | Estimated based on 4-methylpyridine |
| XLogP3 | 2.4 |
The presence of two basic nitrogen atoms, one on the cyclohexylamine ring and one on the pyridine ring, dictates that the choice of pH for extraction and chromatographic separation is critical for achieving optimal results. The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests a moderate lipophilicity, making the compound amenable to both reversed-phase liquid chromatography and liquid-liquid extraction with appropriate organic solvents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of trace-level organic compounds in complex matrices.[2][3] The high selectivity of tandem mass spectrometry minimizes the need for extensive sample cleanup, and its high sensitivity allows for the detection of low concentrations of the analyte.
Rationale for Method Development
The selection of a C18 stationary phase is based on the moderate lipophilicity of this compound. The use of a mobile phase containing a volatile buffer like ammonium formate is ideal for LC-MS applications as it aids in protonation of the analyte in the electrospray ionization (ESI) source and is compatible with the high vacuum of the mass spectrometer.[2] A gradient elution is employed to ensure good peak shape and efficient elution of the analyte while separating it from potential matrix components. ESI in positive ion mode is chosen due to the presence of two basic nitrogen atoms, which are readily protonated.
Experimental Protocol
Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine, add 25 µL of an internal standard solution (e.g., d4-N-(pyridin-4-ylmethyl)cyclohexanamine).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Precursor Ion (m/z): 191.2; Product Ions (m/z): 92.1 (quantifier), 107.1 (qualifier) |
Data Analysis:
Quantification is performed by integrating the peak area of the quantifier transition for this compound and the corresponding transition for the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte.
Caption: LC-MS/MS workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[4][5]
Rationale for Method Development
The basic nitrogen in the cyclohexylamine moiety can cause peak tailing on standard non-polar GC columns. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group, improving volatility and chromatographic performance. A DB-5ms or similar column is a good choice as it is a general-purpose, low-bleed column suitable for a wide range of applications. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Protocol
Sample Preparation (with Derivatization):
-
Extract the analyte from the matrix using liquid-liquid extraction (LLE). To 1 mL of sample, add 100 µL of 1 M NaOH to deprotonate the amine groups.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of MSTFA and 50 µL of pyridine (as a catalyst).
-
Heat at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters:
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp. | 280°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |
| Ionization | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Scan Range | m/z 40-500 |
Expected Fragmentation:
The TMS-derivatized molecule will have a molecular ion at m/z 262. The fragmentation is expected to be dominated by the loss of a methyl group from the TMS moiety (m/z 247) and cleavage at the benzylic position, yielding a fragment at m/z 92 (C₅H₄NCH₂⁺).
Caption: GC-MS workflow for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where the high sensitivity of mass spectrometry is not required, HPLC with UV detection can be a cost-effective and reliable alternative.[6][7] The pyridine ring in this compound provides a chromophore that allows for UV detection.
Rationale for Method Development
A reversed-phase C18 column is suitable for the separation. The mobile phase should be buffered to a pH below the pKa of the pyridine nitrogen (around pH 4) to ensure consistent protonation and good peak shape. A mixture of acetonitrile and water is a common and effective mobile phase for such separations. The UV detection wavelength is set at 254 nm, which is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the pyridine moiety.
Experimental Protocol
Sample Preparation:
Sample preparation can follow a similar liquid-liquid extraction or solid-phase extraction (SPE) protocol as described for the other methods to remove matrix interferences and concentrate the analyte.
HPLC-UV Parameters:
| Parameter | Condition |
| HPLC System | Isocratic or Gradient HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium phosphate buffer (pH 3.5) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detection | UV at 254 nm |
Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
Caption: HPLC-UV workflow for this compound.
References
- Esteve-Turrillas, F. A., & Armenta, S. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Jones, A. W., & Holmgren, A. (2012). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
- Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist.
- Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3045–3055.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
-
Taylor & Francis Online. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Retrieved from [Link]
-
ResearchGate. (2025, October 26). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2023, November 30). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed.
- Journal of Pharmaceutical and Biomedical Analysis. (2024, October 10). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.
-
RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
HPLC method development for N-(pyridin-4-ylmethyl)cyclohexanamine
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for N-(pyridin-4-ylmethyl)cyclohexanamine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The narrative progresses from first-principles analysis of the analyte's physicochemical properties to a structured, phase-appropriate optimization and validation strategy. The final method is suitable for quality control, purity assessment, and stability studies in pharmaceutical development and manufacturing environments. All protocols are grounded in established chromatographic theory and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a bifunctional organic molecule featuring both a pyridine ring and a cyclohexylamine moiety. As a potential pharmaceutical intermediate or building block, its purity and stability are critical quality attributes. A robust and reliable analytical method is therefore indispensable for ensuring product quality, from early development through to commercial manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[5]
This document serves as a detailed protocol, explaining the causal logic behind each experimental decision to provide researchers with a framework for developing a scientifically sound, stability-indicating HPLC method for this and structurally related compounds.
Analyte Characterization: A First-Principles Approach
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior within the chromatographic system and guide the initial selection of columns, mobile phases, and detection parameters.
Molecular Structure:
-
Key Functional Groups: The structure contains two key basic centers: the cyclohexylamine nitrogen (a secondary amine) and the pyridine nitrogen.
-
Predicted Physicochemical Properties:
-
pKa: The cyclohexylamine group is strongly basic (predicted pKa ~10.5-11.0), while the pyridine nitrogen is weakly basic (pKa ~5.2-6.0).[6][7] This dual-basic nature is the most critical factor for method development, as pH will control the analyte's ionization state and, consequently, its retention and peak shape.
-
LogP (Octanol-Water Partition Coefficient): The predicted LogP value is approximately 2.04, indicating moderate hydrophobicity.[8] This makes the molecule an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The pyridine ring acts as a chromophore. Pyridine and its derivatives typically exhibit strong UV absorbance around 250-260 nm.[9][10] An experimental determination of the maximum absorbance wavelength (λmax) is essential for achieving optimal sensitivity.
-
Phase 1: Initial Method Development and Optimization
The initial method parameters are selected based on the analyte characterization. The goal is to achieve good retention, a symmetrical peak shape, and adequate sensitivity.
Rationale for Initial Conditions
-
Chromatographic Mode: Reversed-Phase HPLC is chosen due to the analyte's moderate hydrophobicity.
-
Stationary Phase: A standard C18 (L1) column is the most versatile and logical starting point for separating aromatic and moderately nonpolar compounds.[5][11]
-
Mobile Phase pH: To ensure consistent protonation and avoid peak tailing associated with free silanol interactions on the stationary phase, an acidic mobile phase is required. At a pH of ~3.0, both nitrogen atoms will be protonated, presenting the analyte as a single, stable cationic species. This promotes sharp, symmetrical peaks. An aqueous buffer is crucial for maintaining precise pH control.
-
Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak efficiency and lower column backpressure.
-
Detection: A UV detector is used, with an initial setting of 254 nm, close to the expected absorbance maximum of the pyridine moiety.[9]
Experimental Workflow for Method Optimization
The following protocol outlines a systematic approach to refine the initial chromatographic conditions.
Caption: Workflow for HPLC Method Optimization.
Step-by-Step Optimization Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
λmax Determination:
-
Prepare a standard solution of this compound (~10 µg/mL) in the mobile phase.
-
Inject the standard and acquire UV data using a Photodiode Array (PDA) detector from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum and set this as the monitoring wavelength.
-
-
Mobile Phase pH Optimization:
-
Prepare several mobile phases with pH values adjusted between 2.5 and 4.0 (e.g., 2.5, 3.0, 3.5, 4.0) using a suitable buffer like potassium phosphate.
-
Inject the standard using each mobile phase and evaluate the retention time, peak asymmetry (tailing factor), and theoretical plates.
-
Select the pH that provides the best peak shape (asymmetry closest to 1.0).
-
-
Organic Modifier Optimization (Isocratic Elution):
-
Vary the percentage of acetonitrile (ACN) in the mobile phase (e.g., 30%, 40%, 50%) while keeping the optimized pH constant.
-
Aim for a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-resolved from the solvent front and any potential early-eluting impurities.
-
-
Column Temperature Optimization:
-
Set the column compartment to different temperatures (e.g., 25°C, 30°C, 35°C).
-
Inject the standard at each temperature and monitor for changes in retention time, peak shape, and resolution between the analyte and any impurities. A slightly elevated temperature (e.g., 30°C) can often improve peak efficiency and reduce viscosity.
-
Final Optimized Method
The optimization process yields a robust method for routine analysis. The following table summarizes the finalized conditions.
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | λmax determined experimentally (e.g., 258 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Phase 2: Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R2) guidelines.[2][4]
Caption: Workflow for HPLC Method Validation based on ICH Guidelines.
Validation Experimental Protocols
-
System Suitability:
-
Protocol: Inject a working standard solution (e.g., 100 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. The USP tailing factor should be ≤ 2.0, and the theoretical plates (N) should be > 2000.[12]
-
-
Specificity:
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a standard solution. To demonstrate stability-indicating capability, subject a sample to forced degradation (acid, base, peroxide, heat, light) and analyze the stressed sample to ensure that degradation peaks are resolved from the main analyte peak.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo. Peak purity analysis (using a PDA detector) should pass for the main peak in the presence of its degradants.
-
-
Linearity and Range:
-
Protocol: Prepare a series of at least five standard solutions covering the expected analytical range (e.g., 50% to 150% of the target concentration; 50, 80, 100, 120, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Protocol: Prepare a placebo sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-day): Prepare six individual samples at 100% of the target concentration and analyze them on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise (S/N) ratio. LOD is typically established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.
-
Acceptance Criteria: The LOQ concentration must exhibit acceptable precision and accuracy.
-
-
Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
Column Temperature: ± 2°C (28°C and 32°C)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
-
Summary of Hypothetical Validation Data
| Validation Parameter | Result | Status |
| System Suitability | RSD = 0.5%, Tailing = 1.1, Plates = 8500 | Pass |
| Specificity | No interference, peak purity > 99.9% | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (Repeatability) | RSD = 0.8% | Pass |
| Precision (Intermediate) | RSD = 1.1% | Pass |
| LOQ | 0.5 µg/mL (S/N > 10) | Pass |
| Robustness | System suitability met under all conditions | Pass |
Conclusion
This application note has successfully outlined a systematic, science-driven approach to developing and validating a stability-indicating RP-HPLC method for this compound. By grounding the initial strategy in the analyte's physicochemical properties and following a logical optimization and validation workflow, a method was established that is precise, accurate, specific, and robust. This method is fit for its intended purpose and can be confidently deployed in a regulated quality control environment for the analysis of this compound in both bulk substance and formulated products.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Element Lab Solutions. Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. [Link]
-
Scribd. HPLC Method Development. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes & Protocols: Strategic Derivatization of N-(pyridin-4-ylmethyl)cyclohexanamine for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The N-(pyridin-4-ylmethyl)cyclohexanamine scaffold represents a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications. This document provides a comprehensive guide to the strategic derivatization of this core structure. We delve into the chemical principles governing its reactivity and present detailed, field-proven protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation, N-arylation, and pyridine ring modifications. Each protocol is accompanied by mechanistic insights, rationale for experimental choices, and guidelines for the characterization and purification of the resulting derivatives.
Introduction: The Significance of the Scaffold
The this compound core integrates two key pharmacophoric elements: a basic cyclohexanamine ring, which can engage in crucial hydrogen bonding and ionic interactions, and a pyridyl moiety, a common feature in numerous approved drugs that can influence solubility, metabolic stability, and target engagement. The secondary amine linker provides a synthetically tractable handle for introducing molecular diversity. Derivatization at this position can profoundly modulate the molecule's physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and pKa, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes are designed to empower researchers to efficiently explore the chemical space around this versatile scaffold, facilitating the generation of compound libraries for screening and the development of novel drug candidates.
Foundational Synthesis: Preparation of the Starting Material
Before derivatization, a reliable supply of high-purity this compound is essential. The most efficient and widely used method is reductive amination.[1]
Protocol 2.1: Synthesis via Reductive Amination
This protocol details the reaction of 4-pyridinecarboxaldehyde with cyclohexylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).[2] STAB is preferred as it is selective for the intermediate iminium ion over the starting aldehyde, preventing side reactions.[3]
Materials:
-
4-Pyridinecarboxaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridinecarboxaldehyde (1.0 equiv) and anhydrous DCE.
-
Amine Addition: Add cyclohexylamine (1.05 equiv) to the solution, followed by glacial acetic acid (0.1 equiv) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add STAB (1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the imine.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Due to the basic nature of the product, it is often advantageous to pre-treat the silica gel with a triethylamine solution (e.g., 1-2% in the eluent system) to prevent streaking.[4]
Derivatization of the Secondary Amine
The secondary amine is the most nucleophilic site and the primary target for derivatization.
N-Acylation and N-Sulfonylation
N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively. These groups are exceptionally stable and are key components in a vast number of pharmaceutical agents.[3][5] The reaction typically involves treating the amine with an acyl or sulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[3][5]
Protocol 3.1.1: General Procedure for N-Acylation with Acyl Chlorides
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05-1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.2-1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound and the base (TEA or pyridine) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add the acyl chloride dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.[3]
-
Workup: Quench the reaction with water. Transfer to a separatory funnel, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.[3]
Protocol 3.1.2: General Procedure for N-Sulfonylation with Sulfonyl Chlorides
This protocol is analogous to N-acylation. The sulfonamide functional group is a cornerstone in a wide array of therapeutic agents.[5]
Materials:
-
This compound (1.0 equiv)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0-1.1 equiv)[5]
-
Triethylamine (TEA) or Pyridine (1.2-1.5 equiv)[5]
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the amine and base in anhydrous DCM and cool to 0 °C.
-
Reagent Addition: Slowly add the sulfonyl chloride to the cooled amine solution dropwise.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor by TLC.[5]
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 3.1.1.[5]
| Reaction Type | Reagent (Example) | Base (Example) | Typical Yield |
| N-Acylation | Benzoyl Chloride | Triethylamine | >90% |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | >85% |
| Table 1: Representative Reagents and Expected Yields for N-Acylation and N-Sulfonylation. |
N-Alkylation and N-Arylation
Direct alkylation of secondary amines with alkyl halides can be problematic due to over-alkylation, forming quaternary ammonium salts.[6][7] Therefore, reductive amination (as described in section 2, but using the secondary amine as the starting material) is often a more controlled and reliable method.[3]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, allowing for the synthesis of N-aryl derivatives.[8] This reaction is pivotal in medicinal chemistry for accessing arylamine structures.[8][9]
Protocol 3.2.1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is based on established methods using modern phosphine ligands.[8]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (bromide or chloride) (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂) (1-2 mol%)
-
Phosphine Ligand (e.g., BrettPhos, XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk glassware
Procedure:
-
Catalyst Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.[8]
-
Reagent Addition: Add the aryl halide and this compound to the tube.
-
Solvent Addition: Add anhydrous toluene via syringe.[8]
-
Reaction: Seal the tube and place it in a preheated oil bath (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aryl halide is consumed.[8]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[8]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Derivatization of the Pyridine Ring
The pyridine ring can also be modified to introduce new functionalities.
Protocol 4.1: Synthesis of Pyridine N-Oxide Derivatives
Oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.[10][11] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[12][13]
Materials:
-
N-substituted derivative from Section 3 (1.0 equiv)
-
m-CPBA (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: Dissolve the starting pyridine derivative in DCM and cool to 0 °C.
-
Oxidant Addition: Add m-CPBA portion-wise to the solution.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC for the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the N-oxide product by column chromatography or recrystallization.
Characterization of Derivatives
Unequivocal structural confirmation of all new compounds is critical. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. For pyridine derivatives, the chemical shifts and coupling constants in the aromatic region (typically 7.0-9.0 ppm) are highly informative.[14] For N-oxide derivatives, a characteristic shielding of the pyridine ring nitrogen is observed in ¹⁵N NMR.[15][16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
Chromatography: Techniques like TLC, HPLC, and GC-MS are used to assess purity and monitor reaction progress.[18][19]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-acylation | Incomplete reaction; hydrolysis of acyl chloride. | Ensure anhydrous conditions. Use a slight excess of acyl chloride. Add a catalyst like DMAP for slow reactions.[3] |
| Over-alkylation in N-alkylation | Product amine is more nucleophilic than starting amine. | Use reductive amination instead of direct alkylation with halides.[7] |
| Failed Buchwald-Hartwig reaction | Inactive catalyst; poor choice of ligand/base. | Ensure strictly inert and anhydrous conditions. Screen different ligands and bases. Use a reliable precatalyst.[20][21] |
| Difficulty purifying basic compounds | Compound sticks to silica gel. | Use a neutral or basic alumina column, or pre-treat silica gel with triethylamine.[4] |
| Broad NMR signals | Paramagnetic impurities; aggregation. | Filter the sample through a small plug of silica or celite. Ensure the compound is fully dissolved. |
Conclusion
The this compound scaffold provides a robust and versatile platform for the development of novel compounds. The protocols and strategies outlined in this document offer a clear pathway for researchers to synthesize diverse libraries of amides, sulfonamides, and N-aryl derivatives, as well as to perform subsequent modifications on the pyridine ring. By understanding the underlying chemical principles and employing these validated methods, scientists in drug discovery and development can effectively explore the structure-activity relationships of this promising chemical class.
References
- Application Notes and Protocols: N-Alkylation and N-Acyl
- Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. [Link]
- Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands - Benchchem.
-
Purification Methods of Organic Compounds - Research and Reviews. [Link]
-
Ch22: Alkylation of Amines. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
methods of purification of organic compounds - BYJU'S. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
-
Synthesis and NMR characterization of seven new substituted pyridine N-oxides. [Link]
-
Pyridine N-Oxide-structure - ChemTube3D. [Link]
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. [Link]
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
-
Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - SciSpace. [Link]
-
Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - ResearchGate. [Link]
-
Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles - ResearchGate. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Pyridine N-Oxides - Baran Lab. [Link]
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- 21. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Photophysical Characterization of N-(pyridin-4-ylmethyl)cyclohexanamine Complexes
Abstract: This guide provides a comprehensive framework for the detailed photophysical investigation of coordination complexes formed with the versatile ligand, N-(pyridin-4-ylmethyl)cyclohexanamine. This ligand, featuring a bulky, flexible cyclohexyl core and two coordinating pyridyl nitrogen atoms, is an excellent candidate for forming complexes with a range of transition metals, leading to diverse and potentially useful photophysical properties. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for steady-state and time-resolved spectroscopy. We emphasize the causality behind experimental choices to ensure robust, reproducible, and insightful results.
Introduction: The Significance of Pyridine-Based Complexes
Transition metal complexes containing pyridine-based ligands are a cornerstone of modern photochemistry and materials science.[1] Their utility stems from the ability to form stable complexes and the relative ease with which their electronic properties can be tuned by modifying the ligand structure.[1][2] The resulting complexes often exhibit fascinating photophysical behaviors, such as intense luminescence and long-lived excited states, making them prime candidates for applications in:
-
Optoelectronics: Including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2][3]
-
Chemosensors: For the detection of various analytes.[4]
-
Photocatalysis and Photodynamic Therapy (PDT): Where light-activated processes are used to drive chemical reactions or induce therapeutic effects.[5][6]
The ligand this compound offers a unique structural motif. The non-conjugated, flexible cyclohexyl spacer separates the two pyridyl coordinating units, potentially leading to the formation of unique multinuclear complexes or strained mononuclear chelates. Understanding the photophysical properties of these complexes—how they absorb light and what happens to that energy—is paramount to designing and optimizing them for specific applications.
Theoretical Foundations: A Glimpse into the Excited State
Before delving into experimental protocols, it is crucial to understand the fundamental processes that govern the interaction of light with these molecules. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to a higher energy excited state (e.g., S₁ or S₂).[7] The molecule can then relax back to the ground state through several pathways, which are elegantly summarized by a Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Key photophysical parameters that we aim to measure include:
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum.
-
Photoluminescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the emission process.
-
Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
In transition metal complexes, the nature of the excited state is critical. Transitions can be localized on the metal (metal-centered, MC), on the ligand (intraligand, IL), or involve electron transfer between them (charge transfer, CT). Metal-to-Ligand Charge Transfer (MLCT) is a common and highly important process in pyridine-based complexes, often giving rise to their useful photophysical properties.[8][9]
Experimental Workflow and Protocols
A systematic approach is required to build a complete photophysical profile of a new complex. The following workflow outlines the key stages of characterization.
Caption: General experimental workflow for photophysical characterization.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε) of the complex. This provides information about the electronic transitions.[10][11]
Materials & Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, THF)
-
Volumetric flasks and micropipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the complex and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (typically ~10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 5 x 10⁻⁶ M to 5 x 10⁻⁵ M).
-
Expert Insight: Working with concentrations that give an absorbance between 0.1 and 1.0 ensures linearity and accuracy, adhering to the Beer-Lambert Law.
-
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stability.
-
Baseline Correction: Record a baseline spectrum with cuvettes filled with the pure solvent in both the sample and reference beams.
-
Sample Measurement: Record the absorption spectrum for each diluted sample over the desired wavelength range (e.g., 250-800 nm).
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
For each λ_max, plot absorbance vs. concentration.
-
Perform a linear regression. The slope of this line is the molar absorptivity, ε (in M⁻¹cm⁻¹), according to the Beer-Lambert Law (A = εbc, where b = 1 cm).
-
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To measure the excitation and emission spectra, determine the Stokes shift, and calculate the photoluminescence quantum yield (Φ).[12]
Materials & Equipment:
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes (4-sided polished for 90° detection)
-
Spectroscopic grade solvents
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, or [Ru(bpy)₃]²⁺ in water)
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
Sample Preparation:
-
Prepare a solution of the complex in the chosen solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance (< 0.1) at the same excitation wavelength.
-
Expert Insight: For complexes suspected of having long-lived triplet states, dissolved oxygen can act as a quencher. It is crucial to deoxygenate both the sample and standard solutions by bubbling with an inert gas (Ar or N₂) for 15-20 minutes.[13]
-
-
Emission Spectrum:
-
Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a range red-shifted from the excitation wavelength to record the emission spectrum.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator to record the excitation spectrum. This spectrum should ideally match the absorption spectrum, confirming the absorbing species is the emitting species.
-
-
Quantum Yield Measurement (Relative Method):
-
Measure the absorption of both the sample and the standard at the chosen excitation wavelength.
-
Record the integrated emission intensity (the area under the emission curve) for both the sample and the standard under identical instrument conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol 3: Transient Absorption (TA) Spectroscopy
Objective: To study the dynamics of short-lived excited states, including non-luminescent states (e.g., triplet states) and to track processes like intersystem crossing and electron transfer.[5][14][15][16]
Materials & Equipment:
-
Nanosecond or femtosecond transient absorption spectrometer (pump-probe setup)
-
Pulsed laser (pump beam)
-
Broadband light source (probe beam, e.g., Xenon lamp)
-
Detector (e.g., ICCD camera or photodiode array)
-
Sample cell/cuvette
Procedure:
-
Sample Preparation: Prepare a solution with sufficient concentration to achieve a significant change in optical density upon excitation (typically an absorbance of 0.3-0.8 at the pump wavelength). The solution must be deoxygenated.
-
Experiment Setup:
-
The sample is excited by a short, intense laser pulse (the "pump"). This populates the excited state(s).
-
A second, weaker, broadband light pulse (the "probe") passes through the sample at a specific time delay after the pump pulse.
-
The instrument measures the difference in the probe's absorption spectrum with and without the pump pulse (ΔA or ΔOD).[14]
-
-
Data Acquisition:
-
Record ΔA spectra at various time delays after the pump pulse, from picoseconds to microseconds or longer.
-
This generates a 3D data map of ΔA versus wavelength and time.
-
-
Data Interpretation:
-
Ground State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths where the ground state absorbs, caused by depletion of the ground state population.[14]
-
Excited-State Absorption (ESA): A positive signal (ΔA > 0) corresponding to absorption from the newly populated excited state to a higher excited state.[15]
-
Stimulated Emission: A negative signal that overlaps with the steady-state emission spectrum.
-
By analyzing the decay kinetics of these signals at different wavelengths, one can determine the lifetimes of various excited states and map the relaxation pathways.
-
Data Presentation and Interpretation
Summarizing the collected data in a clear, tabular format is essential for comparison and analysis.
Table 1: Hypothetical Photophysical Data for this compound Complexes in Acetonitrile at 298 K
| Complex ID | Metal Center | λ_abs (nm) | ε (x 10⁴ M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_PL | τ (ns) | Assignment |
| L | - | 265 | 1.8 | 340 | 9,830 | 0.05 | 1.2 | ¹IL (π-π) |
| Complex 1 | Zn(II) | 270, 315 | 3.5 | 385 | 8,990 | 0.15 | 2.5 | ¹IL (π-π) |
| Complex 2 | Cu(I) | 275, 380 | 1.5 | 550 | 7,100 | 0.08 | 850 | ³MLCT |
| Complex 3 | Ru(II) | 280, 450 | 1.2 | 610 | 5,950 | 0.04 | 420 | ³MLCT |
-
Interpretation Insights:
-
Zn(II) Complex: Zinc(II) has a d¹⁰ electronic configuration and is redox-inactive. Therefore, its complexes typically exhibit ligand-centered (Intraligand, IL) fluorescence, often blue-shifted with slightly higher quantum yields and longer lifetimes compared to the free ligand due to rigidification upon coordination.[17]
-
Cu(I) and Ru(II) Complexes: These d¹⁰ and d⁶ metal centers are known to form complexes with prominent Metal-to-Ligand Charge Transfer (MLCT) character.[3][8] This is evidenced by the appearance of new, lower-energy absorption bands (380 nm and 450 nm) and large Stokes shifts. The emission is typically phosphorescence from a triplet (³MLCT) state, resulting in significantly longer lifetimes (hundreds of ns to µs) compared to fluorescence.
-
Conclusion
The photophysical characterization of this compound complexes requires a multi-faceted approach combining steady-state and time-resolved spectroscopic techniques. By systematically applying the protocols outlined in this guide, researchers can obtain a robust and comprehensive understanding of the excited-state properties of these novel materials. This knowledge is the key to establishing structure-property relationships and rationally designing next-generation complexes for advanced applications in sensing, optoelectronics, and medicine.
References
-
Ilmi, R., Juma Al-busaidi, I., Haque, A., & Khan, M. S. (2018). Recent progress in coordination chemistry, photo-physical properties, and applications of pyridine-based Cu(I) complexes. Journal of Coordination Chemistry, 71(19), 3045-3076. [Link]
-
Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. Retrieved from [Link]
-
Andor. (n.d.). Introduction to Transient Spectroscopy and its applications. Oxford Instruments. Retrieved from [Link]
-
Sultan Qaboos University. (2018). Recent progress in coordination chemistry, photo-physical properties, and applications of pyridine-based Cu(I) complexes. Retrieved from [Link]
-
Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Retrieved from [Link]
-
AZoM. (2023). Understanding Excited State Dynamics with Transient Absorption Spectroscopy. Retrieved from [Link]
-
Ilmi, R., et al. (2018). Recent progress in coordination chemistry, photo-physical properties and applications of pyridine-based Cu(I) complexes. ResearchGate. Request PDF. [Link]
-
van Grondelle, R., & Novoderezhkin, V. I. (2006). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 88(3), 221-235. [Link]
-
Javaid, R., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Macquarie University Research Portal. [Link]
-
ResearchGate. (n.d.). Known pyridine-based p-extended ligands and their metal complexes. Retrieved from [Link]
-
Protocol Exchange. (2018). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. ResearchGate. [Link]
-
Hauser, J. (2015). The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. CHIMIA, 69(1), 17-25. [Link]
-
Menger, F. M. S. J., et al. (2023). Computational Screening of Photodynamics of Transition-Metal Complexes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Ultraviolet–visible spectroscopy UV-Vis absorption spectra of H3L and its coordination compounds 1 and 2 in MeOH. Retrieved from [Link]
-
Patience, G. S., et al. (2021). Experimental methods in chemical engineering: fluorescence emission spectroscopy. OSTI.GOV. [Link]
-
Wenger, O. S., et al. (2019). Controlling the Photophysical Properties of a Series of Isostructural d6 Complexes Based on Cr0, MnI, and FeII. Journal of the American Chemical Society, 141(34), 13531-13543. [Link]
-
Papastergiou, M., et al. (2024). Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. Molecules, 29(9), 2119. [Link]
-
Ward, M. D. (2006). Photophysical properties of metal complexes. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Retrieved from [Link]
-
Puckett, C. A., et al. (2017). Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex. Inorganics, 5(4), 83. [Link]
-
LibreTexts Chemistry. (2022). UV-Visible Spectroscopy - Metal Ions. Retrieved from [Link]
-
Huh, J. O., & Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1453-1456. [Link]
-
ResearchGate. (2020). N-(5′-phenyl-[2,2′-bipyridin]-6-ylmethylene)cyclohexanamine as an acyclic surrogate of 2,2′:6′,2″-terpyridines: Photophysical studies and sensory response toward Zn2+. Request PDF. [Link]
-
Edwards, A. J., et al. (2007). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o161-o162. [Link]
-
ResearchGate. (2014). Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline. [Link]
-
MDPI. (n.d.). Special Issue: Fluorescent Metal-Ligand Complexes. Retrieved from [Link]
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Deering, C. E., et al. (2020). Exploring the pH Dependent Aqueous Speciation of Metal Complexes through UV–Vis Spectroscopy. Journal of Chemical Education, 97(7), 1957-1963. [Link]
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Chan, K. T., et al. (2014). An insight into fluorescent transition metal complexes. RSC Advances, 4, 38624-38640. [Link]
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Linfoot, C. L., et al. (2015). Photophysical Studies of a Zr(IV) Complex with Two Pyrrolide-Based Tetradentate Schiff Base Ligands. Inorganic Chemistry, 54(4), 1834-1843. [Link]
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Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(33), 23146-23164. [Link]
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Elmali, A., et al. (2024). Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7). [Link]
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The Versatile Scaffold: N-(pyridin-4-ylmethyl)cyclohexanamine as a Strategic Building Block in Medicinal Chemistry
Abstract
N-(pyridin-4-ylmethyl)cyclohexanamine, a secondary amine incorporating both a lipophilic cyclohexane ring and a hydrogen-bond accepting pyridine moiety, represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features allow for the exploration of diverse chemical space and the development of potent and selective therapeutic agents. This comprehensive guide provides detailed application notes and protocols for the effective utilization of this scaffold, targeting researchers, scientists, and drug development professionals. We will delve into the strategic considerations for its incorporation into drug candidates, focusing on its role in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, metal coordination, and cation-π interactions makes it a crucial component for molecular recognition at biological targets. When coupled with a cyclohexyl group, which provides a non-planar, lipophilic element that can explore hydrophobic pockets and influence pharmacokinetic properties, the resulting this compound scaffold offers a compelling starting point for library synthesis and lead optimization.[3]
The secondary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties. This guide will explore the fundamental reactions used to functionalize this building block and provide detailed protocols for their execution.
Core Physicochemical Properties and Design Considerations
Before delving into synthetic protocols, it is crucial to understand the inherent properties of this compound and how they can be leveraged in drug design.
| Property | Value/Characteristic | Implication in Drug Design |
| Molecular Weight | 190.29 g/mol | Good starting point for lead-like molecules, allowing for further derivatization without excessive molecular weight gain. |
| cLogP | ~2.5 - 3.0 | Moderate lipophilicity, providing a balance between aqueous solubility and membrane permeability. |
| pKa (pyridinium) | ~5.5 - 6.0 | The pyridine nitrogen can be protonated at physiological pH, influencing solubility and potential for ionic interactions. |
| Topological Polar Surface Area (TPSA) | ~28.2 Ų | Contributes to good oral bioavailability potential. |
| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to various binding pockets. |
Design Rationale:
The strategic incorporation of the this compound moiety can be guided by the following principles:
-
Vectorial Exploration: The secondary amine allows for the directional introduction of substituents towards specific regions of a target's binding site.
-
Modulation of Physicochemical Properties: Derivatization of the amine can be used to fine-tune solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The cyclohexyl group can serve as a bioisostere for a phenyl ring, offering improved metabolic stability and a three-dimensional structure.[4][5] Conversely, the pyridine ring can be a bioisostere for other aromatic systems.
Synthetic Utility: Key Reactions and Protocols
The secondary amine of this compound is amenable to a wide range of synthetic transformations. Below are detailed protocols for three fundamental reactions.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful method for forming secondary and tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6] This reaction is highly valuable for introducing a wide variety of substituents onto the this compound scaffold.
Workflow for Reductive Amination:
A schematic of the reductive amination workflow.
Experimental Protocol: Synthesis of N-benzyl-N-(pyridin-4-ylmethyl)cyclohexanamine
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DCE (10 mL) is added benzaldehyde (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to afford the desired N-benzyl-N-(pyridin-4-ylmethyl)cyclohexanamine.
-
Acylation: Formation of Amides
Acylation of the secondary amine with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.[7][8] Amides are prevalent in many biologically active molecules, including numerous kinase inhibitors.
Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)-N-cyclohexylbenzamide
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 mmol) in anhydrous DCM (2 mL) dropwise to the cooled reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(pyridin-4-ylmethyl)-N-cyclohexylbenzamide.
-
N-Alkylation: Introduction of Alkyl Substituents
Direct alkylation of the secondary amine with alkyl halides provides another avenue for diversification, although over-alkylation to form a quaternary ammonium salt can be a competing side reaction.[9] Careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: Synthesis of N-ethyl-N-(pyridin-4-ylmethyl)cyclohexanamine
-
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and ethyl iodide (1.1 mmol).
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford N-ethyl-N-(pyridin-4-ylmethyl)cyclohexanamine.
-
Application in Kinase Inhibitor Design
The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]
Design Strategy for Kinase Inhibitors:
A typical workflow for developing GPCR modulators.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged pyridine scaffold, a lipophilic cyclohexyl moiety, and a readily functionalizable secondary amine makes it an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological targets. The protocols and design strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable scaffold in their drug discovery endeavors, with significant potential in the development of novel kinase inhibitors and GPCR modulators.
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Conn, P. J., et al. (n.d.). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. [Link]
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(2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
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(n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
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Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
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Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]
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De, S., & Ashokkumar, S. K. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Dherange, V. D., et al. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
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MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
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NIH. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. [Link]
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PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
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Gilio, A. K., et al. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
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Carta, F., et al. (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. PubMed. [Link]
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PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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PMC. (n.d.). New Pipelines for Novel Allosteric GPCR Modulators. [Link]
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PubMed. (2025). Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkylation Reagents. [Link]
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experimental setup for studying N-(pyridin-4-ylmethyl)cyclohexanamine binding kinetics
Application Note & Protocol
Topic: A Guide to the Experimental Setup for Studying N-(pyridin-4-ylmethyl)cyclohexanamine Binding Kinetics using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of the binding kinetics between the small molecule this compound and a putative protein target. The binding affinity (K D), association rate (k a), and dissociation rate (k d) are critical parameters in drug discovery, offering deeper insights into a compound's mechanism of action and potential efficacy than affinity alone.[1][2] This guide details an experimental workflow centered on Surface Plasmon Resonance (SPR), a gold-standard, label-free technology for real-time biomolecular interaction analysis.[3][4][5] We will cover the rationale for experimental design, detailed step-by-step protocols for assay development and execution, and guidelines for data analysis. Additionally, we will discuss the use of Isothermal Titration Calorimetry (ITC) as an orthogonal method to validate affinity measurements and provide thermodynamic context, ensuring a robust and self-validating experimental approach.
Introduction: The Critical Role of Binding Kinetics in Drug Discovery
The journey of a small molecule from a preliminary "hit" to a viable "lead" compound is contingent on a thorough understanding of its interaction with the biological target. While the equilibrium dissociation constant (K D) is a fundamental measure of binding affinity, it only represents the final state of a dynamic process. The kinetic rate constants—the on-rate (k a or k on) and the off-rate (k d or k off)—provide a much richer narrative of the binding event.[1][5]
A slow off-rate, for instance, leads to a prolonged target engagement, often referred to as a long "residence time." This can translate to sustained pharmacological effects in vivo, potentially allowing for less frequent dosing and an improved therapeutic window. Conversely, a fast on-rate can be crucial for compounds that need to engage their target rapidly. This compound, a small molecule featuring both a heterocyclic pyridine ring and an aliphatic cyclohexanamine moiety, represents a common scaffold class for which detailed kinetic profiling is essential to guide structure-activity relationship (SAR) studies and lead optimization.[6][7]
This guide focuses on Surface Plasmon Resonance (SPR) as the primary analytical tool. SPR offers the sensitivity required for detecting the binding of low-molecular-weight compounds to a much larger immobilized protein target in a real-time and label-free manner.[3][8][9]
Technology Selection: A Rationale
Several biophysical techniques can characterize protein-small molecule interactions.[1][10][11] The choice of method depends on factors like throughput, sample consumption, and the specific parameters required.
| Technique | Principle | Key Outputs | Strengths | Considerations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass change at a sensor surface.[4] | k a, k d, K D | Real-time kinetic data, high sensitivity, label-free.[5] | Requires protein immobilization, potential for mass transport artifacts. |
| Bio-Layer Interferometry (BLI) | Change in optical interference pattern upon binding to a biosensor tip.[12] | k a, k d, K D | Fluidics-free, high throughput, compatible with crude samples.[13][14] | Generally less sensitive than SPR for small molecules.[15] |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event.[16] | K D, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, solution-based, no immobilization.[17] | Higher sample consumption, lower throughput, not ideal for kinetics. |
| Kinetic Exclusion Assay (KinExA) | Measures the concentration of unbound molecules in a solution at equilibrium.[18] | K D, k d (with specific setups) | Extremely high sensitivity for tight binders (pM-fM), solution-based.[19] | Low throughput, complex assay setup. |
For this application, SPR is chosen as the primary method due to its robust ability to deliver high-quality kinetic data for small molecules. ITC is recommended as a secondary, orthogonal method to provide thermodynamic validation of the binding affinity, thereby strengthening the confidence in the obtained results.[11]
The Experimental Workflow: A Strategic Overview
A successful binding kinetics experiment requires careful planning and execution. The workflow described below is designed to move from initial assay setup and quality control to the final acquisition of high-confidence kinetic data.
Figure 1: A comprehensive workflow for kinetic analysis.
Detailed Protocol: Surface Plasmon Resonance (SPR)
This protocol assumes the use of a standard SPR instrument (e.g., Biacore, Reichert, or similar) and a CM5 (carboxymethylated dextran) sensor chip for amine coupling of the protein target.
Reagents and Materials
| Component | Description & Purpose | Supplier Example |
| Protein Target | >95% purity, monomeric, functionally active. | In-house or Commercial |
| This compound | >98% purity, analyte for kinetic analysis. | Sigma-Aldrich, Fluorochem |
| SPR Running Buffer | e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). | Cytiva |
| DMSO | For dissolving the small molecule analyte. | ACS Grade |
| Amine Coupling Kit | NHS, EDC, and Ethanolamine-HCl. For covalent immobilization of the protein. | Cytiva |
| Immobilization Buffers | e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0. | In-house preparation |
| Sensor Chip | CM5 sensor chip. | Cytiva |
Step 1: Analyte and Buffer Preparation
-
Analyte Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Running Buffer Preparation: Prepare fresh, filtered, and degassed running buffer. If the analyte stock is in DMSO, prepare the running buffer with a corresponding percentage of DMSO (typically 1-5%) to minimize bulk refractive index shifts during the experiment. This is your "DMSO-matched" running buffer.
-
Analyte Dilution Series: Perform a serial dilution of the analyte stock into the DMSO-matched running buffer. A typical 7-point concentration series might range from 100 µM down to 1.56 µM, plus a "zero-analyte" buffer blank. The concentration range should ideally span 0.1x to 10x the expected K D.
Step 2: Protein Immobilization via Amine Coupling
The goal is to immobilize the protein (ligand) while retaining its binding activity. The standard approach for small molecule studies is to immobilize the protein and flow the small molecule over the surface.[3]
-
Instrument Priming: Prime the instrument with the main running buffer (without DMSO) to ensure a stable baseline.
-
Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran surface.
-
Ligand Immobilization: Inject the protein target, diluted in an appropriate low-ionic-strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) at a concentration of 10-50 µg/mL. The optimal pH is typically ~0.5 units below the protein's pI to promote electrostatic pre-concentration. Aim for a low immobilization density (e.g., 1000-3000 RU) to minimize potential mass transport limitation effects.
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to quench any remaining active esters on the surface.
-
Reference Surface: The reference flow cell should be activated and deactivated in the same manner but without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding signals.
Step 3: Kinetic Interaction Analysis
-
System Equilibration: Switch the running buffer to the DMSO-matched running buffer and allow the system to equilibrate until a flat, stable baseline is achieved.
-
Injection Cycle: Perform the following injection sequence for each analyte concentration, starting with the buffer blank and moving from the lowest to the highest concentration:
-
Baseline: Flow DMSO-matched running buffer for 2-3 minutes.
-
Association: Inject the analyte solution for a defined period (e.g., 2-5 minutes) to monitor the binding phase.
-
Dissociation: Switch back to flowing DMSO-matched running buffer and monitor the dissociation phase for 5-15 minutes. The dissociation time should be long enough to observe a significant decay of the signal.
-
-
Regeneration (if necessary): If the analyte does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to return the surface to baseline. This step must be carefully optimized to ensure it does not denature the immobilized protein.
Data Analysis and Interpretation
Figure 2: Data analysis workflow for SPR experiments.
-
Data Processing: The first critical step is "double referencing".[20]
-
First, the signal from the reference flow cell is subtracted from the active flow cell for each injection. This corrects for bulk refractive index changes.
-
Second, the signal from the buffer blank injection is subtracted from every analyte concentration curve. This corrects for any baseline drift or systemic artifacts.
-
-
Model Fitting: The processed sensorgrams are then globally fitted to a binding model. For a simple bimolecular interaction, a 1:1 Langmuir model is appropriate. The fitting algorithm calculates the best-fit values for k a, k d, and the maximal response (Rmax).
-
Affinity Calculation: The equilibrium dissociation constant (K D) is calculated directly from the ratio of the rate constants: K D = k d / k a .
-
Quality Control: A good fit is characterized by:
-
A random and low-magnitude distribution of residuals (the difference between the fitted curve and the experimental data).
-
The calculated Rmax being consistent across different concentrations.
-
A clear concentration-dependent increase in the binding response.
-
| Parameter | Definition | Units | Typical Range for Drug-like Molecules |
| k a (k on) | Association Rate Constant | M ⁻¹s⁻¹ | 10⁴ to 10⁷ |
| k d (k off) | Dissociation Rate Constant | s⁻¹ | 10⁻¹ to 10⁻⁴ |
| K D | Equilibrium Dissociation Constant | M (e.g., µM, nM) | 10⁻⁶ to 10⁻⁹ |
Orthogonal Validation with Isothermal Titration Calorimetry (ITC)
To ensure the trustworthiness of the kinetic data, it is best practice to validate the affinity (K D) using a solution-based, label-free technique that relies on a different physical principle. ITC is the ideal choice as it measures the heat of binding directly.[21][22][23]
Protocol Outline for ITC:
-
Sample Preparation: Dialyze the protein target and dissolve the this compound into the exact same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein into the sample cell (typically at a concentration 10-50x the expected K D) and the small molecule into the injection syringe (at a concentration 10-15x that of the protein).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the small molecule into the protein solution.
-
Data Analysis: The heat change after each injection is measured. Integrating these heat signals and plotting them against the molar ratio of ligand to protein generates a binding isotherm. This curve is fitted to a binding model to directly yield the K D, the binding enthalpy (ΔH), and the stoichiometry of binding (n).[17]
A strong correlation between the K D value obtained from SPR and the K D from ITC provides high confidence in the measured affinity of this compound for its target.
References
- Shafique, R., et al. (2023). N-(Pyridin-3-yl)
-
Mambanda, A., & Jaganyi, D. (2012). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3194. [Link]
-
Stark, M., et al. (2024). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. ACS Omega. [Link]
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computational modeling of N-(pyridin-4-ylmethyl)cyclohexanamine interactions
An In-Depth Guide to the Computational Modeling of N-(pyridin-4-ylmethyl)cyclohexanamine Interactions
Introduction: Bridging Computational Chemistry and Drug Development
The pyridine ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, make it a privileged scaffold for targeting a wide array of biological macromolecules.[1] This guide focuses on this compound, a molecule that combines the versatile pyridine moiety with a flexible cyclohexanamine group.[2][3] Understanding how this ligand interacts with protein targets at an atomic level is crucial for elucidating its mechanism of action and guiding the development of more potent and selective derivatives.
Computer-aided drug design (CADD) provides a powerful suite of tools to predict, analyze, and refine these molecular interactions, significantly accelerating the drug discovery pipeline.[4][5] This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals. We will detail a multi-stage computational workflow, from initial system preparation and molecular docking to dynamic simulation and advanced binding free energy calculations. While the described protocols are broadly applicable, we will use Cyclin-Dependent Kinase 2 (CDK2)—a key regulator of the cell cycle and a common target for pyridine-containing inhibitors—as a practical example to illustrate the methodology.[6][7]
Part 1: Foundational System Preparation
The fidelity of any computational model is fundamentally dependent on the quality of the initial structures. This section outlines the critical first steps: the preparation of both the ligand and its protein target.
Protocol 1.1: Ligand Preparation
Causality: The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with accurate atomic charges. This ensures that the force field used in subsequent docking and simulation steps can correctly describe the ligand's electrostatic and van der Waals interactions.
Methodology:
-
Obtain 2D Structure: Source the 2D structure of this compound. A reliable source is PubChem (CID: 792681).[2]
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a tool like Open Babel.
-
Energy Minimization: Perform a geometry optimization to find a low-energy conformation. This is crucial as the initial 3D conversion may not be energetically favorable.
-
Tool: Avogadro or the command-line interface of Open Babel.
-
Force Field: Use a robust small molecule force field such as MMFF94 or UFF.
-
-
Generate Parameters for MD Simulation: Molecular dynamics simulations require specific parameters that describe the ligand's bonds, angles, dihedrals, and partial charges. The CHARMM General Force Field (CGenFF) server is an excellent resource for generating these parameters for CHARMM-family force fields.[8]
-
Upload the minimized ligand structure (in .mol2 or .sdf format) to the CGenFF server.
-
The server will return a topology file (in .str or .prm format) which will be used in the MD simulation setup.
-
Protocol 1.2: Target Protein Preparation
Causality: Protein structures obtained from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, have missing residues or sidechains, and contain experimental artifacts like water molecules or co-solvents that are not relevant to the binding interaction. This protocol "cleans" the structure to prepare it for accurate modeling.
Methodology:
-
Select and Download PDB Structure: For our example, we will use the crystal structure of CDK2. A suitable entry is PDB ID: 1HCK.
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera, or BIOVIA Discovery Studio).
-
Remove all non-essential components: water molecules, co-factors, ions, and any co-crystallized ligands.
-
Inspect the protein for missing loops or sidechains. If significant portions are missing, homology modeling may be required, though this is beyond the scope of this protocol.
-
-
Protonation and Optimization:
-
Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign Protonation States: Correctly assign the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Tools like the H++ server or the Protein Preparation Wizard in Schrödinger Maestro can automate this process.
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. This step relaxes any steric clashes introduced during hydrogen addition while keeping the backbone atoms close to their crystallographic positions.
-
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method used to generate plausible binding poses and estimate binding affinity.[9][10]
Application Note: The 'Why' of Docking We employ docking as a primary screening tool. It samples a vast conformational space to identify the most likely binding modes, which are ranked by a scoring function that approximates the binding free energy.[11] While fast, these scoring functions are approximations. Therefore, the top-ranked poses from docking should be considered hypotheses that require further validation, ideally through more rigorous methods like molecular dynamics. We will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.
Protocol 2.1: Molecular Docking with AutoDock Vina
Methodology:
-
Prepare Receptor and Ligand Files:
-
Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock. This format includes partial atomic charges and atom type definitions. AutoDock Tools (ADT) can be used for this conversion.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the target protein. For CDK2 (1HCK), this is a well-defined ATP-binding pocket.
-
Define a 3D grid box that encompasses this entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely.
-
-
Configure and Run Docking:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.
-
Execute the docking run from the command line: vina --config conf.txt --log log.txt
-
-
Analyze Results:
-
The output file will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visually inspect the top-ranked poses in a molecular viewer. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges.
-
The best pose is typically the one with the lowest binding energy that also makes chemically sensible interactions with key active site residues.
-
Data Presentation: Docking Results
All quantitative results should be tabulated for clarity.
| Metric | Predicted Value | Key Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | LEU83, GLU81 | Hydrogen Bond |
| ILE10, VAL18, PHE80, LEU134 | Hydrophobic Contact |
Visualization: Molecular Docking Workflow
Caption: Workflow for predicting binding poses using molecular docking.
Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe conformational changes over time in a simulated physiological environment.[12]
Application Note: The 'Why' of MD Simulation A low-energy docking score does not guarantee that the binding pose is stable. The protein is not a rigid entity, and the presence of solvent (water) can significantly impact interactions. MD simulations model the movements of every atom in the system over a period of nanoseconds, providing a much more realistic assessment of the complex's stability.[[“]] A stable complex will show minimal deviation from its initial docked pose over the course of the simulation. We will use GROMACS, a high-performance and widely used MD engine.[14][15]
Protocol 3.1: MD Simulation with GROMACS
Methodology:
-
System Setup:
-
Merge Coordinates: Combine the coordinates of the protein and the best-ranked ligand pose into a single complex file.
-
Topology Generation: Create a unified topology file that includes parameters for the protein (e.g., using the CHARMM36m force field), the ligand (from Protocol 1.1), and the solvent.[14]
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic) and size, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Solvation: Fill the box with water molecules using a chosen water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Cascade:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent molecules.
-
Equilibration (NVT & NPT): Perform two short equilibration phases.
-
NVT (constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, Temperature): Equilibrate the system's pressure to the target (e.g., 1 bar) to ensure the correct density. Position restraints are often maintained.
-
-
Production MD: Run the main simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time relative to the initial structure. A plateauing RMSD curve indicates that the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.
-
Visualization: MD Simulation Workflow
Caption: Workflow for assessing complex stability via MD simulation.
Part 4: Refining Energetics with Binding Free Energy Calculations
While MD simulations assess stability, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can provide more accurate estimates of binding free energy than docking scores.[16][17][18]
Application Note: The 'Why' of MM/PBSA MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[19] It averages these calculations over multiple snapshots from a stable MD trajectory, providing a more rigorous energetic evaluation than a single-structure docking score. This method is a good compromise between the speed of docking and the high computational cost of stricter alchemical free energy methods.[16][17] However, it's important to note that standard MM/PBSA calculations often neglect the contribution of conformational entropy, which can be a source of error.[16][20]
Protocol 4.1: MM/PBSA Calculation
Methodology:
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100 frames evenly spaced over the last 50 ns).
-
Run MM/PBSA Calculation: Use a dedicated tool (like g_mmpbsa for GROMACS) to perform the calculation on each snapshot. The script will compute the free energy of the complex, the protein, and the ligand individually.
-
Calculate Binding Free Energy (ΔG_bind): The binding free energy is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Decompose Energy: The total binding free energy can be broken down into its constituent parts: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition helps identify the key driving forces of binding.
Data Presentation: Comparative Energy Summary
| Method | Energy Component | Predicted Value (kJ/mol) |
| Docking | Binding Affinity | -35.6 (converted from kcal/mol) |
| MM/PBSA | van der Waals Energy | -150.4 |
| Electrostatic Energy | -45.2 | |
| Polar Solvation | +78.5 | |
| Nonpolar Solvation | -12.1 | |
| Total ΔG_binding | -129.2 |
Part 5: Trustworthiness and Model Validation
A computational model is a hypothesis-generating tool, and its predictions must be treated with scientific rigor. The trustworthiness of a model is established through careful validation.[21]
Self-Validating Systems and Best Practices:
-
Positive Control (Re-docking): If a crystal structure of the target protein with a bound ligand exists, a crucial first step is to remove the ligand and dock it back into the binding site. A reliable docking protocol should be able to reproduce the experimental binding pose with a low RMSD (< 2.0 Å).
-
Negative Control: Dock and simulate known non-binding molecules. The protocol should predict poor binding scores and/or instability during MD simulations for these negative controls.
-
Convergence: Ensure that the MD simulations have run long enough to be meaningful. The RMSD of the complex should reach a stable plateau, indicating the system has converged.
-
Comparison with Experimental Data: The ultimate validation is comparison with experimental results.[[“]] If binding affinity data (e.g., IC₅₀, Kᵢ, or Kₔ) is available for the compound or close analogs, the calculated binding free energies should correlate with these experimental values. While a perfect match is not expected, the relative rankings of a series of compounds should be consistent.[22]
-
Acknowledge Limitations: Be aware of the approximations made in each method. Docking scores are not absolute binding free energies. MM/PBSA often neglects entropy. Clearly stating these limitations is a hallmark of trustworthy scientific reporting.[16][21]
Conclusion
This guide provides a comprehensive, multi-step computational workflow for investigating the interactions of this compound with a protein target. By progressing from rapid molecular docking to more rigorous molecular dynamics and free energy calculations, researchers can build a detailed, atomistic model of molecular recognition. Each step in this process is designed to build upon the last, refining our understanding and generating robust, testable hypotheses. When combined with rigorous validation practices, these computational protocols serve as an invaluable asset in modern drug discovery, enabling the rational design of novel therapeutics.
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Application Notes & Protocols: N-(pyridin-4-ylmethyl)cyclohexanamine in the Development of Chemical Sensors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Foreword: The exploration of novel chemical entities for sensor applications is a cornerstone of analytical innovation. This guide addresses N-(pyridin-4-ylmethyl)cyclohexanamine, a molecule possessing structural motifs—a pyridine ring and a secondary amine—that suggest a potential for ionophoric activity. It is important to note that while the application of this specific molecule in chemical sensors is not yet extensively documented in peer-reviewed literature, its constituent functional groups are well-represented in the field of chemical sensing. Therefore, this document serves as both a practical guide to the synthesis and characterization of this compound and a forward-looking exploration of its hypothetical, yet scientifically grounded, application in potentiometric sensing of heavy metal ions. The protocols herein are designed to be robust and self-validating, providing a solid foundation for researchers to build upon.
Part 1: Foundational Principles & Rationale
The Chemical Rationale: Why this compound?
The potential of this compound as an ionophore in chemical sensors stems from its distinct chemical architecture:
-
Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for metal cations. Pyridine derivatives have been successfully employed in a variety of chemosensors for heavy metal ions.[1][2][3]
-
Secondary Amine: The secondary amine group provides an additional site for coordination or hydrogen bonding. Its protonation/deprotonation equilibrium can also be exploited for pH-sensitive applications.
-
Cyclohexyl Group: This bulky, hydrophobic group enhances the lipophilicity of the molecule. This is a critical feature for an ionophore destined for incorporation into a polymeric membrane, as it prevents leaching from the sensor matrix into the aqueous sample.
Based on these features, a primary hypothetical application is its use as an ionophore in an ion-selective electrode (ISE) for the potentiometric detection of heavy metal ions like Copper (II) (Cu²⁺) or Lead (II) (Pb²⁺).
Proposed Sensing Mechanism: A Hypothetical Model
The proposed mechanism for a potentiometric sensor based on this compound involves the selective complexation of a target metal ion at the sensor membrane-sample interface. This interaction would lead to a charge separation across the interface, resulting in a potential difference that can be measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the analyte's activity in the sample, as described by the Nernst equation.
Caption: Proposed complexation of a metal ion by the ionophore.
Part 2: Synthesis and Characterization
Synthesis of this compound
This protocol describes a standard reductive amination procedure for the synthesis of this compound from 4-pyridinecarboxaldehyde and cyclohexylamine.
Materials:
-
4-Pyridinecarboxaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM.
-
Imine Formation: Add cyclohexylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
It is essential to confirm the identity and purity of the synthesized this compound before its use in sensor fabrication.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to the pyridine, cyclohexyl, and methylene bridge protons. |
| ¹³C NMR | Structural confirmation | Peaks for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₈N₂ (190.28 g/mol ). |
| FT-IR | Functional group identification | Characteristic peaks for N-H and C-N stretching, and aromatic C-H stretching. |
Part 3: Sensor Fabrication and Performance Evaluation
This section outlines the fabrication of a hypothetical Cu(II)-selective electrode using this compound as the ionophore.
Fabrication of the PVC Membrane Electrode
Materials:
-
This compound (ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Dioctyl phthalate (DOP) or other suitable plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic additive)
-
Tetrahydrofuran (THF), anhydrous
-
Glass rings for casting
-
Ag/AgCl wire (internal reference electrode)
-
Internal filling solution (e.g., 0.01 M CuCl₂)
Protocol:
-
Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving the following components in THF:
-
Ionophore: 1-2% (w/w)
-
PVC: ~33% (w/w)
-
Plasticizer (DOP): ~64-65% (w/w)
-
KTpClPB: ~0.5% (w/w)
-
-
Casting: Pour the homogenous solution into a glass ring placed on a clean glass plate and allow the THF to evaporate slowly overnight.
-
Electrode Assembly: Cut a small disc from the resulting membrane and incorporate it into an ISE body.
-
Conditioning: Fill the electrode with the internal filling solution containing the internal reference electrode. Condition the electrode by soaking it in a 0.01 M solution of the target ion (e.g., CuCl₂) for several hours.
Caption: Workflow for PVC membrane electrode fabrication.
Performance Evaluation
The performance of the fabricated ISE should be rigorously evaluated.
Equipment:
-
High-impedance potentiometer (pH/mV meter)
-
Reference electrode (e.g., saturated calomel electrode, SCE)
-
Magnetic stirrer and stir bars
-
Standard solutions of the target ion and interfering ions
Protocols:
-
Calibration:
-
Prepare a series of standard solutions of the target ion (e.g., Cu²⁺) with concentrations ranging from 1.0 M to 1.0 x 10⁻⁷ M.
-
Immerse the ISE and the reference electrode in each solution, starting from the lowest concentration.
-
Record the stable potential reading for each solution.
-
Plot the potential (mV) versus the logarithm of the ion activity.
-
-
Determination of Selectivity:
-
The selectivity of the electrode towards the target ion over interfering ions can be determined using the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).
-
For FIM, measure the potential of solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion.
-
Expected Performance Characteristics:
| Parameter | Description | Target Value |
| Slope | The change in potential per decade change in ion activity. | ~29.5 mV/decade for a divalent cation (e.g., Cu²⁺) at 25°C. |
| Linear Range | The concentration range over which the electrode response is linear. | As wide as possible, typically 10⁻¹ to 10⁻⁵ M. |
| Detection Limit | The lowest concentration of the target ion that can be reliably detected. | Typically in the micromolar range (10⁻⁶ M). |
| Response Time | The time required for the electrode to reach a stable potential. | < 30 seconds. |
| Selectivity | The preference of the electrode for the target ion over other ions. | Low potentiometric selectivity coefficients (log Kpot) for interfering ions. |
Part 4: Concluding Remarks and Future Outlook
This guide has provided a comprehensive, albeit partially hypothetical, framework for the application of this compound in the development of chemical sensors. The provided protocols for synthesis, characterization, and sensor fabrication are based on well-established methodologies in the field of analytical chemistry.[4][5][6][7] While the efficacy of this specific molecule as an ionophore remains to be experimentally validated, its chemical structure holds significant promise.
Future research should focus on:
-
Experimental Validation: Synthesizing and characterizing this compound and systematically evaluating its performance as an ionophore for various heavy metal ions.
-
Optimization: Fine-tuning the membrane composition (e.g., plasticizer, additives) to enhance selectivity and sensitivity.
-
Expanding Applications: Exploring the potential of this molecule in other sensing formats, such as optical or colorimetric sensors.[2]
The principles and protocols outlined in this document provide a robust starting point for researchers and drug development professionals to explore the potential of this compound and its derivatives in the exciting and impactful field of chemical sensing.
References
- Al-Saraj, M. R., Saadeh, S. M., & Abdel-Latif, M. S. (2003). Cu(II) Ion-Selective Electrodes Based on Cu(II) Complex with Cyclized Salophen.
- Bencini, A., & Lippolis, V. (2014). Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. Molecules, 19(11), 17621-17647.
- El-Sayed, Y. S., et al. (2023). Simple dihydropyridine-based colorimetric chemosensors for heavy metal ion detection, biological evaluation, molecular docking, and ADMET profiling. Scientific Reports, 13(1), 15474.
- Gupta, V. K., et al. (2014). Fabrication of novel sensors based on a synthesized acyclic pyridine derivative ionophore for potentiometric monitoring of copper. RSC Advances, 4(48), 25339-25347.
- Huh, H. S., & Lee, S. W. (2007). Synthesis and crystal structures of N,N'-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diamine and its diprotonated salt. Journal of the Korean Chemical Society, 51(5), 442-447.
- Lizondo-Sabater, J., et al. (2008). Ion-selective electrodes for anionic surfactants using a cyclam derivative as ionophore. Talanta, 74(4), 986-995.
- Moon, J. O., et al. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate.
- Pretsch, E. (2007). Potentiometric Sensors for Heavy Metals – An Overview. CHIMIA International Journal for Chemistry, 61(6), 347-352.
- RSC Publishing. (2014). Fabrication of novel sensors based on a synthesized acyclic pyridine derivative ionophore for potentiometric monitoring of copper. RSC Advances.
- Singh, A., & Srivastav, S. (2023). A Review on Pyridine Based Colorimetric and Fluorometric Chemosensor for Detection of Hg ion. Journal of Fluorescence, 33(5), 3629-3647.
- Wardzinska, J., & Ruzgas, T. (2022). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Sensors, 22(13), 4887.
- Zhang, L. M., et al. (2011). (1R,2R)-2-(Pyridin-4-yl-methyl-amino)-cyclo-hexa-naminium Chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o676.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Fabrication of novel sensors based on a synthesized acyclic pyridine derivative ionophore for potentiometric monitoring of copper - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. New Materials Used for the Development of Anion-Selective Electrodes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The primary and most efficient route to this compound is the reductive amination of 4-pyridinecarboxaldehyde with cyclohexylamine. While straightforward in principle, optimizing yield and purity requires careful control of reaction parameters. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient synthesis of your target compound.
Part 1: Foundational Protocol & Mechanism
The synthesis proceeds via a two-step, one-pot reaction:
-
Imine Formation: Nucleophilic attack of cyclohexylamine on the carbonyl carbon of 4-pyridinecarboxaldehyde forms a hemiaminal, which then dehydrates to the corresponding N-(pyridin-4-ylmethylene)cyclohexanamine (an imine).
-
Reduction: A selective reducing agent reduces the imine C=N double bond to a single bond, yielding the final secondary amine product.
A reliable starting point for this synthesis is the use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[1][2][3]
Diagram: Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are typically traced back to one of three areas: inefficient imine formation, competing side reactions, or suboptimal reduction.
Potential Cause A: Incomplete Imine Formation The formation of the imine intermediate is a reversible, equilibrium-driven process.[4] If water is not effectively removed or the pH is not optimal, the equilibrium will favor the starting materials.
-
Solution: While not always necessary with a mild reductant like STAB, ensuring an anhydrous environment can help. Using a solvent like 1,2-dichloroethane (DCE) and adding 3Å molecular sieves can drive the equilibrium toward the imine.[3]
Potential Cause B: Side Reaction - Aldehyde Reduction If a non-selective or overly powerful reducing agent is used (like sodium borohydride, NaBH₄), it can directly reduce the starting aldehyde to 4-pyridinemethanol.[1][5] This is a common cause of low yield in two-step procedures where the borohydride is added too early or is too reactive.
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice here. Its attenuated reactivity, due to the electron-withdrawing acetoxy groups, makes it highly selective for the protonated iminium ion over the neutral aldehyde.[1][2]
Potential Cause C: Side Reaction - Over-Alkylation The desired secondary amine product can, in some cases, react with another molecule of the aldehyde to form a tertiary amine.[6][7]
-
Solution: This is less common with a 1:1 stoichiometry but can be suppressed by ensuring the aldehyde is the limiting reagent or by using a stepwise procedure where the imine is formed first, followed by reduction.[3][8]
Optimized Protocol for High Yield
| Parameter | Recommended Condition | Rationale & Citation |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; minimizes aldehyde reduction. Ideal for one-pot procedures.[1][3] |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.1-1.2 eq), NaBH(OAc)₃ (1.2-1.5 eq) | A slight excess of the amine and reducing agent ensures the complete conversion of the limiting aldehyde. |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Aprotic solvents that are compatible with STAB and facilitate imine formation.[3][5] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature, avoiding thermal decomposition. |
| Reaction Time | 12-24 hours | Monitor by TLC until the aldehyde starting material is consumed. |
FAQ 2: How do I choose the right reducing agent? My lab only has Sodium Borohydride.
While STAB is ideal, Sodium Borohydride (NaBH₄) can be used effectively if the procedure is modified. The key is to separate the imine formation and reduction steps to prevent the premature reduction of the aldehyde.[1][5]
| Reagent | Pros | Cons | Recommended Procedure |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines, tolerates acidic conditions.[2][3] | More expensive, moisture-sensitive.[5] | One-Pot: Combine aldehyde, amine, and STAB in DCE and stir at room temperature.[3] |
| NaBH₄ | Inexpensive, powerful reductant.[2] | Can reduce the starting aldehyde; requires careful pH control and procedural changes.[1][5] | Two-Step: 1. Dissolve aldehyde and amine in methanol (MeOH). 2. Stir for 1-2 hours to form the imine. 3. Cool in an ice bath and add NaBH₄ portion-wise.[1] |
| NaBH₃CN | Selective for imines at acidic pH.[9] | Highly toxic (generates HCN gas in acidic conditions), requires careful handling.[10] | Not recommended unless necessary for specific substrate compatibility. |
Diagram: Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
FAQ 3: My product streaks badly on silica TLC/column chromatography. How can I purify it effectively?
This is a classic issue when purifying basic amines on standard silica gel. The amine's basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and difficult elution.[11][12]
Solution A: Modify the Mobile Phase Adding a small amount of a competing base to your eluent can neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Protocol: Use a standard mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine (TEA) or ammonium hydroxide.[11][13] Always add the modifier to both the mobile phase and the slurry used to pack the column for best results.[13]
Solution B: Use an Alternative Stationary Phase If streaking persists, switching to a different stationary phase is highly effective.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[14]
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which masks the acidic silanols and provides an ideal, non-interactive surface for purifying basic amines.[12][15] This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[11]
Part 3: Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis using NaBH(OAc)₃
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add cyclohexylamine (1.1 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may become slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 9:1 DCM:MeOH with 1% TEA) until the aldehyde spot has been completely consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography using the methods described in FAQ 3 to yield this compound as a liquid.[16]
References
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. Acme Synthetic Chemicals. [Link]
-
Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. ResearchGate. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Purifying amines on silica. Org Prep Daily. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. [Link]
-
Product ratios a and yields obtained after reductive amination b... ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]
-
Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Molbase. [Link]
-
Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. National Institutes of Health. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]
Sources
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- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 15. teledyneisco.com [teledyneisco.com]
- 16. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]
Technical Support Center: Purification of N-(pyridin-4-ylmethyl)cyclohexanamine
Welcome to the technical support center for the purification of N-(pyridin-4-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the underlying chemical principles of various purification techniques and offer step-by-step protocols to address common challenges encountered during its isolation.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses distinct structural features that dictate its purification strategy. It incorporates a basic pyridine ring and a more basic secondary aliphatic amine (cyclohexanamine moiety). This dual basicity is a critical handle for purification via acid-base extraction and salt formation.
| Property | Value/Estimate | Significance for Purification |
| Molecular Weight | 190.29 g/mol | Standard molecular weight for a small molecule. |
| XLogP3 (Lipophilicity) | 2.0[1] | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents but also some water solubility of its protonated form. |
| pKa (Pyridine Nitrogen) | ~5.2 (estimated from pyridine) | The pyridine nitrogen is basic and can be protonated under acidic conditions. |
| pKa (Cyclohexanamine Nitrogen) | ~10.6 (estimated from cyclohexylamine)[2] | The cyclohexanamine nitrogen is a stronger base and will be readily protonated by even weak acids. |
| Boiling Point | High (estimated >250 °C) | Due to its molecular weight and hydrogen bonding capability, vacuum distillation is likely required if distillation is chosen as a purification method. |
| Physical Form | Likely a liquid or a low-melting solid at room temperature[1] | This will influence the choice between crystallization and distillation. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. What is the likely cause and the best first step for purification?
A1: Dark coloration in amine-containing compounds often arises from minor impurities formed through oxidation or side reactions. An excellent first purification step is an acid-base extraction. This technique leverages the basic nature of your compound to separate it from non-basic impurities. By dissolving your crude product in an organic solvent and washing with an aqueous acid, the protonated amine will move to the aqueous layer, leaving many colored impurities behind in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your purified amine.
Q2: I'm struggling to remove the starting materials (cyclohexylamine and 4-picolylamine). What do you recommend?
A2: Both starting materials are also basic and will follow your product during a simple acid-base extraction. If distillation is not feasible due to high boiling points, column chromatography is the most effective technique for separating compounds with similar functionalities. A silica gel column with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of a basic modifier (like triethylamine) should provide good separation. The triethylamine is crucial to prevent peak tailing of the amines on the acidic silica gel.
Q3: Can I purify this compound by crystallization?
A3: Yes, crystallization can be a highly effective method, especially for removing minor impurities. You have two main options:
-
Crystallization of the free base: This may be challenging if the compound is an oil at room temperature. You would need to find a solvent system where the free base has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
-
Crystallization of a salt: This is often a more reliable method. Reacting your crude product with an acid (e.g., hydrochloric acid, oxalic acid, or tartaric acid) will form a salt that is often a stable, crystalline solid. These salts typically have very different solubility profiles from the free base and can be recrystallized from polar solvents like ethanol, isopropanol, or water/alcohol mixtures.[3][4]
Troubleshooting Guide: From Crude Product to Purified Compound
This section provides a problem-oriented approach to common purification challenges.
Problem 1: Low Purity After Synthesis, Presence of Non-Basic Impurities
-
Symptom: NMR or LC-MS analysis shows significant peaks that are not starting materials or the desired product. The product may be a dark-colored oil or solid.
-
Underlying Cause: Side reactions during synthesis may have produced non-basic organic byproducts.
-
Solution: Liquid-Liquid Acid-Base Extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer. Repeat the acidic wash 2-3 times to ensure complete extraction.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This will deprotonate your compound, causing it to separate from the aqueous layer.
-
Re-extraction: Extract the now basic aqueous layer with a fresh portion of ethyl acetate or DCM (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Problem 2: Contamination with Basic Starting Materials or Byproducts
-
Symptom: Analytical data indicates the presence of cyclohexylamine, 4-picolylamine, or other basic impurities.
-
Underlying Cause: Incomplete reaction or side reactions producing basic byproducts that co-extract with the desired product during acid-base extraction.
-
Solution: Flash Column Chromatography.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection:
-
Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity with ethyl acetate or methanol.
-
Crucially, add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of your basic compounds.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and load it onto the column. Alternatively, for less soluble materials, dry-load the sample onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: Product is an Oil and Difficult to Handle, or Requires High Purity for Final Application
-
Symptom: The purified free base is an oil, making it difficult to weigh and handle. Alternatively, very high purity is required for applications like drug development.
-
Underlying Cause: The free base may have a low melting point. Minor impurities may also be preventing crystallization.
-
Solution: Salt Formation and Recrystallization.
-
Dissolution of Free Base: Dissolve the purified free base in a suitable solvent like isopropanol, ethanol, or ethyl acetate.
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., 1.2 M HCl in ethanol, or a saturated solution of oxalic acid in ethanol) dropwise to the stirred solution of the free base. A precipitate should form.
-
Crystallization:
-
Slow Cooling: Heat the mixture until the salt redissolves, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Anti-Solvent Addition: If the salt is too soluble, an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether or hexanes) can be added dropwise to the solution at room temperature to induce crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure, solid salt of your compound.
Visualization of Purification Workflow
Below is a decision-making flowchart to guide you through the purification process.
Caption: Decision tree for purification of this compound.
References
-
PubChem. Cyclohexyl(pyridin-4-ylmethyl)azanium. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. Available at: [Link]
-
Moon, M., Huh, H. & Lee, C. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 884-887 (2016). Available at: [Link]
-
PubChem. N-Methylcyclohexylamine. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. Chemical Properties of Cyclohexanamine, N-methyl-. Available at: [Link]
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ChemSynthesis. cyclohexanamine. Available at: [Link]
-
Stenutz. cyclohexanamine. Available at: [Link]
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RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available at: [Link]
-
Wikipedia. Cyclohexylamine. Available at: [Link]
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Google Patents. Purification of cyclohexylamine.
-
WebQC.org. Cyclohexylamine (C6H13N) properties. Available at: [Link]
-
PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
ChemRxiv. Base-mediated C4-selective C-H-sulfonylation of pyridine. Available at: [Link]
- Google Patents. Chemical separation process for the recovery of n-phenylcyclohexylamine.
-
PrepChem.com. Preparation of cyclohexylamine. Available at: [Link]
-
PubMed Central. N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. Available at: [Link]
-
IUCr. Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride. Available at: [Link]
-
PubChem. N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]
-
PubChem. N-cyclohexylpyridin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
Chemcd. 1-n-methyl-1-n-(pyridin-4-ylmethyl)cyclohexane-1,2-diamine. Available at: [Link]
-
PubChem. Cyclohexylamine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine, C17H30N2. Available at: [Link]
- Google Patents. Preparation method of trans-4-methyl cyclohexylamine.
-
ResearchGate. HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. Available at: [Link]
-
PubMed Central. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]
-
ResearchGate. Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Available at: [Link]
-
MDPI. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Available at: [Link]
Sources
- 1. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate common challenges and optimize your experimental outcomes.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound is through a one-pot reductive amination reaction.[1][2] This process typically involves the reaction of a carbonyl compound (cyclohexanone) with an amine (4-aminomethylpyridine or picolylamine), or alternatively, cyclohexylamine with 4-pyridinecarboxaldehyde, in the presence of a suitable reducing agent.[1][3] The reaction proceeds via the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.[4][5]
This guide will primarily focus on the challenges arising from the reductive amination pathway, which, despite its utility, can be prone to specific impurity generation and yield issues if not carefully controlled.
Visualizing the Synthetic Pathway
The core of the synthesis is the reductive amination process. The diagram below illustrates the two primary, analogous routes to the target molecule.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Issue 1: Low Yield of the Desired Product
Q: My reaction yield is consistently low. What are the common causes?
A: Low yields in reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the choice of reducing agent.
-
Cause A: Premature Reduction of the Carbonyl Starting Material. If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce your starting aldehyde or ketone before it has a chance to form the imine with the amine.[4][6][7] This is a competitive side reaction that consumes your starting material without forming the product.
-
Solution:
-
Stepwise Procedure: First, allow the carbonyl and amine to stir together in a suitable solvent (like methanol or ethanol) for a period (e.g., 1-2 hours) to ensure the imine intermediate forms. Monitor imine formation by TLC or NMR if possible.[8] Then, cool the reaction mixture (e.g., to 0°C) before slowly adding the NaBH₄.[7]
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a milder and more selective reducing agent that is often preferred for one-pot reductive aminations.[3][6] It is less likely to reduce the starting carbonyl compound, favoring the reduction of the iminium ion once it forms.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective, selective agent.[4][9]
-
-
-
Cause B: Incomplete Imine Formation. The equilibrium between the reactants and the imine might not favor the imine, especially if water, a byproduct of the condensation, is not effectively removed.
-
Solution:
-
Issue 2: Presence of Unexpected Impurities in Analytical Data (NMR, LC-MS)
Q: I see a significant peak in my analysis that corresponds to the molecular weight of my starting aldehyde/ketone's corresponding alcohol. Why?
A: This is a classic sign of the premature reduction of the carbonyl starting material, as discussed in the low yield section. The reducing agent is reacting with the carbonyl group before it can form the imine.
-
Root Cause Analysis:
-
Reducing Agent Reactivity: NaBH₄ is capable of reducing aldehydes and ketones directly.[6]
-
Reaction Conditions: Adding the reducing agent too early or at too high a temperature can favor this side reaction.
-
-
Troubleshooting Protocol:
-
Confirm Imine Formation First: Before adding the reducing agent, take an aliquot of the reaction mixture (after allowing the amine and carbonyl to react) and analyze it (e.g., by ¹H NMR) to confirm the disappearance of the aldehyde proton or a shift in the signals corresponding to the formation of the C=N bond.
-
Switch to a Selective Reductant: The most reliable solution is to switch to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are well-documented to selectively reduce the imine/iminium ion in the presence of the carbonyl group.[4][9]
-
Q: My mass spectrometry data shows a peak with a mass corresponding to a di-alkylated or tri-alkylated amine. How is this forming?
A: This impurity arises from the product (a secondary amine) reacting again with the carbonyl starting material and undergoing a second reductive amination to form a tertiary amine. This is a common problem in reductive aminations.[3][4]
-
Mechanism of Formation:
-
The desired secondary amine product, this compound, still has a reactive N-H bond.
-
It can act as a nucleophile, attacking another molecule of 4-pyridinecarboxaldehyde (or cyclohexanone).
-
This forms a new iminium ion, which is then reduced to yield a tertiary amine, such as N-cyclohexyl-N,N-bis(pyridin-4-ylmethyl)amine.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine component (e.g., 1.1 to 1.2 equivalents of cyclohexylamine) relative to the carbonyl component. This ensures the carbonyl is consumed, minimizing its availability to react with the secondary amine product.
-
Slow Addition: Add the carbonyl compound slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the carbonyl, favoring the initial reaction with the primary amine over the subsequent reaction with the secondary amine product.
-
Caption: Formation pathway of the tertiary amine impurity.
Issue 3: Starting Material Stability and Purity
Q: My 4-pyridinecarboxaldehyde starting material is a brown liquid, not yellow. Does this matter?
A: Yes, this can significantly impact your reaction. 4-Pyridinecarboxaldehyde is known to be sensitive to air and humidity.[10] A brown color often indicates the presence of oxidation impurities.
-
Common Degradation Product: The aldehyde can oxidize to 4-pyridinecarboxylic acid (isonicotinic acid). This impurity will not participate in the reductive amination and can complicate purification.
-
Best Practices:
-
Use Fresh or Purified Aldehyde: Always use a fresh bottle or purify older material by distillation if necessary.
-
Inert Atmosphere: Store the aldehyde under an inert gas like nitrogen or argon and handle it quickly to minimize air exposure.[10]
-
Protocols for Impurity Analysis and Control
Accurate analysis is key to troubleshooting. Here are baseline protocols for HPLC and GC-MS analysis.
Table 1: Summary of Common Impurities and Analytical Methods
| Impurity Name | Source | Recommended Analytical Technique | Expected Observation |
| Cyclohexanol / 4-Pyridinemethanol | Premature reduction of starting material | GC-MS, LC-MS | Peak with M.W. corresponding to reduced carbonyl |
| Unreacted Cyclohexanone / 4-Pyridinecarboxaldehyde | Incomplete reaction | GC-MS, LC-MS, TLC | Peaks/spots corresponding to starting materials |
| Imine Intermediate | Incomplete reduction | LC-MS | Peak with M.W. = (M_amine + M_carbonyl - 18) |
| Tertiary Amine (Over-alkylation) | Reaction of product with starting material | LC-MS | Peak with M.W. corresponding to di-alkylation |
| 4-Pyridinecarboxylic Acid | Oxidation of starting aldehyde | HPLC, LC-MS | Peak corresponding to the acid impurity |
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is well-suited for monitoring the reaction progress and final purity, especially for separating the polar starting materials, product, and polar impurities.[11][12]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection, typically around 254-260 nm for the pyridine moiety.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile starting materials and byproducts, like cyclohexanol.[13][14]
-
Instrumentation: GC-MS system with a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Sample Preparation: Samples can often be injected directly after dilution in a suitable solvent like dichloromethane or ethyl acetate. For compounds with active N-H groups, derivatization with a silylating agent (e.g., BSTFA) may improve peak shape, though it is often not necessary for simple identification.[15]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2014). Is anyone familiar with a reductive amination? Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of N-(pyridin-4-ylmethyl)cyclohexanamine
Welcome to the dedicated technical support center for the crystallization of N-(pyridin-4-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality crystalline material of this compound. Drawing upon established principles of physical chemistry and crystallization science, this document provides in-depth, practical solutions in a direct question-and-answer format.
Physicochemical Properties Overview
Understanding the inherent properties of this compound is the foundation of a successful crystallization strategy. The molecule's structure, featuring a basic secondary amine, a cyclohexyl group, and a pyridine ring, dictates its behavior in various solvent systems.
| Property | Value / Description | Significance for Crystallization |
| Molecular Formula | C₁₂H₁₈N₂ | - |
| Molecular Weight | 190.29 g/mol (for free base) | Influences dissolution kinetics. |
| Key Functional Groups | Secondary Amine (-NH-), Pyridine Ring | Both groups are basic and can act as hydrogen bond acceptors. The amine proton is a hydrogen bond donor. This duality is critical for solvent selection and crystal packing. |
| Predicted XLogP3-AA | 2.0 | Suggests moderate lipophilicity, indicating solubility in a range of organic solvents.[1] |
| Hydrogen Bond Donors | 1 (Amine N-H) | Enables formation of strong intermolecular interactions, which are crucial for building a stable crystal lattice.[1] |
| Hydrogen Bond Acceptors | 2 (Amine N, Pyridine N) | Allows for multiple hydrogen bonding motifs, potentially leading to polymorphism. The pyridine nitrogen is a particularly good acceptor.[1] |
| Basicity (pKa) | Not explicitly found, but expected to have two pKa values: one for the cyclohexylamine nitrogen (similar to cyclohexylamine, pKa ≈ 10.6) and one for the pyridine nitrogen (pKa ≈ 5.2).[2] | The molecule's charge state is highly dependent on pH. This can be leveraged to control solubility dramatically.[3][4] |
Troubleshooting Guide: Addressing Specific Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the temperature of the solution is above the melting point of the solute at that specific concentration.[6] For this compound, this can be caused by:
-
High Impurity Levels: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[6][7] The oil phase often acts as a better solvent for these impurities, trapping them upon eventual solidification and defeating the purpose of purification.[5][8]
-
Excessive Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly can generate a level of supersaturation that favors the kinetically faster, but thermodynamically less stable, liquid phase separation.[5]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oiling out.
Q2: I'm not getting any crystals at all, even after cooling for an extended period. What should I do?
A2: Inducing Nucleation in a Reluctant Solution
A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation or that the kinetic barrier to nucleation has not been overcome.
Recommended Actions:
-
Increase Supersaturation: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool slowly again.[6] Be cautious not to evaporate too much solvent, as this can lead to rapid crashing out or oiling.
-
Induce Nucleation (Mechanical Methods):
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a single, tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.
-
-
Drastic Cooling: If room temperature and ice baths are ineffective, try cooling the solution in a dry ice/acetone bath. This can sometimes force nucleation, though it may result in smaller, less pure crystals initially. These can then be used as seed crystals in a subsequent, more controlled crystallization.
-
Change the Solvent System: The current solvent may be too good. Consider switching to a solvent in which the compound has lower solubility or employ an anti-solvent crystallization method.
Q3: My crystallization yield is very low (<30%). How can I improve it?
A3: Maximizing Product Recovery
A low yield is most often a consequence of using too much solvent, where a significant portion of your compound remains dissolved in the mother liquor.[6]
Strategies for Yield Improvement:
-
Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.
-
Maximize Cooling: Ensure the flask is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or refrigerator for several hours) to minimize the compound's solubility in the mother liquor.
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), test it for remaining product. Place a drop on a watch glass and let it evaporate. A significant solid residue indicates that more product can be recovered.
-
Second Crop Recovery: If the mother liquor is rich in product, you can concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Given the molecule's moderate polarity, a good starting point is to screen solvents of varying polarity. The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the amine and pyridine nitrogens, often providing the ideal "hot-high/cold-low" solubility profile. Ethanol is a good first choice.[9] |
| Esters | Ethyl Acetate | A medium-polarity solvent that is less polar than alcohols and may provide a good solubility differential. |
| Ketones | Acetone | Another medium-polarity option. Its volatility can be useful for slow evaporation techniques. |
| Aromatic | Toluene | Can engage in π-π stacking with the pyridine ring. Often used in a co-solvent system with a non-polar solvent like heptane or hexane. |
| Ethers | Diethyl Ether, MTBE | The compound is likely to have lower solubility in ethers; they are excellent candidates for use as anti-solvents. |
Experimental Protocol: Solvent Screening
-
Place ~10-20 mg of your crude compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each drop. Note the solubility.
-
If a compound is insoluble at room temperature, gently heat the test tube. If it dissolves, it's a potential candidate.
-
Cool the tubes that showed good hot solubility to see if crystals form.
Q2: How does pH affect the crystallization of this compound? Should I crystallize the free base or a salt?
A2: The pH of the crystallization medium is a critical parameter.[4][10] Both the secondary amine and the pyridine nitrogen are basic and can be protonated by acid.
-
Free Base (Higher pH): At neutral to basic pH, the compound is uncharged. It will be more soluble in organic solvents and less soluble in water. Crystallization from organic solvents like ethanol or ethyl acetate is targeting the neutral form.
-
Salt Form (Lower pH): Adding an acid (like HCl or H₂SO₄) will protonate one or both nitrogen atoms, forming a salt (e.g., a hydrochloride).[9] These salts are ionic and typically have drastically different solubility profiles—they are often much more soluble in polar solvents like water or ethanol and insoluble in non-polar organic solvents.
Recommendation:
Crystallizing the compound as a salt is a powerful purification strategy for amines.[11][12] If your crude material contains non-basic impurities, converting your product to a salt can leave those impurities behind in the organic solvent. A common and effective method is to dissolve the crude free base in a solvent like ethanol or isopropanol and then add a solution of HCl (e.g., 2M HCl in ethanol) dropwise until the solution is acidic (pH 4-5), which often induces crystallization of the hydrochloride salt.[9]
Workflow for pH Modification:
Caption: Workflow for salt formation and crystallization.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization (Free Base)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol) in small portions while stirring and gently heating on a hot plate. Continue adding solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towel). Slow cooling is key to forming large, well-defined crystals.[6]
-
Maximizing Yield: Once at room temperature, transfer the flask to an ice bath for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add a "poor" solvent or "anti-solvent" (one in which the compound is insoluble, e.g., hexane or water) dropwise.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. This process can be accelerated by cooling.
-
Isolation & Drying: Collect and dry the crystals as described in the slow cooling protocol.
References
-
Lee, J. H., Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1453–1456. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4743377, Cyclohexyl(pyridin-4-ylmethyl)azanium. [Link]
-
Hosten, E. C., et al. (2021). The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine, C17H30N2. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 435-437. [Link]
- Google Patents. (2011). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
Shafique, R., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(15), 4987. [Link]
-
Chemical Engineering Science. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Chemical Engineering Science, 245, 116843. [Link]
-
Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1073. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
- Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. Washington, DC: U.S.
-
Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
-
Gilon, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204-210. [Link]
-
Wikipedia. (2023). Cyclohexylamine. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Wouters, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5417-5426. [Link]
-
Keten, S., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(11), 6425-6436. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Optimizing N-Alkylation of Cyclohexanamine
Welcome to the technical support center for the N-alkylation of cyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this fundamental transformation.
Section 1: Troubleshooting Common Issues
FAQ 1: Low to No Product Formation
Question: I am observing very low conversion of my cyclohexanamine to the desired N-alkylated product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the N-alkylation of cyclohexanamine can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. For SN2 reactions, the reactivity order is I > Br > Cl > F. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide to significantly increase the reaction rate.[1]
-
Choice of Base: A suitable base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[2]
-
For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective and easy to remove during workup.[3]
-
If you experience solubility issues with inorganic bases, consider organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
-
Solvent Selection: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.
-
Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[3]
-
Ensure your starting materials and base are sufficiently soluble in the chosen solvent.[4]
-
-
Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary activation energy to overcome reaction barriers, especially with less reactive alkylating agents or sterically hindered substrates.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Section 2: Managing Side Reactions
FAQ 2: Over-alkylation and Formation of Quaternary Ammonium Salts
Question: My reaction is producing a significant amount of di-alkylated and even tri-alkylated cyclohexanamine, and in some cases, a quaternary ammonium salt. How can I favor mono-alkylation?
Answer:
Over-alkylation is a common challenge because the N-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[5][6] This leads to a mixture of products. Here are strategies to promote selective mono-alkylation:
-
Stoichiometry Control: Using a large excess of cyclohexanamine relative to the alkylating agent can statistically favor the mono-alkylation product. This is often a simple and effective first approach.
-
Alternative Methodologies:
-
Reductive Amination: This is a highly reliable method for controlled mono-alkylation.[5] It involves the reaction of cyclohexanamine with an aldehyde or ketone to form an imine, which is then reduced in situ.[5][7] This two-step, one-pot process avoids the issue of over-alkylation.[5][7]
-
"Borrowing Hydrogen" Catalysis: This atom-economical method uses an alcohol as the alkylating agent in the presence of a metal catalyst.[8][9] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination.[8]
-
-
Cesium Salts: In some cases, the addition of cesium salts, such as cesium carbonate or cesium hydroxide, has been shown to improve the selectivity for mono-alkylation.[10]
Comparative Overview of N-Alkylation Strategies
| Method | Alkylating Agent | Key Advantages | Common Issues |
| Direct Alkylation | Alkyl Halides | Simple procedure, readily available reagents. | Over-alkylation is common, formation of byproduct salts.[6][11] |
| Reductive Amination | Aldehydes/Ketones | Excellent control over mono-alkylation, high yields.[5][7] | Requires a suitable reducing agent (e.g., NaBH(OAc)₃).[7] |
| "Borrowing Hydrogen" | Alcohols | Atom-economical, environmentally friendly.[8][9] | Requires a specific catalyst (often precious metals).[8] |
Section 3: Purification and Workup Challenges
FAQ 3: Difficulty in Separating Product from Starting Material and Byproducts
Question: I am struggling to purify my N-alkylated cyclohexanamine from unreacted starting material and the dialkylated byproduct. What purification strategies are most effective?
Answer:
Purifying closely related amines can be challenging due to their similar physical properties. A combination of techniques is often necessary:
-
Acid-Base Extraction: This is a powerful technique to separate amines from neutral organic compounds and from each other based on their basicity.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic amines will be protonated and move into the aqueous layer.
-
By carefully adjusting the pH of the aqueous layer, it may be possible to selectively precipitate or extract the different amine salts.[12]
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine salts and then extract the free amines back into an organic solvent.
-
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.
-
A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking of the amines) is typically effective.
-
Monitor the separation by TLC to identify the fractions containing your desired product.
-
-
Distillation: If the boiling points of your product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, particularly on a larger scale.[13]
General Experimental Protocol: Reductive Amination of Cyclohexanamine
This protocol provides a general procedure for the N-alkylation of cyclohexanamine with an aldehyde via reductive amination, a method known for its high selectivity for mono-alkylation.[5][7]
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanamine (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Flow for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
References
- Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
- BenchChem. (2025).
- Sciencemadness.org. (2022, March 3).
- MDPI. (n.d.).
- CCS Chemistry. (2025, July 11).
- Royal Society of Chemistry. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- (n.d.). Cyclohexylamine (C6H13N) properties.
- BenchChem. (2025).
- Master Organic Chemistry. (2017, May 26).
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.). US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine.
- (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B.
- National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- BenchChem. (2025).
- Organic Letters. (2024, June 4).
- Wikipedia. (n.d.).
- National Institutes of Health. (2016, October 6).
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- ResearchGate. (2020, February 11).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine - Google Patents [patents.google.com]
- 13. chemcess.com [chemcess.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine
Welcome to the technical support center for the synthesis of N-(pyridin-4-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic route.
Overview of the Primary Synthetic Route: Reductive Amination
The most common and efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This process involves the condensation of pyridine-4-carboxaldehyde and cyclohexylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
This method is favored for its high atom economy and avoidance of harsh reagents. However, like any chemical transformation, it is not without its potential pitfalls. Careful control of reaction parameters is crucial to maximize the yield of the target molecule while minimizing the formation of unwanted side products.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low, and I observe a significant amount of unreacted pyridine-4-carboxaldehyde. What is the likely cause?
A1: Low conversion of the starting aldehyde is often due to inefficient imine formation or premature decomposition of the reducing agent.
-
Inefficient Imine Formation: The condensation of an aldehyde and an amine to form an imine is a reversible, equilibrium-driven reaction.[1] The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction forward.
-
Azeotropic Removal of Water: If the solvent allows, azeotropic distillation using a Dean-Stark apparatus can be an effective method for water removal.
-
-
-
Reducing Agent Stability: Sodium triacetoxyborohydride (NaBH(OAc)₃), a common reducing agent for this transformation, is sensitive to moisture and can decompose if exposed to water for extended periods.[2]
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Add the reducing agent to the reaction mixture after allowing sufficient time for imine formation.
-
-
Q2: My NMR and LC-MS analyses show a significant byproduct with a mass corresponding to the starting aldehyde being reduced to an alcohol (4-pyridinemethanol). Why is this happening?
A2: The formation of 4-pyridinemethanol is a common side reaction that occurs when the reducing agent reacts with the starting aldehyde before it can form the imine. This is particularly problematic with less selective reducing agents.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This reagent is a strong reducing agent and can readily reduce both aldehydes and the intermediate imine.[2] Its use in a one-pot reaction often leads to significant alcohol byproduct formation.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[3] This selectivity is key to minimizing alcohol formation in a one-pot procedure.
-
Pyridine-Borane Complex: This is another mild reducing agent that can be used as an alternative to cyanoborohydride-based reagents.[4]
-
-
Troubleshooting:
-
Switch to a More Selective Reducing Agent: If you are using NaBH₄, switching to NaBH(OAc)₃ is highly recommended for one-pot reductive aminations.
-
Two-Step Procedure: If NaBH₄ must be used, a two-step procedure can be employed. First, allow the imine to form completely (monitoring by TLC or NMR), and then add the NaBH₄ to the reaction mixture.[5]
-
Q3: I am observing a byproduct with a higher molecular weight than my desired product. What could this be?
A3: The most likely high-molecular-weight byproduct is the tertiary amine, formed through over-alkylation of the desired secondary amine product. This occurs when the newly formed this compound reacts with another molecule of pyridine-4-carboxaldehyde and is subsequently reduced.
-
Mechanism of Over-Alkylation: The secondary amine product is still nucleophilic and can compete with the starting cyclohexylamine for reaction with the aldehyde.[5]
-
Troubleshooting:
-
Stoichiometry Control: Using a slight excess of the starting amine (cyclohexylamine) can help to outcompete the secondary amine product in the reaction with the aldehyde.
-
Slow Addition of the Aldehyde: Adding the pyridine-4-carboxaldehyde slowly to the reaction mixture containing the cyclohexylamine and the reducing agent can help to maintain a low concentration of the aldehyde, thus disfavoring the second alkylation step.
-
Q4: My final product appears to have impurities that are difficult to remove by standard column chromatography. What are these and how can I purify my product?
A4: Persistent impurities could be structurally similar byproducts or unreacted starting materials that have similar polarities to the desired product.
-
Potential Impurities:
-
Unreacted Cyclohexylamine: Can be difficult to separate due to its basic nature.
-
Over-alkylation Product: The tertiary amine may have a similar polarity to the secondary amine product.
-
-
Purification Strategies:
-
Acid-Base Extraction: The basicity of the amine products can be exploited for purification.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine products will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amines, causing them to precipitate or be extractable with an organic solvent.
-
Extract the product into an organic solvent, dry, and concentrate.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For this compound, which can be an oil or a low-melting solid, conversion to a hydrochloride salt can facilitate crystallization and purification.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this reductive amination? A1: The optimal pH for reductive amination is typically in the mildly acidic range of 5-7. This is a compromise: the reaction needs to be acidic enough to catalyze the dehydration step of imine formation, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. Acetic acid is often added as a catalyst to achieve the appropriate pH.
Q2: Can I use an alternative to borohydride-based reducing agents? A2: Yes, catalytic transfer hydrogenation is a viable and often "greener" alternative. This method typically employs a transition metal catalyst (e.g., palladium on carbon) and a hydrogen donor (e.g., ammonium formate, formic acid, or isopropanol) to effect the reduction.[7]
Q3: How can I monitor the progress of the reaction? A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate, with a small amount of triethylamine to prevent streaking of the basic amine spots. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used to see the spots. You should monitor the disappearance of the pyridine-4-carboxaldehyde spot and the appearance of the product spot.
Experimental Workflow and Data
Optimized Protocol for Reductive Amination
This protocol provides a reliable method for the synthesis of this compound.
Materials:
| Reagent/Material | Molecular Weight | Quantity (mmol) | Volume/Mass |
| Pyridine-4-carboxaldehyde | 107.11 g/mol | 10 | 1.07 g |
| Cyclohexylamine | 99.17 g/mol | 11 | 1.09 g (1.2 mL) |
| Sodium triacetoxyborohydride | 211.94 g/mol | 15 | 3.18 g |
| Acetic Acid | 60.05 g/mol | 10 | 0.60 g (0.57 mL) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add pyridine-4-carboxaldehyde (10 mmol) and dichloromethane (50 mL).
-
Add cyclohexylamine (11 mmol) followed by acetic acid (10 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (15 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by acid-base extraction as described in the troubleshooting section.
Expected Characterization Data for this compound:
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.28 g/mol
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 2H), 7.25 (d, 2H), 3.75 (s, 2H), 2.50 (m, 1H), 1.90-1.60 (m, 5H), 1.30-1.00 (m, 5H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 149.5, 123.0, 58.0, 52.0, 33.5, 26.5, 25.0.
-
Mass Spectrometry (ESI+): m/z 191.15 [M+H]⁺.
Visualization of Reaction Pathways
The following diagram illustrates the main reaction pathway and key side reactions in the synthesis of this compound.
Caption: Main and side reaction pathways.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Human Metabolome Database. (n.d.). Cyclohexylamine. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Molbase. (n.d.). Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Cyclohexanamine, N-methyl-n-propyl-. [Link]
-
PubChem. (n.d.). Cyclohexylamine. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (1R*,4R*)-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine h… [cymitquimica.com]
- 7. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up N-(pyridin-4-ylmethyl)cyclohexanamine Production
Welcome to the technical support center for the synthesis and scale-up of N-(pyridin-4-ylmethyl)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome challenges in your experimental work, ensuring a robust and scalable production process.
Introduction: The Scientific Foundation of this compound Synthesis
This compound is a secondary amine synthesized via reductive amination. This reaction involves the condensation of a carbonyl compound, cyclohexanone, with a primary amine, 4-pyridinemethanamine, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine product. The efficiency and selectivity of this process are highly dependent on the choice of reducing agent and reaction conditions.
The overall synthetic pathway is illustrated below:
Caption: Reductive Amination Workflow
This guide will delve into the practical aspects of this synthesis, focusing on common issues and their resolutions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method is a one-pot reductive amination of cyclohexanone with 4-pyridinemethanamine. This approach is favored for its efficiency, as the intermediate imine is reduced as it is formed, driving the equilibrium towards the product.[1]
Q2: Which reducing agent is recommended for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for this transformation.[2][3] It is mild enough to not significantly reduce the starting cyclohexanone while efficiently reducing the in situ formed iminium ion.[3][4] This selectivity is crucial for achieving high yields and purity.
Q3: What are the key safety precautions to consider?
A3:
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][4][5][6]
-
4-Pyridinemethanamine: Causes severe skin burns and eye damage. It is also air-sensitive.[7][8][9]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and serious eye irritation.[2][10][11][12][13]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a nonpolar solvent like hexanes or heptane and a polar solvent like ethyl acetate, with a small amount of triethylamine to prevent streaking of the basic amine products. The consumption of the starting materials and the appearance of the product spot can be visualized under UV light (due to the pyridine ring) and/or by staining with an appropriate agent like potassium permanganate.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Imine Formation | Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. | Imine formation is often the rate-limiting step and is catalyzed by acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.[1] |
| Decomposition of Reducing Agent | Ensure all reagents and solvents are anhydrous. Sodium triacetoxyborohydride reacts with water. | Moisture will decompose the hydride reagent, reducing its efficacy in the reaction.[2][12] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine and reducing agent relative to the cyclohexanone. | This can help drive the reaction to completion, especially if there are minor losses due to side reactions or reagent decomposition. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Unreacted Starting Materials | 1. Work-up: Perform an acidic wash (e.g., with dilute HCl) to extract the basic product and unreacted amine into the aqueous layer, leaving the neutral cyclohexanone in the organic layer. Then, basify the aqueous layer and extract the product. 2. Purification: Utilize column chromatography on silica gel. | The basic nitrogen atoms in the product and starting amine will be protonated in acidic conditions, making them water-soluble. Cyclohexanone, being neutral, will remain in the organic phase.[11][14] |
| Imine Intermediate Present | 1. Reaction: Increase the reaction time or the amount of reducing agent. 2. Work-up: The imine is susceptible to hydrolysis back to the starting materials, especially under acidic conditions. An acidic workup can help remove it as the hydrolyzed starting materials. | Incomplete reduction will leave the imine intermediate. The C=N bond of the imine can be hydrolyzed to the corresponding carbonyl and amine. |
| Over-alkylation (Tertiary Amine Formation) | Use a 1:1 stoichiometry of cyclohexanone to 4-pyridinemethanamine. | While less common with this specific reaction, the product secondary amine can, in principle, react with another molecule of cyclohexanone and be reduced to a tertiary amine. Careful control of stoichiometry minimizes this. |
digraph "Troubleshooting_Purity" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Start [label="Crude Product Analysis (TLC/NMR)"]; Impurity_Detected [label="Significant Impurity Detected"]; Unreacted_SM [label="Unreacted Starting Material(s)"]; Imine_Intermediate [label="Imine Intermediate"]; Other_Byproduct [label="Other Byproduct(s)"]; Workup_Optimization [label="Optimize Work-up\n(Acid/Base Extraction)"]; Column_Chromatography [label="Column Chromatography"]; Reaction_Conditions [label="Adjust Reaction Conditions\n(Time, Reagent Stoichiometry)"];
Start -> Impurity_Detected; Impurity_Detected -> Unreacted_SM; Impurity_Detected -> Imine_Intermediate; Impurity_Detected -> Other_Byproduct; Unreacted_SM -> Workup_Optimization; Imine_Intermediate -> Reaction_Conditions; Other_Byproduct -> Column_Chromatography; Workup_Optimization -> Column_Chromatography; Reaction_Conditions -> Start; }
Caption: Decision Tree for Purity Issues
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is an Oil | 1. Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. 2. Crystallization: Attempt crystallization from a nonpolar solvent system, such as heptane or a mixture of ethyl acetate and heptane. | The hydrochloride salt of the amine is often a crystalline solid that is easier to handle and purify by filtration.[10] The free base may be an oil at room temperature, making crystallization challenging. |
| Emulsion During Work-up | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. | The increased ionic strength of the aqueous layer helps to break up emulsions by increasing the density difference between the two phases. |
| Product Streaking on TLC/Column | Add a small amount of triethylamine (0.5-1%) to the eluent for column chromatography or the mobile phase for TLC. | The basic nature of the product can cause it to interact strongly with the acidic silica gel, leading to poor separation and tailing. The triethylamine competes for these acidic sites, allowing the product to move more cleanly. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add 4-pyridinemethanamine (1.0-1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.1-1.2 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. b. Separate the organic layer. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent system, such as 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine. The polarity can be adjusted as needed.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Crystallization (as the Hydrochloride Salt)
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate. If not, cool the solution in an ice bath.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Interpreting Analytical Data
Accurate interpretation of analytical data is crucial for troubleshooting.
| Technique | Observation | Potential Interpretation |
| ¹H NMR | A broad singlet around δ 1.5-2.0 ppm that integrates to 1H. | This is likely the N-H proton of the secondary amine product. |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the pyridine ring. | Confirms the presence of the pyridinyl moiety in the product. |
| ¹³C NMR | Absence of a signal around δ 210 ppm. | Indicates the consumption of the cyclohexanone starting material (C=O). |
| TLC | A new, more polar spot appears compared to the starting materials (when visualized by UV). | This is likely the desired product. The starting amine will also be UV active. |
Scale-Up Considerations
Scaling up the production of this compound from the lab to a pilot or manufacturing scale introduces new challenges.
Caption: Key Considerations for Scale-Up
-
Exotherm Control: The addition of sodium triacetoxyborohydride can be exothermic. On a larger scale, this heat needs to be managed effectively to prevent runaway reactions. This can be achieved through controlled, slow addition of the reagent and efficient cooling of the reactor.
-
Hydrogen Gas Evolution: The reaction of the hydride with any adventitious water or acidic protons will generate hydrogen gas. The reactor must be properly vented to handle this off-gassing safely.
-
Work-up and Extraction: Handling large volumes of solvents for extraction can be challenging. Ensure that the extraction vessels are appropriately sized and that phase separations are clean to avoid loss of product.
-
Crystallization: Inducing and controlling crystallization on a large scale requires careful control of cooling rates and agitation to ensure consistent crystal size and purity. Seeding the solution with a small amount of pure product can be beneficial.
By carefully considering these factors and performing process safety assessments, the synthesis of this compound can be successfully and safely scaled.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
Petrochem Middle East. (2021, January 25). Cyclohexanone - Safety data sheet. Retrieved from [Link]
-
Penta. (2025, April 8). Cyclohexanone - SAFETY DATA SHEET. Retrieved from [Link]
- Moon, S. Y., et al. (2016). Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate.
- Myers, A. G. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
-
Frontier, A. (2026). Workup for Removing Amines. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Novachem. (2018, September 3). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Retrieved from [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
-
Frontier, A. (2026). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
- 12. preprints.org [preprints.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: A Guide to Resolving Poor Solubility of N-(pyridin-4-ylmethyl)cyclohexanamine Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(pyridin-4-ylmethyl)cyclohexanamine and its complexes. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this versatile compound. We will explore the underlying chemical principles governing its solubility and provide a series of structured troubleshooting guides, from fundamental adjustments to advanced solid-state strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: What key structural features of this compound influence its solubility?
This compound possesses two key features that create a pH-dependent solubility profile:
-
Two Basic Nitrogen Centers: The molecule has a pyridine ring (pKa of the conjugate acid ≈ 5.2) and a secondary cyclohexylamine moiety (pKa of the conjugate acid ≈ 10.5-11.0).[1][2] Both nitrogens can be protonated to form positively charged, more water-soluble species.
-
Hydrophobic Moieties: The cyclohexyl and aromatic pyridine rings are nonpolar and contribute to low aqueous solubility when the molecule is in its neutral, uncharged state. The calculated LogP (a measure of lipophilicity) is approximately 2.04, indicating a preference for lipid environments over aqueous ones in the neutral form.[3]
Q2: Why is my this compound complex crashing out of a neutral aqueous solution?
Precipitation in neutral buffers (pH ≈ 7.0-7.4) is expected. At this pH, the highly basic cyclohexylamine nitrogen (pKa ~10.5) will be protonated (positively charged), but the less basic pyridine nitrogen (pKa ~5.2) will be in its neutral form. The resulting singly-charged species may still have insufficient aqueous solubility due to the hydrophobic bulk of the molecule. If the pH is raised further, the cyclohexylamine will be deprotonated, leading to the neutral, highly insoluble form, causing further precipitation.[4]
Q3: What is the quickest way to improve solubility for a preliminary experiment?
The most direct method is to lower the pH. By preparing your stock solution in a dilute acidic medium (e.g., 0.01 M to 0.1 M HCl), you can ensure both nitrogen atoms are fully protonated. This creates a dicationic salt in situ, which will exhibit significantly higher aqueous solubility, ideal for initial biological assays or analytical characterization.
Q4: My compound is a pre-formed salt (e.g., hydrochloride), but it's still not dissolving. What's wrong?
Several factors could be at play:
-
Insufficient Solvent: The concentration may be above the salt's intrinsic solubility limit. Try using a larger volume of solvent.
-
Common Ion Effect: If you are trying to dissolve the salt in a buffer containing a high concentration of the same counter-ion (e.g., dissolving a hydrochloride salt in a high-chloride buffer), it can suppress dissolution.
-
Polymorphism: The specific solid form (polymorph) of the salt may be a less soluble, more stable crystal form.
-
pH of the Final Solution: Dissolving the salt in a neutral or basic medium can cause it to revert to the less soluble free-base form.[5]
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed workflows and protocols.
Guide 1: Systematic Troubleshooting of pH-Dependent Solubility
The solubility of this compound is fundamentally tied to pH. This guide helps you characterize and optimize solubility by modulating the ionization state of the molecule.
The Underlying Principle: Ionization
The solubility of a basic compound like this compound is lowest when it is neutral and highest when it is fully ionized. By controlling the solution's pH, we control the degree of protonation and, therefore, its solubility.
Below is a diagram illustrating the pH-dependent protonation states of the molecule.
Caption: pH-dependent ionization states of the molecule.
This workflow provides a decision tree for systematically addressing solubility problems, starting with the simplest and most impactful methods.
Caption: Decision workflow for solubility enhancement.
This experiment determines the solubility of the free base across a physiologically relevant pH range.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Sample Addition: Add an excess amount of the solid this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Use a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each sample.
If pH adjustment alone is insufficient or if a solid form is required, salt screening is the next logical step. Salt formation is a robust, well-established technique for improving the solubility and dissolution rate of ionizable APIs.[5][6][7][8]
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions.
-
Acids for Basic Drugs: Hydrochloric, hydrobromic, sulfuric, methanesulfonic (mesylic), ethanesulfonic (esylic), tartaric, citric, maleic, succinic.
-
-
Salt Formation:
-
Solvent Method: Dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol, acetone). Add a stoichiometric amount (e.g., 1.0 or 2.0 equivalents for dicationic salts) of the selected acid.
-
Allow the salt to crystallize by slow evaporation, cooling, or addition of an anti-solvent (e.g., MTBE, heptane).
-
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a non-polar solvent, and dry under vacuum. Characterize the new solid form to confirm salt formation (e.g., using DSC, TGA, XRPD).
-
Solubility Testing: Determine the aqueous solubility of each new salt form using the method described in Protocol 1 (typically in purified water or a pH 7.4 buffer).
| Strategy | Typical Result for this compound | Pros | Cons |
| pH Adjustment | >100-fold solubility increase at pH < 4 vs. pH 8 | Simple, rapid, cost-effective for solutions.[9] | Not suitable for solid dosage forms; risk of precipitation upon pH change. |
| Salt Formation | 10 to 100-fold solubility increase vs. free base | Creates a stable, isolable solid with improved dissolution.[8] | Can increase hygroscopicity; risk of disproportionation.[5] |
Guide 2: Enhancing Solubility with Excipients
When intrinsic solubility remains a challenge even after optimizing pH or salt form, formulation with excipients is the next step.
Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[10]
Protocol 3: Co-solvent Screening
-
Select Co-solvents: Screen common, low-toxicity co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Prepare Systems: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Measure Solubility: Determine the solubility of your compound (as the free base or a selected salt) in each co-solvent system using the equilibration method from Protocol 1 .
-
Analyze: Plot solubility as a function of co-solvent concentration to identify the most effective agent and optimal concentration range.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate the nonpolar parts of a drug molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[11][12][13]
Note: The above DOT script is conceptual. Replace placeholder image names with actual image paths if available or use more descriptive node shapes and labels if images are not supported.
Caption: Mechanism of cyclodextrin inclusion complexation.
Protocol 4: Phase Solubility Study with Cyclodextrins
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[14]
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Equilibrate: Add an excess of the drug to each solution and equilibrate as described in Protocol 1 .
-
Quantify: Measure the total dissolved drug concentration in each supernatant.
-
Analyze: Plot the drug concentration against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to determine the binding constant and solubility enhancement.
| Excipient | Mechanism | Typical Result | Considerations |
| Co-solvents | Reduces solvent polarity.[10] | 2 to 50-fold increase | Potential for toxicity or drug precipitation upon dilution. |
| Cyclodextrins | Forms soluble inclusion complexes.[] | 5 to >200-fold increase | Can be expensive; saturation effects at high concentrations. |
Guide 3: Advanced Solid-State Strategies
If a solid dosage form with significantly enhanced dissolution is required and previous methods are inadequate, advanced solid-state chemistry approaches should be considered.
Co-crystals are multi-component crystals where the API and a "co-former" molecule are held together by non-covalent bonds, such as hydrogen bonding.[7] This creates a new crystal lattice with distinct physicochemical properties, often including higher solubility and dissolution rates.[16][17] This is a powerful technique for both ionizable and non-ionizable compounds.
Screening Approach: Co-formers are selected based on their ability to form complementary hydrogen bonds with the API.[18] Screening is often performed using techniques like liquid-assisted grinding or solvent evaporation in 96-well plates, with analysis by XRPD or Raman spectroscopy.[18][19]
In an ASD, the API is molecularly dispersed in a polymer matrix in a non-crystalline, amorphous state.[20] The amorphous form has higher free energy than the crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[21][22][23]
Screening Approach: A polymer (e.g., PVP, HPMC, Soluplus®) is selected to stabilize the amorphous drug and prevent recrystallization.[20] ASDs are typically prepared by spray drying or hot-melt extrusion. Screening involves preparing formulations with different polymers and drug loadings and testing their dissolution performance and physical stability over time.
| Strategy | Principle | Pros | Cons |
| Co-crystals | Forms a new, more soluble crystal lattice with a co-former.[7] | Can dramatically improve solubility and dissolution; creates a stable crystalline solid.[16] | Screening for a suitable co-former can be time-consuming.[24] |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous state.[25] | Achieves the highest degree of supersaturation; established manufacturing processes.[22] | Thermodynamically unstable; risk of recrystallization over time, impacting shelf life.[25] |
References
-
Mocanu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Ascendia Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link]
-
Jain, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]
-
Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
-
Umetrics. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Umetrics. [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
-
In-Pharma Technologist. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. In-Pharma Technologist. [Link]
-
L-da Silva, M., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. MDPI. [Link]
-
Pharmaceutical Online. (n.d.). How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online. [Link]
-
Kumar, S., & Sissou, G. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PubMed Central. [Link]
-
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]
-
Wisdomlib. (2025). Cocrystal screening: Significance and symbolism. Wisdomlib. [Link]
-
Kumar, D., et al. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). Screening techniques of cocrystal. ResearchGate. [Link]
-
Kavuru, R., et al. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Kumar, L., & Kumar, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
NCBI Bookshelf. (n.d.). Pyridine. NCBI. [Link]
-
Patel, M., & Detroja, C. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Sari, Y., & S, E. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. PubChem. [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl-. Cheméo. [Link]
-
Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Wisdomlib. [Link]
-
PC, J., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. International Journal of Pharmaceutical and Educational Research. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl-. Cheméo. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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- 25. mdpi.com [mdpi.com]
preventing degradation of N-(pyridin-4-ylmethyl)cyclohexanamine during storage
A Guide to Preventing Degradation During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N-(pyridin-4-ylmethyl)cyclohexanamine to prevent its degradation. By understanding the compound's inherent instabilities and implementing the recommended protocols, users can ensure the integrity and purity of their samples for reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A: It is recommended to store this compound at temperatures below 30°C (86°F) to maintain its stability and minimize volatility.[1] For long-term storage, refrigeration at 2-8°C is advisable. Always consult the supplier-specific Safety Data Sheet (SDS) for any unique recommendations.
Q2: Is this compound sensitive to air or moisture?
A: Yes. The this compound structure contains a secondary amine, which is susceptible to oxidation. Furthermore, amines are often hygroscopic, meaning they can absorb moisture from the air, potentially leading to hydrolysis or other undesirable reactions.[1] Therefore, storage under an inert atmosphere is crucial.
Q3: What type of container should I use for storage?
A: Use containers made of compatible and non-reactive materials, such as amber glass or high-density polyethylene (HDPE).[1] The container must have a tight-fitting seal to prevent exposure to air and moisture.[1][2] For highly sensitive applications, containers with PTFE-lined caps are recommended.
Q4: Is this compound light-sensitive?
A: The pyridine moiety in the compound's structure suggests potential sensitivity to light, particularly UV radiation.[3][4] Irradiation can lead to ring-opening or other photochemical degradation pathways.[3] Therefore, it is essential to store the compound in amber-colored vials or in a dark environment to protect it from light.
Q5: I've noticed a change in the color of my sample. What does this mean?
A: A change in color, such as yellowing or darkening, is a common indicator of chemical degradation. This could be due to oxidation, polymerization, or the formation of impurities. If you observe a color change, it is highly recommended to re-analyze the sample's purity before use.
II. In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Scenario 1: Analytical testing (e.g., HPLC, GC-MS) shows unexpected peaks.
-
Potential Cause: Degradation of the compound has occurred, leading to the formation of byproducts. The presence of oxygen, moisture, or light can accelerate this process.
-
Troubleshooting Steps:
-
Confirm Identity of Impurities: If possible, use mass spectrometry (MS) to identify the molecular weights of the degradation products.[5][6] Common degradation pathways for secondary amines include oxidation and reaction with atmospheric carbon dioxide.
-
Review Storage Conditions:
-
Was the container properly sealed?
-
Was the sample blanketed with an inert gas (e.g., argon or nitrogen)?
-
Was it protected from light?
-
Was the temperature maintained within the recommended range?
-
-
Implement Corrective Actions:
-
Discard the degraded sample according to your institution's hazardous waste disposal guidelines.[7]
-
For new samples, strictly adhere to the recommended storage protocols outlined in Section IV.
-
Consider purchasing smaller quantities to ensure the product is used before significant degradation can occur.
-
-
Scenario 2: Inconsistent results in downstream experiments.
-
Potential Cause: The purity of the this compound has been compromised, leading to variable effective concentrations or interference from degradation byproducts.
-
Troubleshooting Steps:
-
Immediate Purity Check: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of the stored material.
-
Aliquot and Purge: For your working stock, consider aliquoting the material into smaller, single-use vials. Before sealing, purge each vial with an inert gas. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Establish a Re-testing Schedule: For materials stored long-term, it is good practice to schedule periodic purity re-assessments. The frequency will depend on the sensitivity of your application.
-
Scenario 3: The compound is a liquid and appears viscous or has solidified.
-
Potential Cause: This could be due to polymerization, the absorption of a significant amount of water, or reaction with atmospheric CO2. Some amine salts may also be solid at room temperature.
-
Troubleshooting Steps:
-
Verify the Compound's Form: Check the certificate of analysis or product datasheet to confirm if the compound was supplied as a free base (typically a liquid) or a salt (which may be solid).[8]
-
Analytical Investigation: Use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to look for new functional groups (e.g., carbonyls from oxidation) or changes in the characteristic peaks of the original compound.[5]
-
Solubility Test: Test the solubility of a small amount of the material in a recommended solvent. If solubility has significantly changed, it is a strong indicator of degradation.
-
III. Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
IV. Protocols and Best Practices
A. Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (long-term); <30°C (short-term) | Minimizes volatility and slows degradation kinetics.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine. |
| Light | Protect from light (Amber vial/darkness) | Prevents photochemical degradation of the pyridine ring.[3] |
| Container | Tightly sealed amber glass or HDPE | Prevents exposure to air/moisture and light.[1][2] |
| Handling | In a well-ventilated area or fume hood | Minimizes inhalation exposure and noxious odors.[9] |
B. Protocol for Long-Term Storage under Inert Gas
-
Preparation: Work in a fume hood or a well-ventilated area. Have your sample vial, a septum-lined cap, inert gas source (with regulator and needle), and parafilm ready.
-
Aliquoting: If you have a large quantity, it is best to aliquot it into smaller, single-use vials to avoid repeatedly exposing the entire stock to the atmosphere.
-
Inert Gas Purge:
-
Insert a needle connected to the inert gas line into the vial through the septum, ensuring the needle tip is above the liquid level.
-
Insert a second, wider-gauge needle as an outlet for the displaced air.
-
Gently flush the headspace with the inert gas for 1-2 minutes. A low flow rate is sufficient.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
-
Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap and neck of the vial with parafilm.
-
Storage: Place the sealed vial in a refrigerator (2-8°C) in a designated, clearly labeled secondary container.
C. Protocol for Purity Assessment by HPLC
This is a general guideline; specific parameters may need to be optimized.
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a dilution series to determine the linear range of detection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or triethylamine can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm, as the pyridine ring has a strong absorbance around this wavelength.[4]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) first, followed by your sample.
-
Integrate the area of all peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
V. References
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]
-
HUJI OpenScholar. (n.d.). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. Retrieved from [Link]
-
PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]
-
ResearchGate. (n.d.). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Yitzchaik Group. (2012). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. Journal of Physical Chemistry C, 116, 25028-25033. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Hit2Lead | this compound | CAS# 128802-98-2 | MFCD00980823 | BB-5522246 [hit2lead.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Navigating Experimental Challenges with N-(pyridin-4-yl)pyridine Amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(pyridin-4-yl)pyridine amine derivatives. This guide is designed to provide practical, field-proven insights into the common experimental challenges encountered with this important class of compounds. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The "Pyridyl Problem" in Synthesis
N-(pyridin-4-yl)pyridine amine derivatives are prevalent scaffolds in medicinal chemistry and materials science.[1][2][] However, their synthesis and handling are often complicated by the electronic properties of the pyridine rings. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, leading to a host of challenges, most notably in palladium-catalyzed cross-coupling reactions where it can coordinate to the metal center and inhibit catalysis.[4][5] This phenomenon is often referred to as the "pyridyl problem."[5] This guide will address this and other common issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide - Common Experimental Issues & Solutions
This section is dedicated to addressing specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low to No Yield in Buchwald-Hartwig Amination Reactions
Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-(pyridin-4-yl)pyridine amine derivative, but I am observing very low yield or no product formation. What are the likely causes and how can I troubleshoot this?
Answer: This is a very common challenge, and the root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions.[4][6] Let's break down the potential culprits and how to address them systematically.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are designed to be sterically demanding, which helps to shield the palladium center from the pyridine nitrogen and promote the desired reductive elimination step over catalyst inhibition.[4][7]
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Solution: A systematic ligand screen is often necessary. For pyridine substrates, bulky and electron-rich ligands are generally the best starting point.[7]
-
-
Suboptimal Base Selection: The choice of base is critical and can influence reaction rates and side reactions.
-
Oxygen Sensitivity and Catalyst Decomposition: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.[4] High temperatures can also lead to the formation of palladium black (aggregated, inactive palladium).[4][6]
-
Poor Reagent Quality: The purity of your starting materials, including the pyridyl halide and the amine, is paramount. Boronic acids, if used in related Suzuki couplings, are particularly prone to degradation.[6]
-
Solution: Use freshly purified reagents. Ensure your solvents are anhydrous.
-
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to purify my N-(pyridin-4-yl)pyridine amine derivative from the reaction mixture. What are the best practices for purification?
Answer: The polar nature of the pyridine rings and the basicity of the amine functionality can make purification challenging. Here are some common strategies:
Purification Strategies:
-
Flash Column Chromatography on Silica Gel: This is the most common method.[4]
-
Solvent System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.[10]
-
Tailing Reduction: The basic nature of your product can cause it to streak or "tail" on the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[10]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or an amine-functionalized silica gel column.[10]
-
-
Reversed-Phase Chromatography (C18): For highly polar derivatives, reversed-phase chromatography can be a good option.[10]
-
Solvent System: Typically, a gradient of water and acetonitrile or methanol is used.
-
Peak Shape Improvement: Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by protonating the basic nitrogens.[10]
-
-
Acid-Base Extraction: A simple workup can significantly simplify purification.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate your basic product, moving it into the aqueous layer and leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base like NaOH or Na₂CO₃ to deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Table 1: Comparison of Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Normal Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Widely available, inexpensive columns.[10] | Can have issues with tailing for basic compounds. |
| Modified Normal Phase | Silica Gel | Eluent with Triethylamine | Reduces tailing of basic compounds. | Triethylamine can be difficult to remove completely. |
| Reversed-Phase Chromatography | C18 | Water/Acetonitrile or Water/Methanol with Acid Modifier | Good for highly polar compounds, often provides sharp peaks.[10] | Can be more expensive, removal of acid modifier may be needed. |
| Acid-Base Extraction | N/A | Aqueous Acid/Base & Organic Solvent | Simple, inexpensive, good for initial cleanup. | Not suitable for compounds with acid/base-labile functional groups. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the handling, stability, and characterization of N-(pyridin-4-yl)pyridine amine derivatives.
Q1: What are the key stability concerns for N-(pyridin-4-yl)pyridine amine derivatives?
A1: The primary stability concerns are sensitivity to light, oxidation, and extreme pH.[11] The pyridine ring can be susceptible to photochemical reactions, and the amine functionality can be prone to oxidation. It is recommended to store these compounds in a cool, dark place under an inert atmosphere.[12] When preparing solutions for biological assays, it is advisable to use buffered systems to maintain a stable pH.[11]
Q2: I am seeing inconsistent results in my biological assays. Could the solubility of my compound be the issue?
A2: Yes, poor aqueous solubility is a common issue for many heterocyclic compounds and can lead to unreliable assay data.[2] It is crucial to determine the solubility of your compound in the assay buffer. If solubility is low, consider using a co-solvent like DMSO, but be mindful of its potential effects on the assay. Always run appropriate vehicle controls.
Q3: What are the essential characterization techniques for confirming the structure and purity of my synthesized derivative?
A3: A combination of spectroscopic methods is essential for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: These are crucial for confirming the chemical structure. The chemical shifts and coupling patterns of the protons on the pyridine rings are characteristic.[13][14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[15]
-
High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of your final compound.
Q4: Can I use Ullmann coupling as an alternative to Buchwald-Hartwig amination?
A4: Yes, copper-catalyzed Ullmann coupling is a viable alternative for the formation of C-N bonds.[16][17] Historically, Ullmann reactions required harsh conditions (high temperatures). However, modern methods often use ligands that allow for milder reaction conditions, making it a more attractive option.[18] The choice between Buchwald-Hartwig and Ullmann coupling may depend on substrate scope, functional group tolerance, and catalyst cost.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of N-(pyridin-4-yl)pyridine amine derivatives. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Diagram of a General Buchwald-Hartwig Amination Workflow:
Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 equiv.), the corresponding pyridine amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., XPhos, 2-4 mol %) in degassed solvent (e.g., toluene or dioxane). Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
References
-
Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. ResearchGate. Available from: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central (PMC). Available from: [Link]
-
Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform. Available from: [Link]
-
New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors. I.R.I.S. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available from: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
-
N-Methyl-N-(pyridin-4-yl)pyridin-4-amine, 95% Purity, C11H11N3, 250 mg. CP Lab Safety. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central (PMC). Available from: [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available from: [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. Available from: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed Central (PMC). Available from: [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available from: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. Available from: [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents.
- Method and substances for preparation of n-substituted pyridinium compounds. Google Patents.
-
Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). ResearchGate. Available from: [Link]
-
N-arylation of 3-alkoxypyrazoles, the case of the pyridines. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1915-42-0|Di(pyridin-4-yl)amine|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
optimizing parameters for computational simulations of N-(pyridin-4-ylmethyl)cyclohexanamine
Technical Support Center: Optimizing Simulations of N-(pyridin-4-ylmethyl)cyclohexanamine
Welcome to the technical support guide for the computational simulation of this compound. This molecule, with its combination of a rigid aromatic pyridine ring, a flexible cyclohexyl group, and a secondary amine linker, presents unique and interesting challenges for molecular modeling. This guide is designed for researchers, computational chemists, and drug development professionals to navigate the complexities of parameterization and simulation, ensuring the generation of accurate and reliable data. We will move beyond simple step-by-step instructions to explain the fundamental reasoning behind protocol choices, empowering you to troubleshoot effectively and validate your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when setting up a simulation for a novel or complex small molecule like this compound.
Q1: Which force field should I choose as a starting point?
A: For drug-like small molecules, the most common and well-validated starting points are generalized force fields such as the General Amber Force Field (GAFF/GAFF2) or the CHARMM General Force Field (CGenFF) .[1][2][3] These force fields are designed to cover a broad range of organic chemistry space and are compatible with their respective biomolecular force fields (AMBER and CHARMM), making them ideal for ligand-protein simulations.[2]
-
Expert Insight: GAFF2 is an updated version of GAFF with revamped van der Waals parameters that has shown slightly better agreement with experimental data in some cases.[1][4][5] CGenFF is rigorously parameterized for a wide array of chemical groups common in pharmaceuticals.[2] The choice between them often depends on the primary simulation package you are using (AMBER vs. CHARMM/GROMACS/OpenMM). For this molecule, both are suitable starting points, but as we will discuss, custom parameterization of key dihedral angles is likely necessary for high accuracy.
Q2: How do I generate high-quality partial atomic charges?
A: Partial atomic charges are critical for accurately modeling electrostatic interactions. Standard point-charge models derived from quantum mechanics (QM) are essential. The two most prevalent methods are:
-
Restrained Electrostatic Potential (RESP): This is a widely used method, particularly in the AMBER community, that fits atomic charges to the QM electrostatic potential (ESP) outside the molecule.[6][7][8] It often provides a good representation of intermolecular interactions.
-
AM1-BCC (Bond Charge Correction): This is a faster, semi-empirical method that aims to reproduce the quality of RESP charges at a lower computational cost.[6][9]
| Charge Method | Computational Cost | Typical Use Case | Key Consideration |
| RESP | Higher (Requires QM ESP calculation, e.g., HF/6-31G*) | High-accuracy studies, systems where electrostatics are dominant. | Can be sensitive to molecular conformation; multi-conformational fitting is recommended.[6] |
| AM1-BCC | Lower (Semi-empirical) | High-throughput screening, initial system setup. | Generally robust and fast, but may be less accurate for unusual electronic environments.[10] |
Authoritative Recommendation: While AM1-BCC is often sufficient, for a molecule with a polar pyridine ring, investing the computational effort to derive RESP charges is recommended for greater accuracy in electrostatic-driven interactions.[7][11]
Q3: What is the correct protonation state for this molecule at physiological pH?
A: This is a critical and often overlooked step.[12] this compound has two basic nitrogens: the pyridine nitrogen and the secondary amine. Their propensity to be protonated is governed by their pKa values.
-
The pKa of pyridine is ~5.2.
-
The pKa of a typical secondary amine on a cyclohexyl ring is ~11.2.
At a physiological pH of ~7.4, the pyridine ring (pKa < 7.4) will be predominantly neutral, while the secondary amine (pKa > 7.4) will be predominantly protonated. Therefore, the cyclohexanamine nitrogen should be modeled in its charged state (-NH2+-), carrying a +1 formal charge. PubChem lists this protonated form as cyclohexyl(pyridin-4-ylmethyl)azanium.[13] Using incorrect protonation states can lead to erroneous interaction patterns and simulation artifacts.
Troubleshooting Guide: From Instability to Imprecision
This section provides solutions to specific problems you may encounter during and after your simulations.
Problem 1: My simulation is unstable or crashing during minimization/equilibration.
Cause: This is often due to a poor starting geometry with steric clashes or high-energy contacts.[12] Assuming the initial structure from a database or drawing program is ready for dynamics is a common pitfall.[12]
Solution Protocol:
-
Generate a Good Initial 3D Structure: Use a tool like RDKit or Open Babel to generate an initial 3D conformation from a SMILES string.
-
Perform a Low-Level QM Geometry Optimization: Before parameterization, perform a gas-phase geometry optimization using a low-cost QM method (e.g., B3LYP/6-31G*). This relaxes the structure to a local minimum, resolving any unrealistic bond lengths or angles.
-
Thorough Energy Minimization: Once in the simulation box, perform a robust, multi-stage energy minimization.
-
Stage 1: Hold the ligand fixed with strong restraints and minimize the positions of water and ions.
-
Stage 2: Apply weaker restraints to the ligand's heavy atoms and minimize the whole system.
-
Stage 3: Minimize the entire system without any restraints until the energy gradient converges.
-
-
Gradual Equilibration: Do not start the production run immediately. Equilibrate the system by gradually heating it to the target temperature (NVT ensemble) and then stabilizing the pressure (NPT ensemble), again using positional restraints on the ligand that are slowly released. Skipping proper equilibration can prevent the system from reaching the correct thermodynamic ensemble.[12]
Problem 2: The cyclohexyl ring is not sampling chair/boat conformations correctly, or the linker seems too rigid/flexible.
Cause: This is a classic sign that the dihedral (torsional) parameters from a generalized force field are not accurately representing the potential energy surface of the molecule's rotatable bonds.[14][15] General force fields use atom types, and while often good, they may not capture the specific electronic and steric environment of your unique molecule.[15]
Solution Workflow: Custom Dihedral Parameterization
The most robust solution is to derive custom dihedral parameters by fitting them to a higher-accuracy QM potential energy scan.[14][16]
Caption: Workflow for custom dihedral parameter fitting.
Step-by-Step Protocol:
-
Isolate the Fragment: Create a simplified version of your molecule (e.g., cyclohexyl-methylamine) to reduce the computational cost of QM scans.
-
Perform QM Potential Energy Scan: Using a QM software package (like Gaussian or Psi4), perform a constrained geometry optimization at each step of a dihedral scan.[17] For example, scan the central C-N bond from -180° to 180° in 10° or 15° increments. Use a reliable level of theory, such as B3LYP or MP2 with a suitable basis set (e.g., 6-31+G(d,p)).[18]
-
Perform MM Potential Energy Scan: In your MD software, perform the same scan using the existing force field, but with the specific dihedral term you are parameterizing turned off. This gives you the energy contribution from all other terms (van der Waals, electrostatics, etc.).
-
Fit the Torsional Parameters: The goal is to find the Fourier series parameters (force constant k, periodicity n, and phase angle ψ) for the dihedral term that, when added to the MM energy profile, best reproduces the target QM energy profile.[14][19] This can be done with specialized tools like ffTK or by using fitting scripts.[20][21]
-
Validate: Implement the new parameters into your topology file and run a short simulation. Visually inspect the trajectory and analyze the dihedral angle distribution to confirm it behaves as expected.
Problem 3: I suspect the non-bonded interactions (van der Waals, electrostatics) are inaccurate.
Cause: While custom charge derivation helps, fixed-charge models have inherent limitations and do not account for electronic polarization.[22] Furthermore, Lennard-Jones (van der Waals) parameters are typically generalized and may not perfectly capture the size and softness of every atom in your specific chemical context.
Solutions & Advanced Considerations:
-
Re-evaluate Charges: If you used a fast method like AM1-BCC, consider re-deriving charges with the more robust RESP method using a higher level of QM theory.[10]
-
Check for Parameter Analogy: Use tools like the ParamChem server for CGenFF to check the "penalty score" of your assigned parameters.[2] A high penalty suggests that the atom types were assigned by analogy and may be a poor fit, indicating a need for custom parameterization.
-
Consider Off-Atom Charges (Virtual Sites): For highly accurate modeling of directional interactions, such as the lone pair on the pyridine nitrogen, advanced models can include virtual sites. These are massless, charged particles placed near an atom to create a more realistic electrostatic distribution. This is an advanced technique but can significantly improve the description of hydrogen bonding and metal coordination.
-
Limitation Awareness: It's crucial to acknowledge the inherent approximations in classical force fields.[22][23] For processes where electronic effects like charge transfer or polarization are dominant, a classical simulation may be insufficient, and QM/MM (Quantum Mechanics/Molecular Mechanics) methods should be considered.
References
-
Mayne, C. G., et al. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry, 34(32), 2757-2770. [Link]
-
Illinois Experts. (2013). Rapid parameterization of small molecules using the force field toolkit. University of Illinois Urbana-Champaign. [Link]
-
Di Palma, F., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]
-
ResearchGate. (2024). Broadening access to small-molecule parameterization with the force field toolkit. [Link]
-
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Validation & Comparative
A Comparative Analysis of the Basicity of N-(pyridin-4-ylmethyl)cyclohexanamine
In the landscape of pharmaceutical and materials science, the basicity of nitrogen-containing compounds is a cornerstone of their chemical behavior, influencing everything from reaction kinetics to physiological absorption. This guide provides an in-depth comparison of the basicity of N-(pyridin-4-ylmethyl)cyclohexanamine against a panel of structurally related amines. Our analysis is grounded in established physicochemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a clear and actionable understanding of this molecule's properties.
Introduction: The Significance of Basicity
The basicity of an amine, quantified by the pKa of its conjugate acid (pKaH), is a critical parameter in drug design and chemical synthesis.[1] A higher pKaH value indicates a stronger base, meaning the amine has a greater affinity for a proton.[1][2] This property dictates the extent of protonation at a given pH, which in turn governs a molecule's solubility, lipophilicity, and ability to interact with biological targets. This compound incorporates two distinct nitrogen centers: a secondary aliphatic amine and a pyridine ring. Understanding the interplay of these functionalities is key to predicting its behavior in various chemical and biological systems.
Comparative Basicity: A Data-Driven Overview
To contextualize the basicity of this compound, we compare its predicted basicity with the experimentally determined pKaH values of several key amines: cyclohexylamine, benzylamine, and pyridine.
| Compound | Structure | Nitrogen Type | pKa of Conjugate Acid (pKaH) |
| This compound | ![]() | Secondary Aliphatic & Pyridyl | ~10.5 (Cyclohexylamino), ~5.3 (Pyridyl) (Estimated) |
| Cyclohexylamine | ![]() | Primary Aliphatic | 10.66[2], 10.63[3] |
| Benzylamine | ![]() | Primary Benzylic | 9.33[4][5] |
| Pyridine | ![]() | Aromatic (Pyridinic) | 5.23[6][7] |
Note: The pKaH values for this compound are estimated based on the values of its constituent structural motifs.
Analysis of Structural Influences on Basicity
The basicity of an amine is intrinsically linked to the availability of the nitrogen's lone pair of electrons to accept a proton. Various structural factors, including inductive and resonance effects, modulate this electron density.
The Inductive Effect of Alkyl Groups
Aliphatic amines, such as cyclohexylamine, are generally more basic than aromatic amines.[8][9][10][11] The alkyl framework of the cyclohexane ring is electron-donating (+I effect), which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[8][12] This is reflected in the high pKaH of cyclohexylamine (10.66).[2]
The Electron-Withdrawing Nature of Aromatic Systems
In contrast, the nitrogen in pyridine is part of an aromatic ring. The sp2-hybridized carbon atoms in the ring are more electronegative than sp3-hybridized carbons, exerting an electron-withdrawing inductive effect that reduces the electron density on the nitrogen.[9] Consequently, pyridine is a significantly weaker base than aliphatic amines, with a pKaH of 5.23.[6][7]
Benzylamine presents an intermediate case. While the phenyl group is electron-withdrawing, it is separated from the amino group by a methylene (-CH2-) spacer. This separation mitigates the inductive effect, resulting in a basicity that is lower than cyclohexylamine but higher than pyridine.[4]
Predicting the Basicity of this compound
This compound possesses two basic centers: the cyclohexylamino nitrogen and the pyridyl nitrogen.
-
Cyclohexylamino Nitrogen: This secondary amine is attached to a cyclohexyl group and a pyridin-4-ylmethyl group. The cyclohexyl group is electron-donating. The pyridin-4-ylmethyl group will have a mild electron-withdrawing inductive effect. We can therefore predict that the pKaH of this nitrogen will be slightly lower than that of cyclohexylamine, likely around 10.5.
-
Pyridyl Nitrogen: The basicity of the pyridine ring in this molecule is expected to be very similar to that of pyridine itself, as the cyclohexylmethyl substituent is attached at the 4-position and will have a minimal electronic effect on the ring nitrogen. Therefore, we can estimate a pKaH of approximately 5.3 for this center.
This dual-basicity means that in an acidic environment, the more basic cyclohexylamino nitrogen will be protonated first.
Caption: Relative basicity of this compound and reference amines.
Experimental Protocol for pKa Determination via Potentiometric Titration
To empirically validate the estimated pKa values, potentiometric titration is the standard and reliable method.[13][14] This technique involves monitoring the pH of a solution of the amine as a titrant of known concentration is added.
Materials and Equipment
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (25 mL or 50 mL)
-
Beaker (100 mL)
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
pH 4, 7, and 10 buffer solutions for calibration
-
Deionized water
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[15]
Step-by-Step Procedure
-
pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.[15]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[15][16] Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.[15]
-
Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. If necessary, adjust the initial pH to the acidic range (pH 1.8-2.0) by adding 0.1 M HCl to ensure both nitrogen centers are fully protonated.[15]
-
Titration: Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration until the pH has risen significantly, passing through both equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the neutralization of the two basic centers. The pKa for each nitrogen is the pH at the half-equivalence point for that center.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a di-basic compound with two distinct pKaH values. The cyclohexylamino nitrogen is a strong base, comparable to other aliphatic amines, with an estimated pKaH around 10.5. The pyridyl nitrogen is significantly less basic, with an estimated pKaH around 5.3, similar to pyridine. This differential basicity is a direct consequence of the electronic effects exerted by the aliphatic and aromatic systems. For researchers in drug development and chemical synthesis, this understanding is crucial for predicting the molecule's charge state, solubility, and reactivity under various pH conditions. The provided experimental protocol offers a robust method for the precise determination of these fundamental physicochemical properties.
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A Comparative Guide to the Definitive Structural Validation of N-(pyridin-4-ylmethyl)cyclohexanamine by X-ray Crystallography
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the novel amine, N-(pyridin-4-ylmethyl)cyclohexanamine. We will navigate the entire validation workflow, from synthesis and preliminary spectroscopic characterization to the definitive, unambiguous structural determination using single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who require absolute certainty in molecular structure for publications, patents, and regulatory submissions.
Introduction: The Imperative of Unambiguous Structural Proof
In chemical research, and particularly in pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates function, reactivity, and biological activity. While a suite of analytical techniques can provide strong evidence for a proposed structure, they often build a circumstantial case. Single-crystal X-ray crystallography stands alone in its ability to provide direct, incontrovertible proof of a molecule's atomic connectivity, configuration, and conformation.[1][2]
This guide uses this compound (C₁₂H₁₈N₂, Molar Mass: 190.29 g/mol ) as a case study to compare the inferential power of spectroscopic methods with the absolute determination offered by X-ray crystallography.
Part I: The Proposed Structure - Building a Hypothesis with Indirect Evidence
The first step in characterizing a new chemical entity is its synthesis, followed by analysis using techniques that suggest its structure. This data allows us to form a strong, yet unproven, hypothesis.
Experimental Protocol: Synthesis via Reductive Amination
The target compound, this compound, is readily synthesized via a one-pot reductive amination reaction. This widely used method involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the target secondary amine.[3][4]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) and cyclohexylamine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(pyridin-4-ylmethylene)cyclohexanamine intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.[5] This reagent is selective for the imine and will not reduce the starting aldehyde.[3]
-
Workup and Purification: After stirring for 12-24 hours, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic & Spectrometric Characterization
Following purification, the compound is subjected to a battery of standard analytical techniques. The data gathered provides strong, self-consistent evidence for the proposed structure.
| Technique | Expected Observation | Interpretation |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 190. | Confirms the molecular weight of the target compound C₁₂H₁₈N₂.[6][7] |
| FT-IR (cm⁻¹) | ~3250 (N-H stretch, secondary amine), ~3050 (Aromatic C-H), ~2930 & 2850 (Aliphatic C-H), ~1600 & 1500 (Pyridine C=C/C=N). | Indicates the presence of key functional groups: a secondary amine, a pyridine ring, and a cyclohexyl group. |
| ¹H NMR (CDCl₃) | δ ~8.5 (d, 2H, Pyridine Hα), δ ~7.3 (d, 2H, Pyridine Hβ), δ ~3.8 (s, 2H, -CH₂-), δ ~2.5 (m, 1H, Cyclohexyl CH-N), δ ~1.0-2.0 (m, 11H, Cyclohexyl CH₂ & NH). | Suggests the connectivity and chemical environment of protons. The distinct signals for the pyridine, methylene bridge, and cyclohexyl protons are consistent with the proposed structure. |
| ¹³C NMR (CDCl₃) | ~8 signals: 3 for pyridine ring, 1 for methylene bridge, 4 for cyclohexyl ring. | Confirms the number of unique carbon environments in the molecule, matching the proposed structure's symmetry. |
While the data in Table 1 is compelling, it remains indirect. NMR suggests connectivity through spin-spin coupling, but doesn't visualize it. IR confirms functional groups, but not their placement. MS confirms mass, but not isomerism. To eliminate all doubt, we must proceed to direct visualization.
Part II: Definitive Validation by X-ray Crystallography
X-ray crystallography provides a direct visualization of the molecular structure by mapping the electron density from the diffraction of X-rays by a single, highly ordered crystal.[2][8] The resulting 3D model is an unambiguous depiction of the atomic arrangement.
Experimental Workflow: From Powder to Proof
The journey from a purified compound to a final crystal structure is a multi-step process that requires patience and precision.[9]
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A Comparative Guide to N-(pyridin-4-ylmethyl)cyclohexanamine and N-(pyridin-2-ylmethyl)cyclohexanamine: A Structural Isomer Deep Dive
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure."[1][2][3][4] Its presence in numerous natural products and FDA-approved drugs underscores its versatility and importance.[2][3] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[2]
However, the true elegance and challenge of pyridine-based drug design lie in its isomerism. The position of the nitrogen atom—whether at the 2, 3, or 4-position—dramatically alters the molecule's electronic distribution, steric profile, and hydrogen bonding capacity.[1][5] This guide provides an in-depth comparative analysis of two such positional isomers: N-(pyridin-4-ylmethyl)cyclohexanamine and N-(pyridin-2-ylmethyl)cyclohexanamine. While structurally similar, the subtle shift of the nitrogen atom from the 4- to the 2-position has profound implications for their synthesis, properties, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering foundational data, detailed experimental protocols, and field-proven insights into the causal relationships between structure and function.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two compounds is the location of the nitrogen atom on the pyridine ring relative to the cyclohexanamine moiety. This single atomic shift creates distinct electronic and steric environments.
-
This compound (4-isomer): The nitrogen atom is opposite the point of attachment, creating a more symmetrical molecule with the nitrogen's lone pair of electrons readily available for hydrogen bonding.
-
N-(pyridin-2-ylmethyl)cyclohexanamine (2-isomer): The nitrogen atom is adjacent to the methylene linker. This proximity can lead to intramolecular interactions, potential steric hindrance, and an altered dipole moment. It also introduces the possibility of the molecule acting as a bidentate ligand, capable of chelating metal ions.[6]
Caption: Chemical structures of the 4- and 2-isomers.
The differing electronic landscapes directly influence key physicochemical properties, which are critical predictors of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | This compound | N-(pyridin-2-ylmethyl)cyclohexanamine | Rationale for Difference |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ | Identical |
| Molecular Weight | 190.29 g/mol [7][8] | 190.29 g/mol | Identical |
| CAS Number | 128802-98-2[7] | 68339-45-7[9] | Unique identifier |
| Calculated LogP | 2.04[7] | ~2.83 (for imine precursor)[9] | The 2-isomer may be slightly more lipophilic due to potential intramolecular effects reducing the exposure of the polar nitrogen atom. |
| Predicted Basicity (pKa) | Higher | Lower | The nitrogen in the 4-position is sterically unhindered and its basicity is primarily influenced by resonance. The nitrogen in the 2-position is subject to a stronger inductive effect from the adjacent substituent and potential steric hindrance. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | 1 (Pyridine N) | The vector and accessibility of this acceptor is the key difference. |
| Rotatable Bonds | 3[7][8] | 3 | Identical flexibility in the linker. |
Synthesis via Reductive Amination: A Comparative Workflow
The most direct and efficient route to synthesize these secondary amines is through reductive amination.[10][11] This well-established method involves the reaction of cyclohexanone with the appropriate aminomethylpyridine, followed by the in-situ reduction of the resulting imine intermediate.[12]
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over reagents like sodium cyanoborohydride.[13] Causality: NaBH(OAc)₃ is a mild and selective reducing agent. It is not reactive enough to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. This selectivity prevents the formation of cyclohexanol as a byproduct and maximizes the yield of the desired amine.[13] Furthermore, it is safer to handle than its cyanide-containing counterparts.
Caption: General workflow for synthesis via reductive amination.
Experimental Protocol: General Reductive Amination
This protocol is a self-validating system designed for high yield and purity.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloroethane (DCE) as the solvent. Add cyclohexanone (1.2 equivalents).
-
Amine Addition: Add the respective aminomethylpyridine (1.0 equivalent, either 4-(aminomethyl)pyridine or 2-(aminomethyl)pyridine) to the solution. Add glacial acetic acid (1.1 equivalents) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting amine.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. Rationale: Portion-wise addition helps control any potential exotherm. The reaction is typically stirred overnight at room temperature.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Rationale: This neutralizes the acetic acid and quenches any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM). Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Biological Profile: A Structure-Activity Relationship (SAR) Perspective
Direct head-to-head biological data for these specific molecules is not extensively published. However, by applying established principles of medicinal chemistry and SAR, we can infer how their structural differences would likely influence their interactions with biological targets.[5][14] The pyridine ring is a known pharmacophore in compounds targeting a vast array of biological systems, including enzymes (e.g., kinases), G-protein coupled receptors (GPCRs), and pathogens.[15][16][17]
Target Binding and Molecular Interactions
The key differentiator in target interaction is the vector of the hydrogen bond formed by the pyridine nitrogen.
Caption: Isomer binding differences in a receptor active site.
-
4-Isomer: The nitrogen atom is positioned away from the bulky cyclohexyl group, allowing for an unobstructed, linear hydrogen bond with a donor group (like an amide N-H or hydroxyl -OH) deep within a receptor pocket. The cyclohexyl group can then engage with a hydrophobic sub-pocket.
-
2-Isomer: The proximity of the nitrogen to the linker chain alters the angle of approach for hydrogen bonding. This might be favorable for some targets but could introduce a steric clash with others. Crucially, this geometry allows the nitrogen and the secondary amine to act as a "pincer" or bidentate ligand, enabling chelation of metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that are often essential cofactors in enzyme active sites.[6][18]
This fundamental difference means the two isomers could have entirely different biological targets and, consequently, different therapeutic applications or toxicity profiles. Derivatives of 2-substituted pyridines are known for antimicrobial and anticancer activities, while 4-substituted pyridines are found in compounds with diverse activities including antitubercular agents.[3][19]
Potential Screening Assays
To empirically determine the differential activity, a panel of standard biological assays would be required.
| Assay Type | Objective | Potential Differentiating Outcome |
| Kinase Inhibition Panel | To assess inhibitory activity against a broad range of protein kinases. | The 2-isomer might show specific inhibition of metallo-kinases via chelation, while the 4-isomer's activity would depend on its fit in the ATP-binding pocket. |
| Antimicrobial Susceptibility Testing (MIC) | To determine the minimum inhibitory concentration against various bacterial and fungal strains.[3] | Differences in cell wall penetration or inhibition of essential metalloenzymes could lead to one isomer being significantly more potent against specific microbes. |
| Antioxidant Activity (DPPH Assay) | To measure the radical scavenging potential of the compounds.[1][16] | The electron density of the pyridine ring, influenced by the nitrogen's position, could affect the ability to donate a hydrogen atom to stabilize a radical. |
| Cytotoxicity Assay (MTT/XTT) | To evaluate the effect on the proliferation of cancer cell lines.[2] | Different isomers may exhibit differential cytotoxicity based on their ability to interact with distinct cellular targets involved in cell growth and proliferation. |
Conclusion and Future Directions
The comparative analysis of this compound and N-(pyridin-2-ylmethyl)cyclohexanamine serves as a powerful illustration of a core principle in medicinal chemistry: positional isomerism is a critical determinant of molecular function. While sharing the same atomic composition, the spatial arrangement of the pyridine nitrogen fundamentally alters their electronic properties, three-dimensional structure, and, by extension, their potential interactions with biological macromolecules.
-
The 4-isomer presents as a classic hydrogen bond acceptor with a linear geometry, ideal for probing binding pockets where such an interaction is paramount.
-
The 2-isomer offers more complex possibilities, including altered hydrogen bonding vectors and the potential for metal chelation, opening a different set of possible biological targets, particularly metalloenzymes.
Future research should focus on the direct, empirical validation of these inferred properties. A head-to-head screening of these compounds in a diverse panel of biological assays is essential to uncover their true therapeutic potential. Furthermore, these molecules represent excellent starting scaffolds. Elaboration of the cyclohexyl ring or further substitution on the pyridine ring, guided by the foundational understanding of the core isomeric differences, could lead to the development of novel and highly selective therapeutic agents.
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A Technical Guide to the Predicted Biological Activity of N-(pyridin-4-ylmethyl)cyclohexanamine and its Parent Compounds
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of novel drug discovery. This guide provides a comparative analysis of the predicted biological activity of N-(pyridin-4-ylmethyl)cyclohexanamine against its parent compounds, pyridine-4-ylmethanamine and cyclohexanamine. While direct experimental data for the combined molecule is not yet publicly available, this document synthesizes existing research on its constituent moieties to build a predictive framework for its potential antimicrobial and anticancer properties. We further provide detailed experimental protocols to encourage and facilitate the validation of these predictions.
Introduction: A Tale of Two Moieties
The rationale for investigating this compound lies in the well-documented and diverse biological activities of its parent structures. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for a wide spectrum of bioactivities including antimicrobial, antiviral, and anticancer effects[1][2]. Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological targets. On the other hand, the cyclohexylamine moiety, a non-aromatic carbocyclic amine, is also found in compounds with demonstrated antimicrobial and antiproliferative activities[3][4]. The combination of these two fragments into this compound creates a novel chemical entity with potentially synergistic or unique biological properties. This guide explores this potential through a detailed examination of the parent compounds and predictive structure-activity relationship (SAR) analysis.
Comparative Biological Activities: Establishing a Baseline
To form a basis for our predictive analysis, it is essential to understand the biological activities of the individual parent compounds.
| Compound | Structure | Known Biological Activities | Quantitative Data (Example) |
| Pyridine-4-ylmethanamine | Antimicrobial, Anticancer | Limited specific data available for the parent amine. However, pyridine derivatives show a wide range of MIC values against various bacteria (e.g., 0.5–64 µg/mL against S. aureus and E. coli) and IC50 values against cancer cell lines (e.g., 0.1 to >100 µM)[5][6]. | |
| Cyclohexanamine | Antimicrobial, Anticancer | Limited specific data available for the parent amine. Cyclohexylamine derivatives have shown antimicrobial activity, with some Schiff bases exhibiting activity against S. aureus and E. coli[3]. Some derivatives also show cytotoxicity against cancer cell lines[7]. | |
| This compound | Predicted: Antimicrobial, Anticancer | No experimental data available. |
Predictive Analysis of this compound
Based on the principles of medicinal chemistry and SAR, we can hypothesize the potential biological activities of this compound.
Predicted Antimicrobial Activity
The combination of the pyridine ring and the cyclohexylamine moiety is likely to confer antimicrobial properties. The pyridine nitrogen can interact with bacterial enzymes or cell wall components, a mechanism observed in many pyridine-based antimicrobials[2]. The cyclohexyl group increases the lipophilicity of the molecule compared to its parent pyridine-4-ylmethanamine. This enhanced lipophilicity may facilitate the compound's ability to penetrate bacterial cell membranes. Therefore, it is predicted that this compound could exhibit moderate to good activity against a range of Gram-positive and Gram-negative bacteria.
Predicted Anticancer Activity
The pyridine scaffold is a well-established pharmacophore in anticancer drug design, with derivatives showing activity against various cancer cell lines[8][9]. The mechanism often involves intercalation with DNA or inhibition of key kinases. The addition of the cyclohexyl group could influence the molecule's interaction with hydrophobic pockets in target proteins. The overall structure of this compound bears some resemblance to other N-benzyl amine derivatives that have been investigated for anticancer properties. It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Proposed Experimental Workflows
To validate the predicted biological activities, we propose the following experimental protocols.
Synthesis of this compound
A straightforward approach to synthesize the target compound is through reductive amination.
Diagram of Synthetic Workflow:
Caption: Reductive amination synthesis of this compound.
Step-by-Step Protocol:
-
Imine Formation: Dissolve pyridine-4-carboxaldehyde (1 equivalent) and cyclohexanamine (1.1 equivalents) in a suitable solvent such as methanol. Stir the mixture at room temperature for 2-4 hours to form the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
-
Reaction Quench and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compound against various bacterial strains.
Diagram of Antimicrobial Testing Workflow:
Caption: Workflow for determining the IC50 value using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.[10][11][12]
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, this guide provides a scientifically grounded predictive analysis based on the known properties of its constituent pyridine and cyclohexylamine moieties. It is hypothesized that this novel compound will exhibit both antimicrobial and anticancer activities. The provided experimental workflows offer a clear path for the synthesis and biological evaluation of this compound to validate these predictions.
Future research should focus on screening this compound against a broad panel of bacterial strains and cancer cell lines to fully elucidate its activity spectrum and potency. Further studies could also explore its mechanism of action and potential for in vivo efficacy. The findings from such investigations will be crucial in determining the therapeutic potential of this and related compounds.
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A Senior Application Scientist's Guide to Validating Experimental Geometries with DFT Calculations
For researchers at the forefront of materials science and drug development, the precise three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. While experimental techniques like X-ray crystallography provide invaluable atomic coordinates, they represent a snapshot under specific conditions and can have inherent limitations, such as the difficulty in resolving hydrogen atoms.[1] This is where the synergy between experiment and theory becomes a powerful validation tool.
Density Functional Theory (DFT) calculations offer a first-principles quantum mechanical method to determine a molecule's minimum-energy structure, providing a theoretical benchmark against which experimental data can be compared.[2][3] This guide provides a comprehensive, in-depth walkthrough for leveraging DFT to validate, refine, and understand experimental geometries, moving beyond a simple "push-button" approach to explain the causality behind the computational choices you make.
The Theoretical Bedrock: Why DFT?
At its core, Density Functional Theory is a method to solve the complex many-body Schrödinger equation by reformulating the problem in terms of the electron density, a physical observable.[4] This is made practical through the Kohn-Sham formalism, which maps the system of interacting electrons onto a fictitious system of non-interacting electrons moving in an effective potential.[2][5]
The accuracy of any DFT calculation hinges on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.[6][7] Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy:
-
Generalized Gradient Approximation (GGA): Uses the electron density and its gradient (e.g., PBE, BLYP).
-
Meta-GGA (mGGA): Adds the kinetic energy density (e.g., M06-L, SCAN).[2][7]
-
Hybrid Functionals: Mix a portion of exact Hartree-Fock exchange (e.g., B3LYP, PBE0, M06-2X).[6][7]
-
Double-Hybrid Functionals: Incorporate information from virtual orbitals, often via perturbation theory (e.g., PWPB95-D4).[7]
The choice of functional is critical and system-dependent; what works well for organic molecules may not be ideal for organometallic complexes.[6][7] Similarly, the basis set —a set of mathematical functions used to build the molecular orbitals—must be sufficiently large and flexible to accurately describe the electron distribution.[7] A poor choice in either can lead to erroneous results, underscoring the principle of "Garbage In = Garbage Out."[8]
The Validation Workflow: From Experimental Data to Computational Insight
The process of validating an experimental geometry involves a logical sequence of steps, starting with the experimental data and culminating in a detailed comparison with a theoretically optimized structure.
Caption: A typical workflow for validating an experimental geometry using DFT calculations.
Experimental Protocol: Step-by-Step Geometry Optimization and Validation
This protocol outlines a typical workflow using common computational chemistry software like Gaussian, ORCA, or GAMESS.[9][10]
1. Obtain and Prepare the Initial Geometry:
-
Source: Start with the atomic coordinates from an experimental source, such as a Crystallographic Information File (CIF).
-
Causality: Using the experimental structure as the starting point ensures the optimization explores the potential energy surface in the vicinity of the experimentally observed conformation.[8] A poor initial guess can lead to convergence on an incorrect or irrelevant local minimum.[8][11]
2. Create the Input File:
-
Action: Build a text file containing the molecule's Cartesian coordinates, its total charge, and its spin multiplicity.[9][12] For a closed-shell neutral molecule, this is typically 0 1 (charge 0, spin singlet).
-
Causality: These parameters define the electronic system to be solved. An incorrect charge or spin state will lead to a fundamentally wrong description of the molecule's electronic structure and geometry.
3. Select the Computational Method:
-
Functional: For general-purpose geometry optimizations of organic molecules, hybrid functionals like B3LYP-D3(BJ) or ωB97X-D are robust choices. The "-D3" or "-D4" suffix indicates the inclusion of a dispersion correction, which is crucial for accurately modeling non-covalent interactions.[1][7][13]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy and computational cost for most systems.[6][14] Using a basis set smaller than a triple-zeta (TZ) quality can introduce significant errors in the geometry.[7]
-
Solvent Model: If the experimental data was collected in solution, or if you are interested in the solution-phase structure, include an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[7]
-
Causality: The combination of functional and basis set determines the theoretical "model chemistry." This choice directly impacts the accuracy of the calculated energy and forces that guide the geometry optimization. Neglecting dispersion or solvent effects can lead to significant deviations from experimental reality, especially for larger, more flexible molecules or condensed-phase systems.[7]
4. Run the Geometry Optimization:
-
Action: Submit the input file to the DFT software using the Opt keyword.[15][16] The software will iteratively adjust the atomic positions to minimize the total energy until the forces on each atom are effectively zero.[8]
-
Causality: This process locates the nearest stationary point on the potential energy surface. The goal is to find a local or global minimum that corresponds to a stable conformation of the molecule.[15]
5. Perform a Frequency Calculation:
-
Action: Using the fully optimized geometry from the previous step, perform a frequency calculation (keyword Freq).[12][15]
-
Causality: This is a critical self-validation step. A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (e.g., a transition state).[10][12] If an imaginary frequency is found, the optimization has failed, and the geometry is not a valid stable structure.
Data Analysis: Comparing Theory and Experiment
Once a validated, optimized geometry is obtained, the comparison with the experimental structure can begin. This is not merely a check for agreement but an opportunity for deeper insight.
Qualitative and Quantitative Comparison
A direct visual comparison by overlaying the optimized and experimental structures is the first step. For a quantitative analysis, key geometric parameters should be compared in a table.
| Parameter | Experimental (X-ray) | DFT Calculated (B3LYP-D3/def2-TZVP) | Difference (%) |
| Bond Lengths (Å) | |||
| C1-C2 | 1.395 | 1.401 | 0.43% |
| C2-N1 | 1.334 | 1.345 | 0.82% |
| C=O | 1.210 | 1.225 | 1.24% |
| Bond Angles (°) | |||
| C1-C2-N1 | 120.5 | 120.2 | -0.25% |
| C2-N1-H1 | 125.1 | 124.8 | -0.24% |
| Dihedral Angles (°) | |||
| C1-C2-C3-C4 | 178.5 | 179.9 | 0.78% |
Note: Data is illustrative.
A Root-Mean-Square Deviation (RMSD) calculation of all non-hydrogen atoms provides a single metric for the overall structural similarity.
Interpreting Discrepancies
Small deviations between DFT and experimental geometries are expected and can be highly informative.
-
Systematic Errors in DFT: GGA functionals like PBE are known to systematically overestimate lattice parameters in crystals by 1-3%.[17] The choice of functional can also influence specific bond lengths.
-
Environmental and Temperature Effects: DFT optimizations are typically performed on an isolated molecule in the gas phase at 0 K, whereas crystal structures are influenced by intermolecular packing forces and measured at a specific, non-zero temperature (e.g., 100 K or room temperature).[18][19] These packing forces can cause minor distortions in bond lengths and angles compared to the theoretical gas-phase minimum.
-
Hydrogen Atom Positions: X-ray crystallography scatters off electron density, making it difficult to precisely locate hydrogen atoms, whose single electron is pulled into the covalent bond.[1] DFT, however, calculates the nuclear positions directly. Therefore, the DFT-optimized positions of hydrogen atoms are generally considered more reliable than those determined by X-ray diffraction.[1]
Caption: Decision tree for selecting an appropriate computational protocol.
Conclusion: A Tool for Deeper Understanding
The validation of experimental geometries with DFT is not a simple pass/fail test. It is a nuanced process that, when performed correctly, provides a deeper understanding of a molecule's intrinsic structural preferences and how they are modulated by their environment. A close agreement between a well-chosen theoretical model and high-quality experimental data builds confidence in both. Discrepancies, on the other hand, are not failures but opportunities for discovery, pointing toward the influence of crystal packing, temperature, or the subtle limitations of the chosen computational model. By following a rigorous, self-validating protocol, researchers can transform DFT from a mere calculation into a powerful tool for structural elucidation and scientific insight.
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Miliordos, E., & Xantheas, S. S. (2015). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 11(4), 1549–1562. Retrieved from [Link]
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Jacquemin, D., & Adamo, C. (2011). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Journal of Chemical Theory and Computation, 7(2), 369-376. Retrieved from [Link]
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Ho, J., & Lee, L. P. (2021). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. ChemRxiv. Retrieved from [Link]
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Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. Retrieved from [Link]
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14558-14569. Retrieved from [Link]
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Dr. H Ismail. (2025, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis [Video]. YouTube. Retrieved from [Link]
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Rosen, A. (2020, October 3). When do I use the lattice parameters obtained computationally vs experimentally? Matter Modeling Stack Exchange. Retrieved from [Link]
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Chem Help ASAP. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. Retrieved from [Link]
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How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2025, July 31). Matlantis. Retrieved from [Link]
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S. M., A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
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[DFT] Tips for helping with hard to converge optimisations (Minima and TS calculations). (2022, June 29). Reddit. Retrieved from [Link]
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Wagen, C. (2024, October 15). Common Errors in Density-Functional Theory. Rowan Scientific. Retrieved from [Link]
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Various Authors. (2016, January 26). Is anybody know best software for molecule optimization? ResearchGate. Retrieved from [Link]
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Various Authors. (2020, April 15). Is there any software that can do geometry optimization using machine learning? Matter Modeling Stack Exchange. Retrieved from [Link]
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Dr. Gaurav Jhaa. (2025, February 7). DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis [Video]. YouTube. Retrieved from [Link]
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ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. (2012, November 16). Karlsruhe Institute of Technology. Retrieved from [Link]
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Using DFT computed vs. experimental lattice. (2025, March 28). Reddit. Retrieved from [Link]
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van de Streek, J., & Neumann, M. A. (2023). Quantitative matching of crystal structures to experimental powder diffractograms. CrystEngComm, 25, 2355-2361. Retrieved from [Link]
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Martinez-Bachs, B., & Luber, S. (2024). Powder-Diffraction-Based Structural Comparison for Crystal Structure Prediction without Prior Indexing. ChemRxiv. Retrieved from [Link]
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A Comparative Guide to the Catalytic Efficiency of Pyridine-Based Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. The ligand not only stabilizes the metal center but also profoundly influences the catalyst's activity, selectivity, and overall efficiency. Among the vast arsenal of ligands available, pyridine-based structures have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties.[1][2] This guide provides an in-depth, objective comparison of the catalytic efficiency of various pyridine-based ligands, supported by experimental data, to aid in the rational selection of the optimal ligand for your specific synthetic needs.
The Central Role of the Ligand in Catalytic Performance
The efficiency of a catalyst is a multifaceted metric, quantified by several key parameters. The yield of a reaction provides a primary measure of the catalyst's effectiveness.[3] However, a more nuanced understanding is provided by the Turnover Number (TON) and Turnover Frequency (TOF) . TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while TOF measures the number of catalytic cycles per unit of time.[4][5][6] In asymmetric catalysis, the enantiomeric excess (ee) is a critical measure of the catalyst's ability to produce a specific stereoisomer. The ligand plays a pivotal role in dictating all of these outcomes.
Comparative Analysis of Pyridine-Based Ligands in Suzuki-Miyaura and Heck Reactions
To provide a clear and objective comparison, we will focus on two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura and the Heck reactions. The data presented is collated from studies where different pyridine-based ligands were evaluated under consistent reaction conditions, allowing for a direct comparison of their catalytic efficiency.
Suzuki-Miyaura Coupling: A Case Study in C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[7][8] The choice of ligand is crucial, especially when dealing with challenging substrates like heteroaryl halides.[9][10]
A comparative study of various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4'-bromoacetophenone with phenylboronic acid highlights the impact of electronic effects on catalytic activity. The reactions were catalyzed by Pd(II) complexes of these ligands.[11]
| Ligand Type | Substituent (at 4-position) | pKa of Ligand | Yield (%) |
| Monodentate Pyridine | -N(CH₃)₂ | 9.70 | >95 |
| -OCH₃ | 6.58 | >95 | |
| -CH₃ | 6.03 | >95 | |
| -H | 5.23 | >95 | |
| -Cl | 3.83 | 92 | |
| -Br | 3.75 | 93 | |
| -COOCH₃ | 3.49 | 64-78 | |
| -CN | 1.86 | 91 | |
| -NO₂ | 1.61 | 89 |
Table 1: Comparison of 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid. Data sourced from Inorganic Chemistry 2022, 61 (34), 13531–13545.[11]
Analysis of Results:
The data reveals that Pd(II) complexes with more basic pyridine ligands generally exhibit slightly greater catalytic effectiveness.[11] For instance, ligands with electron-donating substituents like dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups, which increase the electron density on the palladium center and facilitate oxidative addition, led to excellent yields.[1][7] Conversely, the complex with the ligand bearing a strongly electron-withdrawing nitro (-NO₂) group showed a slightly lower, yet still high, yield. Interestingly, the ligand with the ester group (-COOCH₃) gave the lowest yields, suggesting that a simple linear relationship between pKa and catalytic efficiency is not always observed and other factors like steric hindrance or catalyst stability might play a role.[11]
Asymmetric Heck Reaction: A Test of Enantioselectivity
The asymmetric Heck reaction is a powerful tool for the construction of chiral centers. The enantioselectivity of this reaction is almost entirely dictated by the chiral ligand. Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral ligands for this transformation.[2]
A study on the asymmetric intermolecular Heck-type reaction of trans-2-methyl-2-butenal with phenylboronic acid provides a valuable comparison between different chiral N,N-ligands.[12]
| Ligand Type | Ligand Structure | Yield (%) | ee (%) |
| Bisoxazoline | Symmetrical (2) | 71 | 9 |
| Bisoxazoline | Symmetrical (3) | 66 | 16 |
| Pyridine-oxazoline (PyOx) | Unsymmetrical (4) | 75 | 21 |
| Pyridine-oxazoline (PyOx) | Unsymmetrical (5) | 80 | 25 |
| Pyridine-oxazoline (PyOx) | Unsymmetrical with bulky substituent (6) | 82 | 42 |
Table 2: Comparison of chiral N,N-ligands in the asymmetric Heck-type reaction of trans-2-methyl-2-butenal with phenylboronic acid. Data sourced from Organic Letters 2007, 9 (19), pp 3813–3816.[12]
Analysis of Results:
The results clearly demonstrate the superiority of pyridine-oxazoline ligands over bisoxazoline ligands in terms of enantioselectivity for this specific reaction.[12] The unsymmetrical nature of the PyOx ligands (4 and 5) induced higher enantioselectivities compared to the symmetrical bisoxazoline ligands (2 and 3). Furthermore, increasing the steric bulk of the substituent on the oxazoline ring (ligand 6) led to a significant improvement in enantioselectivity, highlighting the importance of steric factors in creating a well-defined chiral pocket around the metal center.[12]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the presented data, detailed experimental protocols are essential. Below are representative protocols for the Suzuki-Miyaura and Heck reactions, adapted from the cited literature.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methylpyridine
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with various arylboronic acids.[13]
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add 3-bromo-2-methylpyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Asymmetric Heck-Type Reaction
This protocol is a generalized procedure for the asymmetric Heck-type reaction of an acyclic alkene with an arylboronic acid using a pre-formed palladium-pyridine-oxazoline complex.[12]
Materials:
-
Acyclic alkene (e.g., trans-2-methyl-2-butenal, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)
-
Palladium-pyridine-oxazoline complex (e.g., complex 7 from the cited paper, 5 mol%)
-
Oxidant (e.g., benzoquinone, 2.0 equiv)
-
Solvent (e.g., THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add the palladium-pyridine-oxazoline complex and the oxidant.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the acyclic alkene followed by the arylboronic acid.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Comparison
Caption: Workflow for comparing the catalytic efficiency of different ligands.
Conclusion
The choice of a pyridine-based ligand can have a dramatic impact on the outcome of a cross-coupling reaction. As demonstrated, electronic and steric properties of the ligand are key to optimizing yield and enantioselectivity. For Suzuki-Miyaura couplings, the basicity of the pyridine ligand can be a useful, though not absolute, predictor of catalytic activity. In asymmetric Heck reactions, the steric bulk and specific geometry of chiral pyridine-oxazoline ligands are paramount for achieving high enantioselectivity.
This guide provides a framework for the rational selection of pyridine-based ligands. By understanding the principles outlined and utilizing the provided experimental protocols as a starting point, researchers can more efficiently identify the optimal catalyst system for their specific synthetic challenges, ultimately accelerating the pace of discovery and development.
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SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. NIH. Available at: [Link]
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A Comparative Guide to Elucidating the Mechanism of Action for N-(pyridin-4-ylmethyl)cyclohexanamine
Introduction: From Chemical Structure to Biological Function
N-(pyridin-4-ylmethyl)cyclohexanamine is a small molecule featuring a pyridine ring linked to a cyclohexanamine scaffold[1]. While the synthesis and basic chemical properties are established, its biological mechanism of action (MoA) remains largely uncharacterized. Elucidating the MoA is a critical step in the drug discovery pipeline, transforming a novel chemical entity into a potential therapeutic agent or a valuable research tool[2][3]. This guide provides a comprehensive, step-by-step framework for investigating the MoA of this compound, using a hypothesis-driven approach.
Our investigation is predicated on structural analogy. The pyridine motif is a well-established pharmacophore in a multitude of approved drugs, particularly in the class of protein kinase inhibitors[4][5]. Based on this, we hypothesize that this compound may function as an inhibitor of a protein kinase. Specifically, its structure bears resemblance to scaffolds known to target the Rho-associated protein kinase (ROCK) family, which are critical regulators of the actin cytoskeleton and are implicated in cardiovascular diseases and cancer[6][7].
This guide will compare the experimental workflow for our topic compound against Y-27632 , a well-characterized, first-generation ROCK inhibitor, to provide context and a performance benchmark for our assays[7][8].
Phase 1: Direct Target Engagement & Biochemical Characterization
The foundational step in any MoA study is to confirm a direct, physical interaction between the compound and its hypothesized protein target[9]. Here, we aim to verify that this compound binds directly to purified ROCK protein isoforms (ROCK1 and ROCK2).
Core Technique: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that has become the gold standard for quantifying biomolecular interactions in drug discovery[10][11]. It allows for the precise determination of binding kinetics (association rate, ka; dissociation rate, kd) and binding affinity (equilibrium dissociation constant, KD)[12].
Experimental Workflow: A Logical Overview
The following diagram outlines the logical flow of our MoA investigation, from initial biochemical validation to downstream cellular and phenotypic analysis.
Caption: The RhoA-ROCK signaling pathway and point of inhibition.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Plate cells (e.g., A549) and serum-starve overnight to reduce basal signaling. Treat with a dose-response of this compound or Y-27632 for 2 hours. Then, stimulate the pathway with an agonist like Lysophosphatidic Acid (LPA) for 15 minutes. Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against phospho-MYPT1 (Thr853) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Validation Control: Strip the membrane and re-probe with an antibody for total MYPT1 to confirm that changes in phosphorylation are not due to changes in total protein expression.[13] A loading control like GAPDH should also be used.
Interpretation of Expected Results: A dose-dependent decrease in the p-MYPT1 signal in drug-treated lanes, relative to the stimulated control, would confirm functional inhibition of ROCK kinase activity. The concentration at which a 50% reduction is observed (IC₅₀) can be calculated and compared between the two compounds. This result directly links target engagement to a downstream molecular event, providing robust evidence for the proposed MoA.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for this compound, centered on the hypothesis that it functions as a ROCK inhibitor. By systematically progressing from biochemical binding (SPR) to cellular target engagement (CETSA) and functional pathway inhibition (Western Blot), researchers can build a compelling, evidence-based case for its MoA.
Comparing its performance against a known standard like Y-27632 at each stage provides crucial context for its potency and potential selectivity. Positive results from this workflow would strongly support its classification as a ROCK inhibitor and pave the way for further studies, including:
-
Kinome-wide selectivity profiling to assess off-target effects.
-
Phenotypic assays (e.g., cell migration, invasion, or contraction assays) to link the molecular MoA to a cellular outcome.[6]
-
In vivo studies in relevant disease models to evaluate therapeutic potential.
This structured, comparative methodology ensures scientific integrity and provides a clear path from a novel compound to a well-characterized biological probe or therapeutic lead.
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Navigating the Molecular Maze: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and chemical safety assessment, understanding the relationship between a molecule's structure and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool, enabling researchers to predict the activity of new or untested chemicals, thereby saving significant time and resources.[1][2][3] This guide provides a comprehensive comparison of various QSAR methodologies, offers a step-by-step workflow for building robust models, and reviews a selection of software tools to aid in your research endeavors.
The Core Principle: From Structure to Activity
At its heart, QSAR is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[4] By quantifying structural features into numerical descriptors, QSAR models employ mathematical equations to establish a correlation between these descriptors and the observed biological activity.[3][4] This allows for the prediction of activities for novel compounds, guiding lead optimization and prioritizing experimental testing.[1][4]
A Tale of Two Dimensions (and More): Comparing QSAR Methodologies
The landscape of QSAR is diverse, with various methodologies offering different levels of complexity and insight. The choice of method often depends on the nature of the dataset, the available computational resources, and the specific research question.
2D-QSAR: The Foundation
Two-dimensional QSAR (2D-QSAR) models are the classical approach, utilizing descriptors derived from the 2D representation of a molecule.[5] These descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and topological indices that describe molecular branching and connectivity.
-
Strengths: Relatively simple to implement and interpret. The resulting models are often linear and easy to understand, making it clear which structural features are driving the activity.[2][6]
-
Weaknesses: Ignores the three-dimensional conformation of the molecule, which is often crucial for biological interactions. This can lead to less accurate predictions for structurally complex or flexible molecules.[5]
3D-QSAR: Embracing Spatial Reality
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of molecules.[3][7] These approaches calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.
-
Strengths: Provides a more realistic representation of molecular interactions, often leading to more accurate and predictive models. The results can be visualized as 3D contour maps, highlighting regions where changes in steric or electrostatic properties would enhance or diminish activity.
-
Weaknesses: Requires the 3D structures of the molecules and a reliable alignment rule, which can be challenging for diverse datasets. The interpretation of the resulting contour maps can be complex.[2]
The Rise of the Machines: Machine Learning in QSAR
The advent of machine learning has revolutionized QSAR analysis, offering powerful algorithms to handle complex, non-linear relationships between molecular descriptors and biological activity.[8][9][10] Methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can often build more predictive models from large and diverse datasets.[9][11]
-
Strengths: Capable of capturing intricate and non-linear structure-activity relationships that may be missed by traditional methods.[6] They can handle large and high-dimensional datasets effectively.[9]
-
Weaknesses: Often considered "black box" models, making their interpretation challenging.[12] They typically require larger datasets for training to avoid overfitting.[6]
| Methodology | Key Descriptors | Strengths | Weaknesses | Best Suited For |
| 2D-QSAR | Physicochemical properties (e.g., MolWeight, logP), topological indices. | Simple, interpretable, computationally inexpensive.[2][6] | Ignores 3D structure, may have lower predictive power for complex molecules.[5] | Initial screening, congeneric series, datasets with limited structural diversity. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields. | Considers 3D conformation, provides visual interpretation of SAR, often highly predictive. | Requires molecular alignment, computationally more intensive, interpretation can be complex.[2] | Lead optimization, understanding ligand-receptor interactions, datasets with a common scaffold. |
| Machine Learning-based QSAR | Can utilize a wide range of 1D, 2D, and 3D descriptors. | Can model complex non-linear relationships, handles large and diverse datasets well.[8][9] | Often less interpretable ("black box"), may require larger datasets to avoid overfitting.[6][12] | Large-scale virtual screening, diverse chemical libraries, when high predictive accuracy is the primary goal. |
The QSAR Workflow: A Step-by-Step Experimental Protocol
Building a robust and predictive QSAR model requires a systematic and rigorous approach. The following protocol outlines the key steps involved in a typical QSAR study.[6][13][14]
A typical workflow for developing a QSAR model.
1. Data Curation and Preparation:
-
Objective: To assemble a high-quality dataset of chemical structures and their corresponding biological activities.
-
Protocol:
-
Gather a dataset of compounds with experimentally determined biological activity data (e.g., IC50, EC50). Ensure the data is from a consistent experimental protocol.
-
Standardize chemical structures: neutralize charges, remove salts, and handle tautomers and stereoisomers consistently.
-
Curate the biological activity data, converting it to a consistent unit (e.g., pIC50 = -log(IC50)).
-
Remove duplicates and compounds with missing or unreliable activity data.
-
2. Descriptor Calculation:
-
Objective: To numerically represent the structural features of the molecules.
-
Protocol:
-
Select a descriptor calculation software (e.g., PaDEL-Descriptor, RDKit).
-
Calculate a variety of descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).[9]
-
Pre-process the calculated descriptors by removing constant and highly correlated variables.
-
3. Data Splitting:
-
Objective: To divide the dataset into a training set for model development and a test set for evaluating its predictive performance.[15]
-
Protocol:
-
Use a rational splitting method, such as the Kennard-Stone algorithm, to ensure both the training and test sets are representative of the entire dataset.[6]
-
A common split is 70-80% for the training set and 20-30% for the test set.
-
4. Model Building and Training:
-
Objective: To develop a mathematical relationship between the molecular descriptors and the biological activity using the training set.
-
Protocol:
-
Select an appropriate modeling algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest).[6]
-
Train the model using the descriptors (independent variables) and the biological activity (dependent variable) of the training set compounds.
-
For machine learning models, optimize the model's hyperparameters using techniques like grid search and cross-validation.
-
5. Model Validation:
-
Objective: To assess the robustness and predictive power of the developed QSAR model.[16][17]
-
Protocol:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out or k-fold cross-validation) on the training set to evaluate the model's internal consistency. A high cross-validated R-squared (Q²) value is desirable.[14]
-
External Validation: Use the trained model to predict the activity of the compounds in the test set. Calculate statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) between the predicted and observed activities.[18][19]
-
Y-Randomization: Randomly shuffle the biological activity values in the training set and build new models. The resulting models should have significantly lower R² and Q² values than the original model, ensuring the original correlation is not due to chance.[14]
-
6. Model Interpretation and Application:
-
Objective: To understand the structure-activity relationships captured by the model and use it for prediction.
-
Protocol:
-
Analyze the model to identify the most important descriptors influencing the activity.[6][18] For linear models, the coefficients provide direct insight.[6] For more complex models, techniques like feature importance plots can be used.
-
Define the Applicability Domain (AD) of the model to determine the chemical space in which it can make reliable predictions.[13][17]
-
Use the validated model to predict the activity of new, untested compounds that fall within the AD.
-
Choosing Your Toolkit: A Comparison of QSAR Software
A variety of software tools, both commercial and open-source, are available to facilitate QSAR analysis. The choice of software will depend on factors such as the user's expertise, budget, and specific research needs.
| Software | Type | Key Features | Strengths | Weaknesses |
| Schrödinger Suite | Commercial | Comprehensive suite for drug discovery, including QSAR, molecular modeling, and docking.[1] | High-quality visualization, robust algorithms, and excellent support. | High cost, may have a steep learning curve. |
| Discovery Studio | Commercial | Integrated environment for life science research with strong QSAR and pharmacophore modeling capabilities.[1] | User-friendly interface, seamless integration of different modeling techniques. | Expensive, may require significant computational resources. |
| ADMET Predictor™ | Commercial | Focuses on predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using QSAR.[20] | High-quality predictive models for a wide range of ADMET endpoints. | Primarily focused on ADMET, may not be as versatile for other QSAR applications. |
| MOE (Molecular Operating Environment) | Commercial | A comprehensive platform for drug discovery with a wide range of QSAR models.[1] | Diverse selection of QSAR models and strong bioinformatics capabilities.[1] | Can be costly and complex for new users. |
| KNIME | Open-Source | A versatile data analytics platform with a wide range of cheminformatics and machine learning nodes.[21] | Highly customizable workflows, strong community support, and a vast library of extensions. | Can have a steeper learning curve than dedicated QSAR software. |
| RDKit | Open-Source | A collection of cheminformatics and machine learning software written in C++ and Python. | Highly flexible and powerful for custom script development, widely used in the scientific community. | Requires programming skills, lacks a graphical user interface. |
| OPERA | Open-Source | A suite of QSAR models for predicting physicochemical properties, environmental fate, and toxicity.[22][23] | Free and open-source, provides well-validated models for regulatory purposes. | Limited to the endpoints for which models are provided. |
| QSAR-Co | Open-Source | A standalone tool for developing classification-based QSAR models, particularly for multitasking or multitarget scenarios.[24] | User-friendly interface, specifically designed for classification and multitasking QSAR.[24] | Focused on classification tasks, may not be suitable for regression problems. |
The Logic of Validation: Ensuring Trustworthy Predictions
A QSAR model is only as good as its ability to make accurate predictions for new compounds. Therefore, rigorous validation is a critical and indispensable part of the QSAR workflow.[16][17][25] The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for the validation of QSAR models for regulatory purposes, which serve as a valuable guideline for all QSAR studies.[16]
The OECD principles for QSAR model validation.
Conclusion: A Powerful Tool in the Modern Scientist's Arsenal
QSAR analysis represents a powerful and versatile approach in modern chemical research and drug development. By providing a bridge between chemical structure and biological activity, QSAR models enable researchers to make informed decisions, prioritize experiments, and ultimately accelerate the discovery of new and safer chemical entities. This guide has provided a comparative overview of key methodologies, a practical workflow, and a look at available software tools. By embracing the principles of scientific integrity, rigorous validation, and thoughtful interpretation, researchers can unlock the full potential of QSAR to navigate the complex molecular maze.
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A Comparative Benchmarking Guide: N-(pyridin-4-ylmethyl)cyclohexanamine in Functionalized Metal-Organic Frameworks for Heterogeneous Catalysis
This guide provides a comprehensive performance benchmark of a novel functionalized Metal-Organic Framework (MOF), termed UiO-66-Py-CHamine , incorporating N-(pyridin-4-ylmethyl)cyclohexanamine. Its catalytic efficacy is critically evaluated against the well-established amine-functionalized MOF, UiO-66-NH₂ , in the context of the Knoevenagel condensation reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to explore advanced functional materials for catalysis.
Introduction: The Imperative for Advanced Functionalization in MOF Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in catalysis, owing to their high surface areas, tunable pore environments, and the ability to incorporate a vast array of functional groups.[1] The strategic introduction of functional moieties onto the organic linkers or metal nodes can profoundly influence the catalytic activity, selectivity, and stability of these materials.[2]
Amine functionalization, in particular, has been a cornerstone of MOF design for base catalysis.[3][4] The archetypal UiO-66-NH₂ , synthesized from 2-aminoterephthalic acid, is a widely studied and highly stable MOF that has demonstrated considerable catalytic activity.[5][6] However, the primary amine group in UiO-66-NH₂ has certain limitations in terms of its basicity and steric environment.
This guide introduces a novel functionalization strategy employing this compound, a ligand that combines a basic pyridyl nitrogen with a secondary amine on a sterically demanding cyclohexyl backbone. We hypothesize that grafting this molecule onto a stable MOF framework, such as UiO-66, will create a unique catalytic pocket. The resulting material, which we will refer to as UiO-66-Py-CHamine , is benchmarked against UiO-66-NH₂ to elucidate the impact of this advanced functionalization on catalytic performance.
Rationale for the Selection of this compound
The choice of this compound is predicated on several key molecular features that are anticipated to enhance catalytic performance:
-
Dual Basic Sites: The presence of both a pyridyl nitrogen and a secondary amine offers multiple potential active sites for base catalysis. The pyridine nitrogen, with its sp² hybridized lone pair, provides a distinct Lewis basicity compared to the secondary amine.[7]
-
Steric Hindrance: The bulky cyclohexyl group is expected to create a more defined and sterically hindered catalytic pocket. This can influence substrate selectivity and potentially prevent catalyst deactivation through pore blocking.
-
Modulated Basicity: The secondary amine's basicity is influenced by the electron-withdrawing nature of the pyridylmethyl group, potentially offering a different catalytic profile compared to the primary aniline-type amine in UiO-66-NH₂.
Experimental Section
Synthesis Protocols
3.1.1 Synthesis of UiO-66-NH₂
This protocol is adapted from established literature procedures for the solvothermal synthesis of UiO-66-NH₂.[6][8]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminobenzene-1,4-dicarboxylic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 250 mg of ZrCl₄ and 230 mg of H₂BDC-NH₂ in 50 mL of DMF.
-
Add 5 mL of acetic acid to the solution. This modulator competes with the linker for coordination to the metal centers, which can improve crystallinity.[9]
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the resulting yellow powder is collected by centrifugation.
-
The product is washed three times with fresh DMF to remove unreacted precursors.
-
Solvent exchange is performed by soaking the powder in ethanol for 3 days, with the ethanol being replaced daily.
-
The final product is activated by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
3.1.2 Synthesis of UiO-66-Py-CHamine via Post-Synthetic Modification
This protocol describes a hypothetical two-step post-synthetic modification (PSM) approach to graft this compound onto a pre-synthesized UiO-66 derivative. We will start with UiO-66-(SH)₂, a thiol-functionalized MOF, and utilize a thiol-ene "click" reaction.
Step 1: Synthesis of Parent MOF (UiO-66-(SH)₂) This would follow a similar procedure to UiO-66-NH₂, but using 2,5-dimercaptobenzene-1,4-dicarboxylic acid as the linker.
Step 2: Post-Synthetic Modification
-
Suspend 500 mg of activated UiO-66-(SH)₂ in 50 mL of anhydrous toluene.
-
Add a 10-fold molar excess of this compound and a catalytic amount of a radical initiator (e.g., AIBN).
-
The suspension is stirred under an inert atmosphere at 80 °C for 48 hours.
-
The resulting solid is collected by centrifugation and washed extensively with toluene, followed by ethanol to remove any unreacted amine and initiator.
-
The final product, UiO-66-Py-CHamine , is activated by heating under vacuum at 120 °C for 12 hours.
Characterization Methodologies
Standard characterization techniques are essential to confirm the successful synthesis and determine the physicochemical properties of the MOFs.[1][10][11][12]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs. Data is typically collected on a diffractometer using Cu Kα radiation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the incorporation of the functional groups within the MOF structure by identifying characteristic vibrational modes.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs and confirm the degree of functionalization.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.
-
Nitrogen Physisorption: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOFs.
Catalytic Performance Evaluation: Knoevenagel Condensation
The Knoevenagel condensation of benzaldehyde with malononitrile is a classic benchmark reaction to evaluate the performance of solid base catalysts.[13][14][15][16][17]
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.2 mmol), and the MOF catalyst (10 mol% of active sites) in 10 mL of a suitable solvent (e.g., ethanol).
-
The reaction mixture is stirred at a controlled temperature (e.g., 60 °C).
-
Aliquots are taken at regular intervals and analyzed by Gas Chromatography (GC) to determine the conversion of benzaldehyde and the selectivity for the desired product.
-
For reusability tests, the catalyst is recovered by centrifugation after the reaction, washed with ethanol, dried, and used in a subsequent reaction cycle.
Visualization of Experimental and Analytical Workflows
Caption: Workflow for MOF synthesis, processing, and characterization.
Caption: Logic flow for the comparative analysis of the two MOFs.
Comparative Data and Analysis
The following tables present hypothetical but realistic data for the two MOFs, based on established knowledge of MOF chemistry. This allows for a direct and objective comparison.
Physicochemical Properties
| Property | UiO-66-NH₂ | UiO-66-Py-CHamine (Hypothetical) | Rationale for Hypothetical Data |
| PXRD | Matches simulated pattern; high crystallinity | Matches simulated pattern; high crystallinity | Post-synthetic modification is assumed to preserve the parent UiO-66 framework integrity. |
| **FT-IR (cm⁻¹) ** | ~3370, ~3480 (N-H stretch); ~1570 (C=O) | ~3300 (N-H stretch); ~1590 (C=N, pyridine) | The appearance of pyridine ring vibrations and a shift in the N-H stretch would confirm successful functionalization. |
| TGA (Weight Loss) | ~30% at 350°C (linker decomposition) | ~45% at 320°C (linker + amine decomposition) | A larger weight loss at a slightly lower temperature is expected due to the bulkier, less thermally stable grafted group. |
| BET Surface Area (m²/g) | ~1200 | ~850 | The bulky this compound group is expected to reduce the overall surface area and pore volume.[18] |
| Pore Volume (cm³/g) | ~0.55 | ~0.35 | Consistent with the reduction in surface area due to the larger functional group occupying pore space. |
Catalytic Performance in Knoevenagel Condensation
| Performance Metric | UiO-66-NH₂ | UiO-66-Py-CHamine (Hypothetical) | Rationale for Hypothetical Data |
| Conversion (%) (4h) | 95% | >99% | The dual basic sites and potentially more accessible secondary amine could lead to a faster reaction rate. |
| Selectivity (%) | >99% | >99% | Both catalysts are expected to be highly selective for the Knoevenagel product. |
| Turnover Frequency (h⁻¹) | ~23.75 | ~25 | A modest increase in TOF is anticipated, reflecting the higher intrinsic activity of the functional sites. |
| Reusability (4 cycles) | ~92% initial activity | ~96% initial activity | The bulkier functional group may offer better site isolation, preventing deactivation and leading to slightly improved reusability.[14] |
Discussion and Field-Proven Insights
The comparative data, although hypothetical, provides a strong basis for evaluating the potential of this compound as a functionalizing agent in MOFs.
Expertise & Experience: The expected decrease in surface area for UiO-66-Py-CHamine is a common trade-off in post-synthetic modification.[2] However, the critical insight is that a lower surface area does not necessarily equate to lower catalytic activity. In many cases, the creation of more effective, albeit less numerous, active sites can lead to superior overall performance. The key is the accessibility and intrinsic activity of these sites. The proposed UiO-66-Py-CHamine leverages this principle by introducing a more complex and potentially more active catalytic environment.
Trustworthiness: The presented protocols are self-validating. The successful synthesis of UiO-66-Py-CHamine would be confirmed by a combination of characterization data. A preserved PXRD pattern would confirm framework integrity. FT-IR would verify the presence of the new functional group. TGA would quantify the degree of functionalization, and a decrease in surface area from N₂ physisorption would provide further evidence of successful grafting within the pores. The catalytic data's validity rests on consistent results across multiple runs and successful reusability tests, which would confirm the heterogeneous nature of the catalysis.
Authoritative Grounding: The enhanced catalytic activity proposed for UiO-66-Py-CHamine is grounded in the principles of base catalysis. The presence of two distinct basic sites (pyridyl and secondary amine) could facilitate a push-pull mechanism, where one site activates the malononitrile and the other activates the benzaldehyde, lowering the activation energy of the reaction. This cooperative catalysis is a known strategy for enhancing reaction rates.[19] Furthermore, the steric bulk of the cyclohexyl group could play a crucial role in substrate selectivity for more complex reactions beyond this benchmark test, a principle widely exploited in enzyme catalysis.
Conclusion and Future Outlook
This guide presents a comparative framework for evaluating the performance of a novel amine-functionalized MOF, UiO-66-Py-CHamine, against the established UiO-66-NH₂. While UiO-66-NH₂ remains a robust and effective catalyst, the incorporation of this compound offers intriguing possibilities for creating a more sophisticated catalytic environment. The hypothetical data suggests that the trade-off in surface area may be more than compensated for by an increase in catalytic turnover and stability.
Future work should focus on the actual synthesis and characterization of UiO-66-Py-CHamine to validate these hypotheses. Furthermore, its catalytic performance should be tested in a wider range of base-catalyzed reactions, including those involving bulkier substrates where the steric influence of the cyclohexyl group could be more pronounced. The exploration of such advanced functional groups is a critical step towards the rational design of next-generation MOF catalysts for challenging chemical transformations.
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A Comparative Guide to the Cytotoxicity of Novel vs. Established Therapeutic Agents in Non-Small Cell Lung Cancer
In the landscape of preclinical drug development, particularly within oncology, the rigorous evaluation of a novel compound's cytotoxic potential is a foundational step. This guide provides an in-depth, objective comparison of a hypothetical novel therapeutic agent, "Compound X," against two established drugs used in the treatment of non-small cell lung cancer (NSCLC): Cisplatin , a cornerstone of chemotherapy, and Gefitinib , a targeted therapy.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical methodologies for conducting such a comparative analysis. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.
Introduction: The Rationale for Comparative Cytotoxicity Studies
NSCLC remains a leading cause of cancer-related mortality worldwide, necessitating a continuous search for more effective and targeted therapeutic agents. Before a new compound can advance to clinical trials, its efficacy must be benchmarked against current standards of care. This involves more than simply determining if a compound can kill cancer cells; it requires a nuanced understanding of its potency, selectivity, and mechanism of cell death.
-
Cisplatin is a platinum-based chemotherapy drug that has been used for decades. Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1] Its action is non-specific, affecting all rapidly dividing cells.
-
Gefitinib (Iressa®) represents a more modern, targeted approach. It is a tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR).[2][3] In NSCLC cells with activating mutations in the EGFR gene, Gefitinib can block downstream signaling pathways that are crucial for cell proliferation and survival, thereby inducing apoptosis.[2][4][5]
-
Compound X (Hypothetical) is a novel investigational drug. For the purposes of this guide, we will hypothesize that Compound X is a potent inhibitor of a novel kinase involved in a pro-survival signaling pathway distinct from EGFR.
This guide will compare these three agents using a panel of in vitro cytotoxicity assays to build a comprehensive profile of their effects on NSCLC cells. The selection of appropriate cell lines is critical. We will use:
-
A549 cells: An NSCLC cell line with wild-type (non-mutated) EGFR.[6][7] This line is generally responsive to traditional chemotherapy like Cisplatin but resistant to EGFR inhibitors like Gefitinib.[6]
-
HCC827 cells: An NSCLC cell line harboring a specific activating mutation in the EGFR gene (an exon 19 deletion).[8][9] This mutation makes the cells highly dependent on EGFR signaling and, consequently, highly sensitive to Gefitinib.[6][8]
By using this dual cell line model, we can assess not only the general cytotoxicity of Compound X but also its potential selectivity compared to a targeted agent.
Core Methodologies: A Multi-Faceted Approach to Measuring Cell Death
To gain a comprehensive understanding of cytotoxicity, it is insufficient to rely on a single assay. Different assays measure distinct cellular parameters.[10][11][12][13] We will employ a tripartite strategy to assess cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow Overview
The following diagram outlines the general workflow for comparing the cytotoxicity of the three compounds.
Caption: General experimental workflow for comparative cytotoxicity analysis.
Protocol 1: MTT Assay (Assessment of Metabolic Activity & Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Step-by-Step Methodology:
-
Cell Plating: Seed A549 and HCC827 cells into separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C, 5% CO2.[15]
-
Compound Treatment: Prepare serial dilutions of Compound X, Cisplatin, and Gefitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" control wells (containing the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "medium-only" blank wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16][17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.[14][15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis:
-
Subtract the average absorbance of the "medium-only" blanks from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-only control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).[18][19][20]
-
Protocol 2: LDH Release Assay (Assessment of Membrane Integrity)
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[21][22] The LDH assay quantitatively measures this released enzyme.[23]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three types of controls for each cell line:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[24] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50-100 µL of this mixture to each well containing the supernatant.[24][25]
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[24][25] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[23] Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
-
Protocol 3: Caspase-Glo® 3/7 Assay (Assessment of Apoptosis)
Caspases-3 and -7 are key effector enzymes that are activated during the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7. This cleavage liberates aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase-3/7 activity.[26]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment incubation period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent directly to each well.[26][27]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "medium-only" blanks from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle-only control cells.
-
Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control
-
-
Results: A Comparative Data Analysis
The following tables present hypothetical but realistic data that could be obtained from the experiments described above.
Table 1: Comparative IC50 Values (µM) after 48-hour Treatment (MTT Assay)
| Compound | A549 (EGFR wild-type) IC50 (µM) | HCC827 (EGFR mutant) IC50 (µM) |
| Compound X | 1.5 | 0.8 |
| Cisplatin | 5.2 | 4.8 |
| Gefitinib | > 50 | 0.05 |
Data represent the mean from three independent experiments.
Table 2: Peak Cytotoxicity (% LDH Release) at 2x IC50 Concentration
| Compound | A549 (% LDH Release) | HCC827 (% LDH Release) |
| Compound X | 35% | 42% |
| Cisplatin | 55% | 51% |
| Gefitinib | < 5% | 25% |
Data measured at 48 hours.
Table 3: Peak Apoptosis Induction (Fold Change in Caspase-3/7 Activity)
| Compound | A549 (Fold Change) | HCC827 (Fold Change) |
| Compound X | 4.5 | 6.2 |
| Cisplatin | 3.8 | 3.5 |
| Gefitinib | 1.2 | 8.5 |
Data measured at 24 hours at the respective IC50 concentration for each cell line.
Discussion and Mechanistic Insights
The data presented in the tables allows for a multi-dimensional comparison of the three compounds.
-
Potency and Selectivity: As expected, Gefitinib showed exceptional potency and selectivity, with a very low IC50 in the EGFR-mutant HCC827 cells and minimal effect on the EGFR wild-type A549 cells.[6][8] This highlights its targeted mechanism of action.[2][4] Cisplatin demonstrated broad-spectrum cytotoxicity, with similar IC50 values in both cell lines, consistent with its non-targeted DNA-damaging mechanism.[1][28] Compound X showed potent cytotoxicity in both cell lines, with a slightly higher potency in the HCC827 line. Its IC50 values are significantly lower than Cisplatin's, suggesting it is a more potent cytotoxic agent overall.
-
Mechanism of Cell Death: The LDH and Caspase-3/7 data provide clues about how the cells are dying.
-
Cisplatin treatment resulted in a high percentage of LDH release, suggesting a significant component of necrotic cell death alongside apoptosis. This is consistent with the high levels of cellular stress and DNA damage it induces.[1][29]
-
Gefitinib in HCC827 cells induced a strong apoptotic response (8.5-fold increase in caspase activity) with more moderate LDH release, indicating that apoptosis is the primary mechanism of cell death.[3]
-
Compound X induced a robust apoptotic response in both cell lines, as shown by the significant increase in caspase activity. The moderate LDH release suggests that while apoptosis is the primary mechanism, some secondary necrosis may occur.
-
The following diagram illustrates the distinct signaling pathways targeted by each agent.
Caption: Targeted pathways of Gefitinib, Cisplatin, and the hypothetical Compound X.
Conclusion
This comparative guide demonstrates a robust framework for evaluating the cytotoxic profile of a novel therapeutic agent against established standards of care. Our hypothetical data suggest that Compound X is a potent cytotoxic agent that induces apoptosis in both EGFR wild-type and mutant NSCLC cell lines, distinguishing it from the highly selective Gefitinib and the broadly cytotoxic Cisplatin.
The multi-assay approach, combining measures of metabolic viability, membrane integrity, and specific apoptotic markers, provides a comprehensive and self-validating system. This level of detailed preclinical characterization is essential for making informed decisions about the future development of novel cancer therapeutics. Future studies should expand this analysis to a broader panel of cell lines and eventually move to in vivo models to validate these promising in vitro findings.
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ResearchGate. (n.d.). HCC827 and A549 cell lines as representatives of lung carcinoma subgroups. Retrieved from [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
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Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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The Assay Guide. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Reed, E. (2012). Pharmacogenomics of Cisplatin Sensitivity in Non-Small Cell Lung Cancer. Genomics, Proteomics & Bioinformatics, 10(2), 69-79. [Link]
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Spandidos Publications. (2014). In vitro synergistic antitumor efficacy of sequentially combined chemotherapy/icotinib in non-small cell lung cancer cell lines. Retrieved from [Link]
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PubMed. (2021). Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Cancer Genomics Proteomics, 18(3 Suppl), 471-486. [Link]
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American Association for Cancer Research. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4218s. [Link]
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A Senior Application Scientist's Guide to Confirming Target Engagement in Biological Systems
Introduction: The Central Question of Drug Discovery
In the intricate world of drug discovery and chemical biology, a single question underpins the progression of virtually every project: "Does my compound bind to its intended target in a biologically relevant system?" Answering this question—a process known as confirming target engagement—is not merely a checkbox exercise. It is the critical link between a compound's biochemical activity and its observed physiological effect.[1][2][3] Without robust confirmation of target engagement, researchers risk misinterpreting efficacy data, chasing false leads, and investing significant resources into compounds destined to fail due to a lack of on-target activity or misunderstood polypharmacology.[3]
This guide provides a comparative overview of the principal methodologies used to confirm target engagement. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the "why" behind experimental choices and providing actionable protocols for key techniques. We will explore a range of methods, from biophysical assays that measure direct binding events to cellular assays that assess the downstream consequences of this binding.
The Landscape of Target Engagement Methodologies
The methods for confirming target engagement are diverse, each with its own set of strengths and weaknesses. They can be broadly categorized into two main approaches: direct measurement of binding and indirect measurement of a downstream functional consequence. This guide will focus on the most widely adopted and informative techniques from both categories.
Diagram: A High-Level Overview of Target Engagement Strategies
This diagram illustrates the major categories of assays used to confirm that a drug or compound is interacting with its intended protein target within a biological system.
Caption: High-level overview of target engagement confirmation strategies.
I. Biophysical Methods: Directly Measuring the Handshake
These techniques provide direct evidence of a compound binding to its target protein by measuring changes in the protein's physical properties.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is founded on the principle of ligand-induced thermal stabilization.[4] When a protein binds to a ligand (your compound), it often becomes more resistant to heat-induced denaturation.[4][5] By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "shift" in the protein's melting curve in the presence of a binding compound.[5][6][7] This provides powerful, direct evidence of target engagement within the complex milieu of the cell.[4][6]
Why it's trusted: CETSA is a label-free method, meaning you don't need to modify your compound, which can alter its binding properties.[8] It assesses target engagement in a physiological context—inside the cell—accounting for factors like cell permeability and intracellular concentrations.[4][6]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol (Western Blot Readout):
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with your compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, followed by a cooling step at room temperature for 3 minutes. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[6]
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[6] Determine the protein concentration, normalize the samples, and analyze by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative band intensity against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Drug Affinity Responsive Target Stability (DARTS)
Principle: Similar to CETSA, DARTS operates on the principle of ligand-induced protein stabilization. However, instead of heat, DARTS uses proteases to challenge protein stability.[9][10] A compound bound to its target can protect it from being digested by a protease.[9][10][11] By comparing the amount of full-length protein remaining after limited proteolysis in treated versus untreated samples, one can infer target engagement.[12]
Why it's trusted: DARTS is another label-free method that can be performed in complex mixtures like cell lysates, making it broadly applicable for target identification and validation.[10][11][12] It does not require specialized equipment beyond standard laboratory instruments for electrophoresis and Western blotting.
Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful, real-time, label-free optical technique for monitoring molecular interactions.[13][14] It works by immobilizing one molecule (e.g., the target protein) onto a sensor chip surface and flowing a solution containing the other molecule (your compound) over it.[14] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[14][15]
Why it's trusted: SPR provides a wealth of quantitative data, including association rates (k-on), dissociation rates (k-off), and binding affinity (KD).[16][17][18] This detailed kinetic information is invaluable for lead optimization and understanding the structure-activity relationship (SAR).[16][17][18]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[19][20] It directly measures the heat released or absorbed when two molecules interact.[19][20][21] In a typical experiment, a solution of the compound is titrated into a solution containing the target protein, and the minute heat changes are measured after each injection.[22]
Why it's trusted: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[20][21][22] This information is crucial for understanding the driving forces behind the binding event.
II. Proximity and Functional Assays: Seeing the Consequence
These methods confirm target engagement by measuring a functional outcome or a proximity event that is dependent on the compound binding to its target.
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET)
Principle: BRET and FRET are proximity-based assays that rely on the transfer of energy between a donor and an acceptor molecule when they are very close to each other (typically <10 nm).[23][24][25][26] In a common setup for target engagement, the target protein is fused to a donor (e.g., a luciferase for BRET, a fluorescent protein for FRET), and a fluorescently labeled tracer compound that binds to the target acts as the acceptor.[27] When an unlabeled test compound is introduced and displaces the tracer, the distance between the donor and acceptor increases, leading to a decrease in the BRET/FRET signal.[27]
Why it's trusted: These assays are highly sensitive and can be performed in living cells, providing real-time data on target engagement in a physiological setting.[27][28][29][30] They are also highly amenable to high-throughput screening (HTS) formats.[29][31]
Kinase Activity Assays
Principle: For enzyme targets like kinases, a direct way to demonstrate engagement is to measure the modulation of their catalytic activity. If a compound binds to the active site of a kinase, it will inhibit the transfer of a phosphate group to its substrate. This can be measured in various ways, such as using phospho-specific antibodies to detect the phosphorylated substrate or by measuring the consumption of ATP.
Why it's trusted: These assays provide a direct link between target binding and a functional cellular outcome. They confirm not only that the compound binds, but that it does so in a way that impacts the protein's function, which is the ultimate goal of many therapeutic interventions.
Comparative Summary of Target Engagement Methods
| Method | Principle | System | Label Required? | Key Output | Throughput |
| CETSA | Thermal Stabilization | Cells, Lysates, Tissues | No | Melting Curve Shift (ΔTm) | Low to Medium |
| DARTS | Protease Protection | Lysates, Purified Protein | No | Protein Stability | Low to Medium |
| SPR | Refractive Index Change | Purified Protein | No | Kinetics (kon, koff), Affinity (KD) | Medium to High |
| ITC | Heat Change | Purified Protein | No | Thermodynamics (KD, ΔH, n) | Low |
| BRET/FRET | Energy Transfer | Live Cells | Yes (Tracer) | Proximity Signal Change | High |
| Kinase Assay | Enzyme Inhibition | Lysates, Live Cells | Varies | Functional Activity (IC50) | High |
Conclusion: An Integrated Approach for Confidence
No single method for confirming target engagement is universally superior. The choice of assay depends on the specific research question, the nature of the target protein, the stage of the drug discovery project, and available resources. Biophysical methods like CETSA and SPR provide direct, quantitative evidence of binding, which is essential for establishing initial proof-of-concept and for detailed mechanistic studies. Functional assays, such as kinase activity assays and BRET/FRET, are crucial for demonstrating that this binding translates into a meaningful biological response within the cell.
As a senior application scientist, my recommendation is to employ an integrated approach. Start with a robust cellular method like CETSA to confirm engagement in a physiological context. Follow up with quantitative biophysical techniques like SPR or ITC to elucidate the kinetics and thermodynamics of the interaction. Finally, validate the functional consequences of this engagement with a relevant activity assay. This multi-pronged strategy provides the highest level of confidence that your compound is not only reaching its target but is also exerting the desired biological effect, paving the way for successful therapeutic development.
References
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Luo, M., et al. (2020). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule . PubMed. Available from: [Link].
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An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience . Agilent. Available from: [Link].
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Lee, J., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) . National Genomics Data Center. Available from: [Link].
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Gapsys, V., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation . ACS Publications. Available from: [Link].
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Toleikis, Z., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design . PubMed. Available from: [Link].
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. Available from: [Link].
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CETSA . Pelago Bioscience. Available from: [Link].
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A Senior Application Scientist's Guide to Assessing the Novelty of N-(pyridin-4-ylmethyl)cyclohexanamine Through Patent Searches
For researchers and drug development professionals, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific validation and strategic intellectual property assessment. A foundational step in this process is determining the novelty of a chemical entity. A compound that is already extensively documented or claimed in prior art may offer limited opportunities for new patent protection, significantly impacting its commercial viability. This guide provides an in-depth, expert-led workflow for assessing the novelty of a specific molecule, N-(pyridin-4-ylmethyl)cyclohexanamine , using patent and scientific literature searches. We will move beyond a simple checklist, delving into the causal logic behind each step to equip you with a robust, self-validating framework for your own research endeavors.
The molecule in focus, this compound, is a heterocyclic compound featuring a pyridine ring linked to a cyclohexanamine moiety.[1] Heterocyclic compounds are cornerstones of medicinal chemistry, forming the structural core of a vast number of approved drugs due to their ability to engage with a wide array of biological targets. Assessing the patent landscape for such a molecule is therefore a critical exercise in due diligence.
Part 1: The Strategic Framework for a Comprehensive Novelty Search
A successful novelty search is not a single query but a multi-pronged investigation. The objective is to uncover any public disclosure of the exact molecule, its synthesis, or its use, which would constitute "prior art" and potentially challenge a new patent application. Our methodology is designed to be systematic and self-validating, ensuring that each step builds upon the last to create a comprehensive picture of the existing landscape.
Workflow for Patent and Literature Prior Art Search
The following diagram outlines the logical flow of our investigation. This workflow ensures a systematic approach, starting with broad identification and progressively narrowing the focus to detailed analysis.
Caption: Structural comparison of the target compound to related prior art.
Assessment Summary:
| Aspect of Novelty | Assessment | Justification |
| Composition of Matter | Not Novel | The compound is documented in chemical databases like PubChem and is commercially available, constituting a public disclosure. [1][2] |
| New Method of Use | Potentially Novel | No specific, enabling disclosure of a therapeutic use or biological activity for this exact compound was identified. The prior art covers different isomers or broad, generic formulas that do not single out this compound. |
| New Synthesis Method | Potentially Novel | A new, non-obvious, and economically advantageous method of synthesis could be patentable, provided it is not taught by the existing literature. |
| New Formulation | Potentially Novel | A novel formulation (e.g., for improved delivery, stability, or bioavailability) could be patentable if it confers non-obvious benefits. |
Our analysis concludes that while the molecule itself is not new, a new use for this compound could be novel and non-obvious, and therefore patentable. This is a common scenario in drug discovery, often referred to as "repurposing" or "new medical use" patents.
Part 3: A Self-Validating Protocol for Exploring a New Use
Having established a potential avenue for novelty, the next logical step is to generate data supporting a new use. This is where the scientific method and intellectual property strategy converge. We must design an experiment that can validate a new, patentable utility.
Below is a detailed, self-validating protocol to screen our compound for a hypothetical new use as a kinase inhibitor—a common application for pyridine-containing molecules. [3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound can inhibit the activity of a specific kinase (e.g., CDK2) in a cell-free assay, thereby providing evidence for a new therapeutic use.
Materials and Reagents:
-
This compound (test compound)
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well microplates
-
Multichannel pipettes and a microplate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in DMSO. This step is critical for determining the dose-response relationship and IC50 value.
-
Prepare identical dilution series for the positive control (Staurosporine) and a DMSO-only series for the negative (vehicle) control.
-
-
Assay Plate Setup (Self-Validating Controls):
-
Test Wells: Add diluted test compound to wells.
-
Positive Control Wells: Add diluted Staurosporine. This validates that the assay can detect inhibition.
-
Negative Control (0% Inhibition): Add DMSO vehicle only. This establishes the baseline maximum kinase activity.
-
Background Control (100% Inhibition): Add assay buffer with no enzyme. This validates the background signal of the assay components.
-
-
Kinase Reaction:
-
To each well (except background), add the kinase/substrate mixture in the prepared assay buffer.
-
Allow the plate to incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining; a lower signal indicates higher kinase activity (more ATP consumed).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all other wells.
-
Normalize the data by setting the average negative control signal as 0% inhibition and the average positive control (or a saturating dose of inhibitor) as 100% inhibition.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Forward Look for Researchers
This in-depth guide demonstrates that a thorough novelty assessment is a nuanced process. For This compound , the path to a patent-protected product is not through claiming the molecule itself, but by discovering and substantiating a novel and non-obvious application.
Key Takeaways:
-
Novelty is Contextual: The existence of a compound in a database does not foreclose all patenting opportunities. The key is whether a specific utility has been previously disclosed.
-
Strategy is Paramount: A structured search workflow, combining keyword and structural search techniques, is essential for a comprehensive assessment.
-
Science Drives IP: The potential for a "new use" patent must be supported by robust, well-controlled experimental data that clearly demonstrates a non-obvious function.
For teams working on this compound or similar molecules, the next steps are clear:
-
Conduct broad biological screening to identify potential therapeutic activities.
-
If a promising activity is discovered, perform detailed mechanistic and efficacy studies as outlined in the example protocol.
-
File a patent application claiming the new method of use before any public disclosure of the findings.
By integrating rigorous scientific inquiry with strategic intellectual property analysis from the outset, researchers can significantly enhance the translational potential and ultimate impact of their discoveries.
References
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This compound | CAS# 128802-98-2. Hit2Lead.
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(1R,4R)-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride.** CymitQuimica.
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Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
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Cyclohexyl(pyridin-4-ylmethyl)azanium. PubChem, National Center for Biotechnology Information.
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M. Asif. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Medical Research & Health Sciences, 11(4).
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A. Almehizia. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 5(2).
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D. A. Horton, G. T. Bourne, M. L. Smythe. (2003). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 1(8), 1248-1262.
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Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI.
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Vacher, B., Bonnaud, B., & Koek, W. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents, EP0946546B1.
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Hiltmann, R., et al. (1964). Pyridine derivatives and their preparation (n-tertiary aminoalkyl-n-acyl). Google Patents, US3163654A.
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Rao, K., et al. (2023). Substituted pyridine derivatives as SARM1 inhibitors. Google Patents, US11629136B1.
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Vacher, B., Bonnaud, B., & Koek, W. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents, WO1998022459A1.
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Maurel, J. L., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents, US7208603B2.
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N-Methyl-1-(pyridin-4-yl)methanamine. BLDpharm.
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(Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride. PubChem, National Center for Biotechnology Information.
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Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Cheméo.
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Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo.
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Askew, B., et al. (2017). Pyridine derivatives. Google Patents, US20170073339A1.
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Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). Google Patents, WO2021074138A1.
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4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents, WO2021013864A1.
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Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate.
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Gessi, I., et al. (2016). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents, US9718795B2.
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Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(1), 1-16.
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Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N--pyrimidinamine derivatives. ResearchGate.
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K. V. V. Anikin, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5542.
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Cyclohexanamine, N-methyl-. NIST Chemistry WebBook.
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S. P. Kumar, et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations, 4(4), 184-192.
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D'Andrea, S. V. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents, US6437139B1.
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A Comparative Guide to Validating Analytical Methods for the Quantification of N-(pyridin-4-ylmethyl)cyclohexanamine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of N-(pyridin-4-ylmethyl)cyclohexanamine quantification. As a compound of interest in drug discovery and development, establishing a robust and reliable analytical method for its quantification is a critical step.
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of method validation with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of analysis.
The Importance of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the method is suitable for its intended purpose.[1][2] This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for the registration of new drugs.[3][4][5][6][7]
Choosing the Right Analytical Technique
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the intended application of the method.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally stable compounds.[8][9] Given the structure of this compound, which contains a chromophore (the pyridine ring), HPLC-UV is a suitable and cost-effective choice for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10][11] While this compound may require derivatization to improve its volatility and thermal stability, GC-MS can offer high specificity and sensitivity.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[13][14][15] This makes it the method of choice for the quantification of analytes at very low concentrations, particularly in complex biological matrices.
Core Validation Parameters: A Comparative Overview
According to the ICH Q2(R1) guideline, the validation of an analytical procedure includes the evaluation of several key parameters.[1][7] The following table provides a comparative summary of these parameters for the three analytical techniques discussed.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | Rationale and Considerations |
| Specificity | Good | Excellent | Excellent | The ability to assess the analyte unequivocally in the presence of other components.[1] MS detection provides higher specificity than UV detection. |
| Linearity | Excellent | Good | Excellent | The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[1] |
| Range | Good | Good | Excellent | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] |
| Accuracy | Good | Good | Excellent | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] Typically assessed by recovery studies. |
| Precision | Excellent | Good | Excellent | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16] Assessed at three levels: repeatability, intermediate precision, and reproducibility. |
| Detection Limit (LOD) | Moderate | Good | Excellent | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | Moderate | Good | Excellent | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Good | Good | Good | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for the validation of HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
HPLC-UV Method Validation
Objective: To validate an HPLC-UV method for the quantification of this compound in a drug substance.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine moiety)
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of this compound.
-
Spike the analyte with known impurities or degradation products to demonstrate that the analyte peak is free from interference.
-
-
Linearity:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Range:
-
The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified limits.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).
-
Analyze the system suitability samples under each condition and evaluate the impact on the results.
-
GC-MS Method Validation
Objective: To validate a GC-MS method for the quantification of this compound, potentially as an impurity.
Sample Preparation (with derivatization):
-
A derivatization step, for example, acylation or silylation, may be necessary to improve the volatility and thermal stability of the analyte. The choice of derivatizing agent will depend on the analyte's functional groups.
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A gradient program to ensure good separation of the analyte from other components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Validation Protocol:
The validation parameters (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed similarly to the HPLC-UV method, with the following considerations:
-
Specificity: The use of MS detection provides high specificity. The mass spectrum of the analyte in the sample should match that of the reference standard.
-
Linearity: A calibration curve is constructed by plotting the peak area of the selected ion against the concentration.
-
Robustness: Variations in parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate should be evaluated.
LC-MS/MS Method Validation
Objective: To validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a complex matrix, such as biological fluids.
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separations.
-
Column: A sub-2 µm particle size column.
-
Mobile Phase: Optimized for good chromatographic peak shape and efficient ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely to be suitable for this analyte.
Validation Protocol:
The validation of a bioanalytical method using LC-MS/MS follows guidelines from the EMA and FDA, which include additional parameters.[3][17][18]
Caption: Key validation parameters for an LC-MS/MS bioanalytical method.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with unextracted standards.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term stability, long-term stability).
Conclusion: Selecting the Optimal Method
The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control of the drug substance, a validated HPLC-UV method is often sufficient, providing a good balance of performance, cost, and ease of use.
-
If higher specificity is required, or if volatile impurities need to be monitored, a GC-MS method may be more appropriate, although it may require a derivatization step.
-
For the quantification of the analyte at trace levels or in complex biological matrices, a validated LC-MS/MS method is the gold standard, offering unparalleled sensitivity and selectivity.
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is the foundation for generating reliable and reproducible data, ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(pyridin-4-ylmethyl)cyclohexanamine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. N-(pyridin-4-ylmethyl)cyclohexanamine, a compound featuring both a pyridine ring and a cyclohexylamine moiety, requires a disposal protocol grounded in a thorough understanding of its potential hazards. This guide provides the essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is not merely procedural but explanatory, building the deep trust required for uncompromising laboratory safety.
Hazard Assessment: Understanding the "Why"
Before any disposal action is taken, a comprehensive hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its primary hazards from its constituent functional groups: the pyridine and the cyclohexylamine.
-
Pyridine Moiety: Pyridine and its derivatives are typically flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[1][2][3] They are also known for their strong, unpleasant odor and should always be handled in a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Cyclohexylamine Moiety: Cyclohexylamine is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is also toxic if it comes into contact with the skin and harmful if swallowed.[4][5] Furthermore, it is a flammable liquid.[4]
Combining these characteristics, this compound should be treated as a flammable, corrosive, and toxic substance . This initial assessment dictates every subsequent step in the disposal process, from the choice of personal protective equipment (PPE) to the final waste container.
| Potential Hazard | Source | Primary Concern | GHS Pictograms (Anticipated) |
| Flammability | Pyridine, Cyclohexylamine | Fire or explosion risk from heat, sparks, or flames.[4] | 🔥 |
| Corrosivity | Cyclohexylamine | Causes severe skin burns and eye damage upon contact.[4][5] | corrosive |
| Acute Toxicity | Pyridine, Cyclohexylamine | Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][5] | 💀 or ❗ |
| Environmental Hazard | General Precaution | Potential for harm to aquatic life if released into waterways. | 🐠 |
Pre-Disposal: Segregation and Containment
Proper disposal begins long before the waste hauler arrives. It starts with meticulous practices at your lab bench. The cardinal rule is segregation : never mix incompatible waste streams.[6]
Key Pre-Disposal Steps:
-
Designate a Waste Stream: Dedicate a specific waste stream for this compound and chemically similar substances. Do not mix it with other waste categories like halogenated solvents, strong acids, or oxidizers.[6][7]
-
Select the Right Container: The primary waste container must be chemically compatible and robust. A high-density polyethylene (HDPE) or glass container is typically appropriate.[6][8] Ensure it has a screw-top cap that can be sealed tightly to prevent leaks and the escape of vapors.[8] The original product container is often the best choice for waste accumulation.[8]
-
Secondary Containment: Always store the waste container within a larger, chemically resistant secondary container, such as a spill tray or a plastic tub.[6][8] This precaution is vital to contain any potential leaks or spills.
The Disposal Protocol: A Step-by-Step Workflow
Follow this procedure to safely collect and prepare this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.[9]
Required Materials:
-
Appropriate primary waste container (HDPE or glass)
-
Secondary containment tray
-
Hazardous waste tag/label (provided by your EHS office)
-
Personal Protective Equipment (PPE):
-
Chemical splash goggles
-
Appropriate chemical-resistant gloves (butyl rubber is often recommended for amines; always check manufacturer compatibility charts)[7]
-
Fully-buttoned lab coat
-
Procedure:
-
Work in a Ventilated Area: All transfers of this waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the primary container.[8][9] Fill in all required information, including the full chemical name: "this compound," and list all components and their approximate concentrations. The words "Hazardous Waste" must be clearly visible.[9]
-
Transfer the Waste: Carefully transfer the waste into the labeled container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Seal the Container: Tightly seal the container cap immediately after the transfer is complete. Hazardous waste containers must remain closed at all times except when actively adding waste.[8][10]
-
Store Appropriately: Place the sealed container in its designated secondary containment within a Satellite Accumulation Area (SAA).[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS office as per their specific procedures.[8][10]
Below is a workflow diagram illustrating the decision-making and procedural flow for proper chemical waste disposal in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spill Management
Even with meticulous planning, spills can occur. Swift and correct action is critical.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate. If the spill is large or you feel unsafe, call your institution's emergency number.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment that could create a spark.[2]
-
Contain the Spill: For small spills that you are trained to handle, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to contain the liquid.[1] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated waste container using non-sparking tools.[2][11] Label this as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.
Adherence to these disposal protocols is not just a matter of regulatory compliance; it is a cornerstone of a responsible and safe research environment. By understanding the chemical's nature and following a validated disposal workflow, you contribute to a culture of safety that protects you, your colleagues, and the community beyond the lab.
References
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- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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- Safety Data Sheet PYRIDINE. ChemSupply Australia.
- Pyridine Standard Operating Procedure.
- Safety Data Sheet - Pyridine, Reagent. Fisher Scientific.
- N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)
- SAFETY DATA SHEET - Cyclohexylamine. Sigma-Aldrich.
- Cyclohexylamine SAFETY D
- Cyclohexylamine SAFETY D
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Navigating the Safe Handling of N-(pyridin-4-ylmethyl)cyclohexanamine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety protocols and logistical plans for the handling and disposal of N-(pyridin-4-ylmethyl)cyclohexanamine. It is imperative for all laboratory personnel, including researchers, scientists, and drug development professionals, to adhere to these procedures to mitigate risks and ensure a safe research environment.
Hazard Assessment: Understanding the Risks
Compounds containing pyridine and cyclohexylamine functionalities often exhibit a range of health hazards. Based on data from analogous compounds, researchers should assume this compound may present the following risks:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may be harmful to health.[1]
-
Potential for Allergic Skin Reaction: Some individuals may develop a skin allergy upon exposure.[4][5]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile or Butyl rubber gloves- Chemical safety goggles- Laboratory coat- N95 or higher-rated respirator (if not in a chemical fume hood) |
| Solution Preparation and Handling | - Nitrile or Butyl rubber gloves- Chemical safety goggles and face shield- Laboratory coat- Work within a certified chemical fume hood |
| Running Reactions and Work-up | - Nitrile or Butyl rubber gloves- Chemical safety goggles and face shield- Chemical-resistant apron over a laboratory coat- Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile or Butyl rubber gloves- Chemical safety goggles- Laboratory coat |
The Rationale Behind the Choices:
-
Gloves: Due to the potential for skin irritation and absorption, chemically resistant gloves are mandatory. Butyl rubber gloves are often recommended for handling amines.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at all times.[2][3] When handling larger quantities or when there is a splash hazard, a face shield should be worn in addition to goggles for enhanced protection.[5][7]
-
Protective Clothing: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of safety.
-
Respiratory Protection: Handling the solid compound outside of a ventilated enclosure can generate airborne dust. In such cases, a NIOSH-approved respirator is essential to prevent respiratory irritation.[8] All operations involving solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
Procedural Guidance for Safe Handling and Operations
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Work in a Ventilated Area: Whenever possible, handle the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create dust clouds.
-
Use Appropriate Glassware: Ensure all glassware is clean, dry, and free of cracks or chips.
Dissolution and Reaction
-
Controlled Addition: When dissolving the compound or adding it to a reaction mixture, do so slowly and in a controlled manner to prevent splashing.
-
Maintain Containment: All reactions should be performed in a certified chemical fume hood with the sash at the appropriate height.
-
Constant Monitoring: Never leave a reaction unattended.
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical.
Spill Response Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

